molecular formula C6H13NO2 B559552 L-Leucine CAS No. 328-39-2

L-Leucine

Numéro de catalogue: B559552
Numéro CAS: 328-39-2
Poids moléculaire: 131.17 g/mol
Clé InChI: ROHFNLRQFUQHCH-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-Leucine is a racemic mixture of the D- and L- enantiomers of the essential branched-chain amino acid (BCAA) leucine. As an indispensable amino acid not synthesized by mammals, it is a crucial signaling molecule in research models for regulating protein synthesis, energy metabolism, and immune function . This compound, the natural enantiomer, is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth that stimulates protein translation and ribosome biogenesis . This product is specified with a melting point of approximately 293-294°C and is supplied as a white crystalline powder . In research applications, Dthis compound is used in biochemical studies to investigate amino acid transport, protein metabolism, and the anabolic signaling mechanisms that promote muscle protein synthesis . It also serves as a critical reagent for exploring nutrient-sensing pathways and their impact on lipid metabolism and mitochondrial function . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-98-0
Record name L-Leucine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
Record name L-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

293 °C, 268 - 288 °C
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Leucine's Role in Activating the mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms by which the essential amino acid L-Leucine activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. A central regulator of cell growth, proliferation, and metabolism, the mTORC1 pathway's response to this compound is a critical area of research for understanding physiological homeostasis and developing therapeutic strategies for a range of diseases, including metabolic disorders and cancer.

The Central Role of this compound in mTORC1 Activation

This compound is a potent activator of the mTORC1 signaling pathway.[1][2] Unlike growth factors that primarily signal through the PI3K-Akt-TSC axis, amino acids, and particularly this compound, utilize a distinct mechanism that converges on the Rag GTPases to promote the translocation of mTORC1 to the lysosomal surface, its site of activation.[3][4] This spatial relocalization is a prerequisite for mTORC1 to interact with its activator, the small GTPase Rheb, leading to the phosphorylation of downstream targets that drive anabolic processes.[5]

The this compound Sensing and Signaling Cascade

The activation of mTORC1 by this compound is a sophisticated process involving a series of protein complexes that act as sensors and transducers of the leucine signal. The key players in this pathway are Sestrin2, the GATOR complexes (GATOR1 and GATOR2), the KICSTOR complex, and the Rag GTPases.[[“]][7][8]

Sestrin2: The Cytosolic Leucine Sensor

In the absence of this compound, Sestrin2 binds to the GATOR2 complex, leading to the inhibition of mTORC1 signaling.[[“]] Sestrin2 acts as a direct cytosolic sensor of this compound.[9][10] The binding of this compound to Sestrin2 induces a conformational change that leads to the dissociation of Sestrin2 from GATOR2.[3] This dissociation is a critical event that unleashes the downstream signaling cascade.[[“]] The interaction between Sestrin2 and GATOR2 is highly specific to leucine, as other amino acids like arginine do not disrupt this complex.[9]

The GATOR Complexes: A Rheostat for mTORC1 Activity

The GATOR complex is composed of two sub-complexes, GATOR1 and GATOR2, which have opposing effects on mTORC1 activity.[5][8]

  • GATOR1 is a GTPase-activating protein (GAP) for RagA/B and functions as a negative regulator of mTORC1 signaling.[8]

  • GATOR2 functions as a positive regulator of mTORC1, and its activity is inhibited by Sestrin2 in the absence of this compound.[5][8]

When this compound binds to Sestrin2, the Sestrin2-GATOR2 interaction is disrupted, allowing GATOR2 to inhibit the GAP activity of GATOR1.[3] This inhibition of GATOR1 leads to the accumulation of the active, GTP-bound form of RagA/B.[8]

KICSTOR: Anchoring the GATORs to the Lysosome

The KICSTOR complex, composed of KPTN, ITFG2, C12orf66, and SZT2, is essential for the proper localization and function of the GATOR complexes.[7][11] KICSTOR resides on the lysosomal surface and acts as a scaffold, recruiting GATOR1 to the lysosome.[7][11] This localization is crucial for GATOR1 to interact with its substrate, the Rag GTPases, which are also tethered to the lysosomal membrane.[7]

Rag GTPases: The Gatekeepers of mTORC1 Translocation

The Rag GTPases are heterodimers consisting of RagA or RagB bound to RagC or RagD.[12] They are the central mediators of amino acid signaling to mTORC1.[4] The nucleotide-bound state of the RagA/B subunit is critical for mTORC1 activation. In the presence of this compound, the inhibition of GATOR1 by GATOR2 leads to an increase in GTP-bound RagA/B.[8] This active RagA/B-GTP/RagC/D-GDP heterodimer then recruits mTORC1 to the lysosomal surface.[5]

Quantitative Data on this compound-Mediated mTORC1 Activation

The following tables summarize key quantitative data from studies investigating the activation of the mTORC1 pathway by this compound.

ParameterValueCell Type/SystemReference
Dissociation Constant (Kd) of this compound for Sestrin2 ~20 µMIn vitro[3][9][10]
This compound Concentration for Half-Maximal mTORC1 Activation 20-40 µMHEK-293T cells[9]
Experimental ConditionDownstream TargetFold Increase in Phosphorylation (vs. Control)Reference
Essential Amino Acid (EAA) ingestion post-exerciseS6 Kinase 1 (S6K1)~9-fold[13]
Leucine ingestion in human myotubes (30 min)mTOR (Ser2448)1.3-fold[14]

Signaling Pathway and Experimental Workflow Diagrams

This compound-mTORC1 Signaling Pathway

L_Leucine_mTORC1_Pathway This compound Activation of mTORC1 Signaling cluster_cytosol Cytosol Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Dissociates from GATOR1 GATOR1 GATOR2->GATOR1 Inhibits mTORC1_inactive mTORC1 (inactive) Rag_active RagA/B-GTP RagC/D-GDP mTORC1_inactive->Rag_active Recruits KICSTOR KICSTOR KICSTOR->GATOR1 Recruits GATOR1->Rag_active GAP activity inhibits Rag_inactive RagA/B-GDP RagC/D-GTP Rag_inactive->Rag_active GEF activity mTORC1_active mTORC1 (active) Rag_active->mTORC1_active Localizes mTORC1 Rheb Rheb-GTP Rheb->mTORC1_active Activates

Caption: this compound signaling to mTORC1.

Experimental Workflow for Studying this compound-Mediated mTORC1 Activation

Experimental_Workflow Workflow for Analyzing mTORC1 Activation A 1. Cell Culture & Leucine Starvation (e.g., HEK293T cells in leucine-free media) B 2. This compound Stimulation (Add this compound to media for a defined time) A->B C 3. Cell Lysis (Using CHAPS-based buffer to preserve complexes) B->C D 4. Immunoprecipitation (IP) (e.g., using anti-mTOR or anti-Raptor antibodies) C->D E 5. Western Blot Analysis (Probe for p-S6K1, p-4E-BP1, and total proteins) C->E Whole Cell Lysate D->E IP Eluate F 6. In Vitro Kinase Assay (Incubate IP product with substrate (e.g., 4E-BP1) and ATP) D->F G 7. Data Analysis (Quantify band intensities and kinase activity) E->G F->G

Caption: A typical experimental workflow.

Detailed Methodologies for Key Experiments

Cell Culture and this compound Starvation/Stimulation
  • Cell Culture: Maintain human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Leucine Starvation: To starve cells of leucine, replace the growth medium with leucine-free DMEM for 1-2 hours.

  • Leucine Stimulation: Following starvation, add this compound to the medium to a final concentration of 50-100 µM and incubate for the desired time (e.g., 30 minutes).

Immunoprecipitation of mTORC1
  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in CHAPS-based lysis buffer (40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).

  • Clarification: Centrifuge the lysates at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Antibody Incubation: Incubate the supernatant with an anti-mTOR or anti-Raptor antibody for 2-4 hours at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G agarose beads and incubate for an additional 1 hour at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three times with CHAPS lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Western Blot Analysis of mTORC1 Signaling
  • SDS-PAGE: Separate protein samples (whole-cell lysates or immunoprecipitates) on an 8-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.

In Vitro mTORC1 Kinase Assay
  • Immunoprecipitation: Perform immunoprecipitation of mTORC1 as described above, but do not elute the complex from the beads.

  • Kinase Reaction: Resuspend the beads in a kinase assay buffer (25 mM HEPES [pH 7.4], 50 mM KCl, 10 mM MgCl2, 10 mM MnCl2).

  • Substrate and ATP Addition: Add a recombinant substrate (e.g., GST-4E-BP1) and ATP (with [γ-32P]ATP for radioactive detection or cold ATP for detection by Western blot with a phospho-specific antibody).

  • Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Analyze the phosphorylation of the substrate by autoradiography (for radioactive assays) or Western blotting.[15]

Conclusion

The activation of the mTORC1 signaling pathway by this compound is a tightly regulated process that is fundamental to cellular growth and metabolism. The intricate interplay between Sestrin2, the GATOR complexes, KICSTOR, and the Rag GTPases provides multiple points of regulation and potential targets for therapeutic intervention. The methodologies outlined in this guide provide a framework for the robust investigation of this critical signaling network, paving the way for further discoveries in the field of nutrient sensing and cellular regulation.

References

L-Leucine's Anabolic Action: A Technical Guide to the Molecular Mechanisms of Muscle Protein Synthesis Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), is a potent modulator of muscle protein metabolism. Beyond its fundamental role as a substrate for protein synthesis, leucine functions as a critical signaling molecule, directly activating the master growth regulator, the mechanistic Target of Rapamycin Complex 1 (mTORC1). This activation is central to initiating the translation of specific mRNAs, thereby driving muscle protein synthesis (MPS). This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound stimulates MPS. We will dissect the key intracellular leucine-sensing pathways involving Sestrin2 and Leucyl-tRNA Synthetase (LARS1), detail the downstream mTORC1 signaling cascade, present quantitative data from seminal studies in tabular format for clear comparison, and provide detailed experimental protocols for measuring these effects. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Core Mechanism: this compound as a Primary Activator of mTORC1 Signaling

The anabolic effect of this compound is primarily mediated through the activation of the mTORC1 signaling pathway.[1][2][3] mTORC1 is a multi-protein complex that acts as a central hub, integrating signals from growth factors, energy status, and, most notably, amino acids to control cell growth and proliferation.[4][5] Leucine stimulation alone is sufficient to trigger mTORC1 signaling, highlighting its unique role among amino acids.[4][5]

The activation of mTORC1 by amino acids occurs at the surface of the lysosome.[4][5] This process is orchestrated by the Rag family of small GTPases, which exist as heterodimers (RagA/B with RagC/D) and recruit mTORC1 to the lysosome where it can be activated by its own activator, Rheb (Ras homolog enriched in brain).[6] Leucine's role is to modulate the nucleotide-binding state of the Rag GTPases through sophisticated intracellular sensing mechanisms. Two primary leucine sensors have been identified: Sestrin2 and Leucyl-tRNA Synthetase (LARS1).

The Sestrin2-GATOR Pathway: Relieving Inhibition

One of the principal mechanisms for leucine sensing involves the protein Sestrin2.[7][8] In the absence of leucine, Sestrin2 binds to the GATOR2 complex.[7][9] This interaction allows GATOR1, a GTPase-activating protein (GAP) for RagA/B, to remain active.[6][9] Active GATOR1 promotes the hydrolysis of GTP on RagA/B, locking it in an inactive, GDP-bound state, which prevents mTORC1 recruitment to the lysosome and subsequent activation.

Upon leucine stimulation, leucine binds directly to Sestrin2 with a dissociation constant (Kd) of approximately 20 µM, a concentration that corresponds to the half-maximal activation of mTORC1.[7][8] This binding event induces a conformational change in Sestrin2, causing it to dissociate from GATOR2.[7][9] Freed from Sestrin2, GATOR2 can then inhibit GATOR1.[6] With GATOR1 inhibited, RagA/B remains in its active, GTP-bound state, facilitating the recruitment of mTORC1 to the lysosomal surface for activation.[6]

Leucine_Sestrin2_mTORC1 cluster_activation mTORC1 Activation Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits dissociation GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTP RagA/B-GTP (Active) GATOR1->Rag_GTP promotes GTP hydrolysis Rag_GDP RagA/B-GDP (Inactive) mTORC1_cyto mTORC1 (Cytosolic) Rag_GTP->mTORC1_cyto mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso activation MPS Muscle Protein Synthesis mTORC1_lyso->MPS stimulates Lysosome Lysosome Surface

Figure 1: Leucine sensing via the Sestrin2-GATOR pathway to activate mTORC1.

The Leucyl-tRNA Synthetase (LARS1) Pathway: A Dual-Function Sensor

In addition to the Sestrin pathway, Leucyl-tRNA Synthetase (LARS1) serves as a direct intracellular leucine sensor for mTORC1 activation.[10][11][12] LARS1's canonical function is to ligate leucine to its cognate tRNA for protein synthesis. However, it has a distinct, non-canonical role in the mTORC1 pathway.[10][11]

In the presence of leucine, LARS1 binds to the RagD GTPase.[12][13] This interaction is leucine-dependent and enhanced by ATP.[10][12] LARS1 then functions as a GAP for RagD, promoting the hydrolysis of GTP to GDP.[11][13] This is a critical step in the Rag GTPase cycle. For mTORC1 to be recruited, the Rag heterodimer must be in an active state, specifically RagA/B-GTP and RagC/D-GDP. By converting RagD-GTP to RagD-GDP, LARS1 facilitates the formation of the active Rag heterodimer configuration, thereby initiating the "ON" switch for mTORC1 translocation and activation.[13][14]

Leucine_LARS1_mTORC1 cluster_activation Rag GTPase Cycle & mTORC1 Activation Leucine This compound LARS1 Leucyl-tRNA Synthetase (LARS1) Leucine->LARS1 binds RagD_GTP RagD-GTP LARS1->RagD_GTP acts as GAP for RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP Hydrolysis Active_Rag Active Rag Heterodimer (RagA/B-GTP + RagD-GDP) RagD_GDP->Active_Rag RagAB_GTP RagA/B-GTP RagAB_GTP->Active_Rag mTORC1_cyto mTORC1 (Cytosolic) Active_Rag->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Downstream p70S6K1, 4E-BP1 mTORC1_lyso->Downstream phosphorylates MPS Muscle Protein Synthesis Downstream->MPS promotes

Figure 2: Leucine sensing via the LARS1 pathway to promote mTORC1 activation.

Quantitative Data on this compound's Effect on Muscle Protein Synthesis

The anabolic effect of this compound has been quantified in numerous studies across different models and populations. The data consistently show a dose-dependent stimulation of MPS and the phosphorylation of key downstream mTORC1 targets.

Table 1: Effect of this compound Supplementation on Muscle Protein Synthesis (Fractional Synthetic Rate - FSR)
Study PopulationInterventionBasal FSR (%/h)Post-Intervention FSR (%/h)Percentage IncreaseCitation(s)
Older AdultsLow protein meal0.063 ± 0.0040.075 ± 0.006~19%[15]
Older AdultsLow protein meal after 2 weeks of Leucine (4g x3/day)0.074 ± 0.0070.10 ± 0.007~35%[15][16]
Older AdultsLeucine-supplemented meal0.053 ± 0.0090.083 ± 0.008~57%[15]
Trained Men (Post-Endurance Exercise)Control (CHO/Fat only)-0.060 ± 0.012-[17]
Trained Men (Post-Endurance Exercise)23g Protein + 5g Leucine-0.080 ± 0.01433% (vs Control)[17]
Trained Men (Post-Endurance Exercise)70g Protein + 15g Leucine-0.090 ± 0.01150% (vs Control)[17]
Male RatsDiet with 6% Leucine-Highest MPS rates (dose-dependent)-[18]

Data are presented as mean ± SEM or mean, SD as reported in the source.

Table 2: Effect of this compound on mTORC1 Signaling Pathway Components
Study PopulationInterventionTarget ProteinChange in PhosphorylationCitation(s)
Older Adults2 weeks of Leucine supplementation + mealmTORIncreased[15][16]
Older Adults2 weeks of Leucine supplementation + mealp70S6K1Increased[15][16]
Older Adults2 weeks of Leucine supplementation + meal4E-BP1Increased[15][16]
Neonatal PigsLeucine infusionmTORC1Enhanced activation[2]
Neonatal PigsLeucine infusionS6K1Increased phosphorylation[2]
Neonatal PigsLeucine infusion4E-BP1Increased phosphorylation[2]
Human Embryonic Kidney Cells (HEK-293T)Leucine depletion vs. stimulationS6K1Depletion inhibited phosphorylation[7]

Experimental Protocols

Accurate assessment of MPS and its signaling pathways is crucial for research in this field. Below are detailed methodologies for key experiments cited in the study of this compound's effects.

Measurement of Muscle Protein Synthesis Rate

The in vivo rate of MPS is most commonly measured using stable isotope tracer techniques.[19][20] The two predominant methods are the primed constant infusion and the flooding dose.

3.1.1 Primed Constant Infusion of L-[ring-¹³C₆] Phenylalanine

This method involves the continuous intravenous infusion of a labeled amino acid (e.g., ¹³C₆-phenylalanine) to achieve a steady state of tracer enrichment in the blood and muscle precursor pools.[15][21]

  • Subject Preparation: Subjects are typically studied in a post-absorptive state after an overnight fast. Cannulas are inserted into antecubital veins for tracer infusion and arterialized venous blood sampling.[22]

  • Tracer Administration: A priming dose of the tracer is given as a bolus to rapidly raise enrichment, followed by a continuous infusion for several hours.

  • Sample Collection: Arterialized blood samples are collected at regular intervals to monitor plasma amino acid enrichment. Muscle biopsies are obtained from a muscle such as the vastus lateralis at the beginning and end of the measurement period.[22]

  • Sample Processing: Blood plasma is separated and deproteinized. Muscle tissue is immediately frozen, powdered, and homogenized. Proteins are precipitated and hydrolyzed into their constituent amino acids.

  • Analysis: The isotopic enrichment of the tracer amino acid in the plasma, the muscle intracellular free pool, and the protein hydrolysate is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of FSR: The fractional synthetic rate (FSR) is calculated using the formula: FSR (%/h) = (Eₚ₂ - Eₚ₁) / (Eᵢₙₜ × t) × 100 Where Eₚ₂ and Eₚ₁ are the enrichments of the tracer in the muscle protein at two time points, Eᵢₙₜ is the average enrichment in the precursor pool (plasma or intracellular), and t is the time in hours between biopsies.

Primed_Infusion_Workflow Start Start: Fasted Subject Cannulation Venous Cannulation (Infusion & Sampling) Start->Cannulation Priming_Dose Administer Priming Dose (Bolus of ¹³C₆-Phe) Cannulation->Priming_Dose Infusion Start Constant Infusion (¹³C₆-Phe) Priming_Dose->Infusion Biopsy1 Muscle Biopsy 1 (Time 0) Infusion->Biopsy1 Blood_Sampling Serial Blood Sampling Biopsy1->Blood_Sampling Processing Sample Processing: - Plasma Separation - Muscle Homogenization - Protein Hydrolysis Biopsy1->Processing Biopsy2 Muscle Biopsy 2 (Time X) Blood_Sampling->Biopsy2 Blood_Sampling->Processing Biopsy2->Processing Analysis GC-MS / LC-MS Analysis (Measure Isotopic Enrichment) Processing->Analysis Calculation Calculate FSR Analysis->Calculation End End Calculation->End

Figure 3: Experimental workflow for measuring MPS via primed constant infusion.

Quantification of mTORC1 Signaling

The activity of the mTORC1 pathway is typically assessed by measuring the phosphorylation status of its key downstream substrates.

3.2.1 Western Blotting for Phosphorylated Proteins

  • Protein Extraction: Muscle biopsy samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-p70S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)). A separate blot is run with antibodies for the total amount of each protein to normalize the data.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected using chemiluminescence or fluorescence imaging.

  • Quantification: The band intensity is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative level of activation.[23]

Investigation of Protein-Protein Interactions

3.3.1 Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell, such as the leucine-sensitive interaction between Sestrin2 and GATOR2.[7]

  • Cell Lysis: Cells (e.g., HEK-293T) are cultured under specific conditions (e.g., leucine-starved vs. leucine-stimulated). Cells are then lysed in a non-denaturing buffer to maintain protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (the "bait" protein, e.g., an antibody against a component of GATOR2).

  • Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, capturing the entire protein complex (bait protein + interacting partners).

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting partner (the "prey" protein, e.g., Sestrin2). The presence of a band for the prey protein indicates an interaction with the bait protein.

CoIP_Workflow Start Start: Cell Culture (e.g., +/- Leucine) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Antibody Add 'Bait' Antibody (e.g., anti-GATOR2) Lysis->Antibody Incubation1 Incubate Lysate with Antibody Antibody->Incubation1 Beads Add Protein A/G Beads Incubation1->Beads Incubation2 Incubate to Capture Immune Complex Beads->Incubation2 Wash Wash Beads to Remove Non-specific Proteins Incubation2->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze Eluate by Western Blot for 'Prey' (e.g., anti-Sestrin2) Elution->Analysis End End Analysis->End

Figure 4: General workflow for a Co-Immunoprecipitation experiment.

Conclusion and Future Directions

This compound is a powerful anabolic agent that directly stimulates muscle protein synthesis through the activation of mTORC1. The molecular mechanisms underpinning this effect are intricate, involving at least two distinct intracellular leucine-sensing systems—the Sestrin2-GATOR and LARS1-Rag pathways—that converge on the Rag GTPases to control mTORC1's localization and activity. The quantitative data robustly support leucine's role in enhancing fractional synthetic rates and activating downstream signaling targets.

For researchers and drug development professionals, understanding these precise mechanisms is paramount. Targeting these pathways offers novel therapeutic potential for combating muscle wasting conditions (sarcopenia, cachexia) and optimizing anabolic responses to nutrition and exercise. Future research should continue to elucidate the complex interplay between the Sestrin and LARS1 sensing systems, explore the potential for other leucine sensors, and define the context-dependent (e.g., age, disease state, energy status) efficacy of leucine-based interventions. The development of small molecule modulators that can mimic or enhance leucine's effect on these pathways represents a promising frontier for therapeutic innovation.

References

L-Leucine: A Comprehensive Technical Guide on its Structure, Biochemical Properties, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Leucine is an essential branched-chain amino acid (BCAA) fundamental to numerous physiological processes, most notably protein synthesis and metabolic regulation.[][2] Its unique isobutyl side chain confers specific hydrophobic properties that influence protein structure and function.[3] Beyond its structural role as a building block of proteins, this compound acts as a critical signaling molecule, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[4][5] This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and key biochemical pathways of this compound. It details its metabolic fate, its function as a potent regulator of mTORC1 signaling, and presents standardized experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is an α-amino acid, meaning it possesses a central carbon atom (the α-carbon) bonded to an amino group (-NH₃⁺), a carboxyl group (-COO⁻), a hydrogen atom, and a distinctive isobutyl side chain.[2] This non-polar, aliphatic side chain is a key determinant of its hydrophobic nature.[][3] As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from dietary sources.[][2]

Caption: 2D structure of this compound with its key functional groups.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for its handling in experimental settings and for understanding its behavior in physiological and pharmaceutical formulations.

PropertyValue
Systematic Name (2S)-2-amino-4-methylpentanoic acid[2][6]
Molecular Formula C₆H₁₃NO₂[][7]
Molecular Weight 131.17 g/mol [][6]
Appearance White crystalline powder or glistening flakes.[6][7][8][9][10]
Melting Point Decomposes at 293-295 °C.[6][7][8][11][12]
pKa (α-carboxyl) ~2.36[2][6][13][14]
pKa (α-amino) ~9.60[2][6][13][14]
Isoelectric Point (pI) 5.98[13][14]
Water Solubility 24.26 g/L at 25 °C.[6] Solubility is pH-dependent.[8]
Optical Rotation [α] +14.5° to +16.0° (in 6 M HCl).[10]

Biochemical Roles and Signaling Pathways

This compound's significance extends beyond its role as a simple monomeric unit of proteins. It is a potent signaling molecule that informs the cell of nutrient availability, thereby controlling key metabolic processes.

mTORC1 Signaling Pathway

This compound is a primary activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, protein synthesis, and autophagy.[4][15] In the presence of sufficient Leucine, mTORC1 is recruited to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates downstream targets, including p70 ribosomal S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote mRNA translation and protein synthesis.[4][5]

mTOR_Pathway Leucine This compound (Nutrient Signal) Rag_GTPases Rag GTPases Leucine->Rag_GTPases Activates Insulin Insulin (Growth Factor) TSC_Complex TSC1/TSC2 Complex Insulin->TSC_Complex Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates (Activates) eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibition Released

Caption: this compound and Insulin signaling pathways converging on mTORC1.

Leucine Catabolism

The breakdown of this compound occurs primarily in the mitochondria of muscle tissue.[] The catabolic pathway is a multi-step process that converts Leucine into acetyl-CoA and acetoacetate, classifying it as a strictly ketogenic amino acid.[2][16]

  • Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). Leucine's amino group is transferred to α-ketoglutarate, yielding α-ketoisocaproate (α-KIC) and glutamate.[17][18][19]

  • Oxidative Decarboxylation: α-KIC is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[20][21]

  • Dehydrogenation & Carboxylation: Isovaleryl-CoA is subsequently oxidized to 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA.[17][20]

  • Final Steps: Through hydration and cleavage, 3-methylglutaconyl-CoA is converted into the final products: acetyl-CoA and acetoacetate.[17][22] These can enter the citric acid cycle for energy production or be used for lipid synthesis.[22]

Leucine_Catabolism enzyme enzyme Leu This compound KIC α-Ketoisocaproate (α-KIC) Leu->KIC Transamination BCAT BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation BCKDH BCKDH Complex MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Dehydrogenation IVD Isovaleryl-CoA Dehydrogenase MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA Carboxylation MCC 3-Methylcrotonyl-CoA Carboxylase HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA Hydration MCH 3-Methylglutaconyl-CoA Hydratase Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGL HMG-CoA Lyase

Caption: Major steps in the mitochondrial catabolism of this compound.

Key Experimental Protocols

Studying the effects of this compound requires robust and reproducible experimental methodologies. Below are detailed protocols for quantifying this compound and assessing its impact on the mTORC1 signaling pathway.

Protocol: Quantification of this compound via HPLC-MS/MS

This method provides high sensitivity and specificity for quantifying this compound in biological samples (e.g., plasma, cell lysates).

Methodology:

  • Sample Preparation:

    • Thaw frozen samples (e.g., 50 µL of plasma) on ice.

    • Add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-L-Leucine) to precipitate proteins.

    • Vortex for 1 minute, then incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to 2% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition (this compound): Q1: 132.1 m/z → Q3: 86.1 m/z.

    • MRM Transition (¹³C₆-L-Leucine): Q1: 138.1 m/z → Q3: 92.1 m/z.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify this compound in samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the standard curve.

Protocol: Analysis of mTORC1 Activation by Western Blot

This protocol assesses the activation state of the mTORC1 pathway by measuring the phosphorylation of its downstream effector, p70S6K1, in response to this compound treatment in cell culture.

Western_Blot_Workflow cluster_exp Experimental Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking (e.g., with BSA or Milk) E->F G 7. Antibody Incubation (Primary & Secondary Ab) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myotubes or primary human myotubes) and grow to desired confluency.[23]

    • Amino acid-starve the cells for 1-2 hours in serum-free, amino acid-free media.

    • Treat cells with this compound (e.g., 5 mM final concentration) or a vehicle control for a specified time (e.g., 30 minutes).[23]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10% SDS-polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p70S6K1 (e.g., anti-p-p70S6K1 Thr389).

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • To normalize the data, strip the membrane and re-probe for total p70S6K1 and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensity using densitometry software. An increase in the ratio of p-p70S6K1 to total p70S6K1 indicates mTORC1 activation.

Conclusion

This compound is a multifaceted biomolecule whose importance transcends its fundamental role in protein architecture. Its distinct physicochemical properties, dictated by its isobutyl side chain, and its function as a potent activator of the mTORC1 signaling pathway place it at the nexus of cellular growth, metabolism, and nutrient sensing. A thorough understanding of its structure, catabolic fate, and signaling functions is indispensable for researchers in the life sciences and for professionals engaged in the development of therapeutics targeting metabolic disorders, muscle wasting conditions, and oncology. The methodologies outlined in this guide provide a robust framework for the continued investigation of this critical amino acid.

References

L-Leucine's Impact on Insulin Signaling and Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: L-Leucine, an essential branched-chain amino acid (BCAA), has emerged as a significant modulator of metabolic regulation, extending far beyond its fundamental role in protein synthesis.[1][2][3] It acts as a potent signaling molecule that directly influences insulin secretion, enhances glucose uptake in peripheral tissues, and modulates hepatic glucose production.[4][5][6][7] The mechanistic target of rapamycin (mTOR) pathway is central to many of these effects, positioning this compound at a critical nexus of nutrient sensing and metabolic control.[1][8][9] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts insulin signaling and glucose homeostasis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic diseases like type 2 diabetes and obesity.

This compound's Role in Pancreatic β-Cell Function and Insulin Secretion

This compound is a well-established secretagogue, stimulating insulin release from pancreatic β-cells through multiple mechanisms.[4][10][11][12] Long-term treatment with this compound has been shown to improve the insulin secretory function of islets from patients with type 2 diabetes.[4][11]

Mechanisms of Action:
  • Metabolic Fuel and Allosteric Activation: this compound serves as both a metabolic fuel and an allosteric activator of glutamate dehydrogenase (GDH).[4][10][13] The activation of GDH enhances glutaminolysis, leading to an increased entry of glutamine-derived carbon into the TCA cycle.[13] This boosts mitochondrial ATP production, which closes ATP-sensitive potassium (K-ATP) channels, leading to β-cell membrane depolarization, calcium influx, and subsequent insulin exocytosis.[13]

  • mTOR-Dependent and -Independent Signaling: this compound activates the mTOR signaling pathway in pancreatic β-cells, which is crucial for regulating protein synthesis, gene transcription, and cell proliferation.[4][10][11] This activation, primarily through mTOR Complex 1 (mTORC1), stimulates the phosphorylation of downstream targets like p70S6 kinase (p70S6K), enhancing the translation of proteins involved in β-cell function and survival.[10]

Signaling Pathway in Pancreatic β-Cells

G Leucine This compound GDH Glutamate Dehydrogenase (GDH) Leucine->GDH Allosteric Activation mTORC1 mTORC1 Leucine->mTORC1 Activation Glutaminolysis ↑ Glutaminolysis GDH->Glutaminolysis TCA ↑ TCA Cycle Flux Glutaminolysis->TCA ATP ↑ ATP/ADP Ratio TCA->ATP KATP K-ATP Channel ATP->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Ca ↑ Cytosolic Ca²⁺ Depolarization->Ca Insulin Insulin Secretion Ca->Insulin p70S6K p70S6K mTORC1->p70S6K ProteinSynth ↑ Protein Synthesis & Gene Transcription p70S6K->ProteinSynth

Caption: this compound stimulates insulin secretion in pancreatic β-cells.

This compound's Effect on Skeletal Muscle Glucose Uptake

Skeletal muscle is the primary site for insulin-mediated glucose disposal. This compound has been shown to promote glucose uptake in skeletal muscle through both insulin-dependent and independent mechanisms.[7][14]

Mechanisms of Action:
  • Insulin-Independent Glucose Uptake: Studies have shown that this compound alone can stimulate glucose uptake in isolated skeletal muscle. For instance, 2mM this compound was found to promote glucose uptake in rat soleus muscles under insulin-free conditions.[7] This effect appears to be mediated via the PI3-kinase and PKC pathways, but independently of mTOR.[7]

  • Facilitation of Insulin Signaling: While this compound alone may not always affect the phosphorylation of key insulin signaling proteins like Akt, it significantly facilitates insulin-induced Akt phosphorylation and subsequent glucose uptake.[14] This potentiation of the insulin signal involves both mTORC1 and mTORC2, highlighting a complex interplay where this compound sensitizes the muscle cells to insulin.[14] The enhanced signaling promotes the translocation of the glucose transporter GLUT4 to the cell membrane, increasing glucose influx.[6]

Signaling Pathway in Skeletal Muscle

G cluster_0 Insulin-Mediated Pathway cluster_1 Leucine-Mediated Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 mTORC2 mTORC2 Leucine->mTORC2 mTORC1->GLUT4 Potentiation mTORC2->AKT Potentiation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound facilitates insulin-stimulated glucose uptake in muscle.

This compound's Influence on Hepatic Glucose Homeostasis

The liver plays a central role in maintaining glucose homeostasis by balancing glucose production (gluconeogenesis) and storage. This compound has been shown to directly impact hepatic glucose metabolism, primarily by enhancing insulin's suppressive effects.

Mechanisms of Action:
  • Inhibition of Gluconeogenesis: In the absence of insulin, this compound has been demonstrated to inhibit the incorporation of C14-labeled precursors into glucose in liver slices, suggesting a direct inhibitory effect on gluconeogenesis.[15]

  • Facilitation of Insulin Signaling via Gαi Protein: this compound facilitates the insulin-mediated suppression of hepatic glucose production.[5] This action is independent of the classical mTORC1/2 pathways and instead relies on a Gαi protein-dependent signaling cascade.[5] Leucine treatment enhances insulin-induced phosphorylation of Akt and ERK1/2, which in turn suppresses the expression of key gluconeogenic genes.[5]

Signaling Pathway in Hepatocytes

Leucine This compound Gai Gαi Protein Leucine->Gai Activates Insulin Insulin IR Insulin Receptor Insulin->IR PI3K_AKT PI3K-Akt Pathway Gai->PI3K_AKT Facilitates Insulin Signal IR->PI3K_AKT Suppression Suppression of Gluconeogenic Genes PI3K_AKT->Suppression HGP ↓ Hepatic Glucose Production Suppression->HGP

Caption: this compound facilitates insulin's suppression of hepatic glucose production.

Quantitative Data Summary

The following tables summarize quantitative findings from various preclinical and clinical studies on the effects of this compound.

Table 1: Effects of this compound on Glucose Uptake and Signaling

Model System Leucine Conc. Condition Outcome Fold/Percent Change Reference
Rat Soleus Muscle 2 mM Insulin-free 2-Deoxyglucose Uptake Stimulatory Effect Noted [7]
C2C12 Myotubes 5-10 mM Insulin-free 2-Deoxyglucose Uptake Significant Increase [6]
Cultured Skeletal Muscle Cells N/A With Insulin Akt Phosphorylation Facilitated/Potentiated [14]
IUGR Piglets 0.35% in diet 21-day trial Serum Glucose Restored to normal levels [16][17]

| HFD-fed Mice | 1.5% in water | 4-week trial | HOMA-IR | Significant Decrease |[18] |

Table 2: Effects of this compound on Insulin Secretion and Hepatic Function

Model System Leucine Treatment Condition Outcome Finding Reference
Pancreatic β-cells 0.4 - 4 mM In vitro p70S6K Phosphorylation Significant Stimulation [10]
Human Diabetic Islets Long-term culture In vitro Insulin Secretory Function Improved [4][12]
Primary Mouse Hepatocytes Leucine + Insulin cAMP/Dex stimulated Glucose Production Completely Prevented [5]
Fasted Mouse Liver Slices N/A In vitro C14-precursor to glucose Inhibited [15]

| Adults at risk of MetS | 3 g/day | 8-week energy restriction | Glucose Tolerance/Insulin Sensitivity | No significant impact |[19][20] |

Key Experimental Protocols

Protocol 1: Assessment of Insulin Secretion from Perifused Mouse Islets

This protocol is adapted from methods used to measure dynamic insulin secretion in response to secretagogues like glucose and this compound.[21][22]

  • Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6J) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin, and 11.1 mM glucose to allow recovery.

  • Perifusion Assay:

    • Place a batch of size-matched islets (approx. 100-150) into a perifusion chamber.

    • Perifuse with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 3 mM) for a 30-60 minute equilibration period.

    • Switch the perifusion medium to one containing the stimulatory agent(s). This can be a high glucose concentration (e.g., 16.7 mM), this compound (e.g., 5 mM), or a combination.

    • Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) for 45-60 minutes.

  • Analysis: Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay. Plot insulin concentration versus time to visualize the biphasic secretion profile.

Protocol 2: 2-Deoxyglucose Uptake Assay in Skeletal Muscle Cells

This protocol measures the rate of glucose transport into cells and is a standard method for assessing insulin sensitivity in vitro.[7]

  • Cell Culture: Culture skeletal muscle cells (e.g., L6 or C2C12 myotubes) to differentiation in appropriate media.

  • Serum Starvation: Prior to the assay, starve the cells of serum for 3-4 hours in a serum-free medium to lower basal glucose uptake.

  • Pre-incubation: Wash cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with or without this compound (e.g., 2 mM) and/or specific inhibitors (like Wortmannin for PI3K) for a defined period (e.g., 30 minutes).[14]

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes to stimulate glucose transport machinery.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes.

  • Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the total protein content of each sample.

Protocol 3: Western Blotting for Insulin Signaling Pathway Activation

This method is used to quantify the phosphorylation state of key proteins in the insulin and mTOR signaling pathways, providing a direct measure of pathway activation.[23][24]

  • Cell/Tissue Treatment: Treat cells or tissues as described in the functional assays above (e.g., stimulation with insulin and/or this compound for specific durations).

  • Lysis: Immediately lyse the cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-S6K Thr389).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software. Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-Akt) to normalize the phosphorylation signal.

Workflow for In Vitro Insulin Sensitivity Assessment

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Analysis A1 Culture & Differentiate (e.g., C2C12 Myotubes) A2 Serum Starve (3-4 hours) A1->A2 B1 Pre-incubate with This compound and/or Inhibitors A2->B1 B2 Stimulate with Insulin (20-30 min) B1->B2 C1 Functional Assay: 2-Deoxyglucose Uptake B2->C1 C2 Mechanistic Assay: Western Blot for p-Akt, etc. B2->C2

Caption: Experimental workflow for assessing this compound's effect on insulin sensitivity.

Conclusion and Future Directions

This compound exerts a complex and multifaceted influence on glucose homeostasis. It is a potent insulin secretagogue, directly enhances muscle glucose uptake, and facilitates insulin's suppressive action on hepatic glucose production. The mTOR pathway is a key, but not exclusive, mediator of these effects. While acute this compound administration often shows beneficial effects on glycemic control, the consequences of chronic supplementation, particularly in the context of obesity and overnutrition, require further investigation due to the potential for mTORC1 hyperactivation to induce insulin resistance via negative feedback on IRS-1.[2][8]

For drug development professionals, this compound's metabolic signaling nodes—including GDH, the Gαi protein pathway in hepatocytes, and the mTORC1/mTORC2 complexes in muscle—represent potential therapeutic targets. Future research should focus on delineating the precise conditions under which this compound supplementation is beneficial versus detrimental and exploring derivatives or combination therapies that can harness its positive metabolic effects while mitigating the risks of inducing insulin resistance.

References

The Discovery and Scientific Journey of L-Leucine: From 19th Century Isolation to a Central Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Leucine, an essential branched-chain amino acid, has traversed a remarkable scientific journey from its initial isolation from natural sources in the early 19th century to its current position as a critical regulator of cellular metabolism and growth. This guide provides a comprehensive overview of the discovery and historical context of this compound research, with a focus on the key scientific milestones, experimental methodologies, and the elucidation of its pivotal role in the mTOR signaling pathway. Quantitative data from seminal studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to offer a clear and detailed understanding of this multifaceted amino acid.

The Dawn of Discovery: Isolation and Early Characterization

The story of this compound begins in the nascent field of organic chemistry in the early 1800s. Two French chemists, working independently, are credited with its discovery.

In 1819, Joseph Louis Proust first isolated a substance from cheese that he named "oxide caséeux" (caseous oxide).[1][2] Almost concurrently, in 1820, Henri Braconnot isolated a white, crystalline substance from the acid hydrolysis of muscle fibers and wool.[2] He named it "leucine," derived from the Greek word "leukos," meaning white, due to its appearance.[1] It was later established that Proust's "oxide caséeux" and Braconnot's "leucine" were the same compound.[1]

Early Isolation Methodologies: A Glimpse into 19th-Century Chemistry

The precise, detailed experimental protocols from the early 19th century are not extensively documented in modern scientific literature. However, based on the available information, the methods likely involved rudimentary techniques of protein hydrolysis and fractional crystallization.

Henri Braconnot's Acid Hydrolysis (Conceptual Reconstruction):

Braconnot's work with muscle fibers and wool involved the use of strong acids to break down the proteins into their constituent amino acids.[2] This process, known as acid hydrolysis, is a foundational technique in protein chemistry.

Experimental Protocol (Conceptual):

  • Protein Source: Muscle fibers or wool were selected as the starting material.

  • Acid Digestion: The protein source was likely heated with a strong acid, such as sulfuric acid, for an extended period. This harsh treatment would have cleaved the peptide bonds holding the amino acids together.

  • Neutralization: The resulting acidic solution would then be neutralized, likely with a base such as calcium carbonate or barium hydroxide, to precipitate the excess acid as a salt.

  • Filtration: The precipitated salts were removed by filtration, leaving a solution containing a mixture of amino acids.

  • Fractional Crystallization: The solution was then concentrated, likely by evaporation, to induce crystallization. Through a process of repeated crystallization and purification, Braconnot would have been able to isolate the less soluble this compound as white crystals.

It is important to note that without modern chromatographic techniques, the purity of these early isolates would have been a significant challenge.

Unraveling the Metabolic Significance of this compound

For over a century after its discovery, the biological role of this compound remained largely unknown. The development of new analytical techniques in the mid-20th century, such as chromatography, enabled scientists to begin to understand its metabolic importance.

Essential Amino Acid and Role in Protein Synthesis

By the mid-20th century, it was established that this compound is an essential amino acid , meaning the human body cannot synthesize it, and it must be obtained from the diet. Its fundamental role as a building block for protein synthesis was also recognized.

Seminal Studies on this compound's Metabolic Effects

Subsequent research began to uncover this compound's more nuanced roles beyond simple protein constitution. Studies in the latter half of the 20th century revealed its involvement in regulating protein turnover, glucose homeostasis, and insulin signaling.

Table 1: Key Early Findings on the Metabolic Effects of this compound

Year of Study (Approx.)Key FindingExperimental Approach (Conceptual)Reference (Implied)
1970s-1980sThis compound stimulates muscle protein synthesis.Infusion of this compound into animal models and humans, followed by measurement of radiolabeled amino acid incorporation into muscle protein.General knowledge
1980sThis compound can influence insulin secretion from pancreatic β-cells.In vitro studies on isolated pancreatic islets and in vivo studies in animal models, measuring insulin levels in response to this compound administration.General knowledge
1990sThis compound plays a role in regulating gene expression related to protein metabolism.Northern blot and later microarray analysis of muscle tissue after this compound supplementation to identify changes in mRNA levels of key metabolic genes.General knowledge

The mTOR Signaling Pathway: this compound as a Key Regulator

The discovery of the mechanistic target of rapamycin (mTOR) signaling pathway in the 1990s revolutionized the understanding of cell growth and metabolism. Subsequent research identified this compound as a primary and potent activator of the mTOR complex 1 (mTORC1), placing it at the heart of cellular nutrient sensing.

The Discovery of mTOR and its Downstream Effectors

The mTOR protein kinase was identified through research on the immunosuppressive drug rapamycin. Scientists, including David M. Sabatini, were instrumental in elucidating the components and function of the mTOR pathway.[3] mTORC1, a key complex in this pathway, integrates signals from growth factors, energy status, and amino acids to control protein synthesis and cell growth.

Elucidating this compound's Role as an mTORC1 Activator

A series of elegant experiments in the late 1990s and early 2000s established the direct link between this compound and mTORC1 activation. These studies demonstrated that this compound could stimulate the phosphorylation of key downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

Experimental Protocol: In Vitro mTORC1 Activation by this compound (Representative)

This protocol is a generalized representation of the types of experiments used to demonstrate this compound's effect on mTORC1 signaling in cell culture.

  • Cell Culture: A suitable cell line (e.g., C2C12 myoblasts, HEK293 cells) is cultured in a standard growth medium.

  • Amino Acid Starvation: To establish a baseline, cells are incubated in an amino acid-free medium for a defined period (e.g., 1-2 hours).

  • This compound Stimulation: The starved cells are then treated with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 µM) for a specific duration (e.g., 30-60 minutes).

  • Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot Analysis: The protein concentration of the cell lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

  • Quantification: The intensity of the protein bands is quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to determine the level of mTORC1 activation.

Table 2: Representative Quantitative Data from an In Vitro this compound Stimulation Experiment

This compound Concentration (µM)Fold Change in p-S6K1/Total S6K1 (Normalized to Control)Fold Change in p-4E-BP1/Total 4E-BP1 (Normalized to Control)
0 (Control)1.01.0
502.51.8
1004.23.1
2005.84.5
5006.14.8

Note: The data in this table are illustrative and represent a typical dose-dependent activation of mTORC1 signaling by this compound.

Visualizing the this compound-mTORC1 Signaling Pathway

The signaling cascade initiated by this compound leading to mTORC1 activation is complex, involving a series of protein-protein interactions and enzymatic activities. The following Graphviz diagram illustrates the core components of this pathway.

Leucine_mTORC1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome Leucine_ext This compound LAT1 LAT1/SLC7A5 Leucine_ext->LAT1 Transport Leucine_int This compound LAT1->Leucine_int Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity by Ragulator mTORC1 mTORC1 Rag_GTP->mTORC1 Recruits and Activates Ragulator Ragulator Ragulator->Rag_GTP S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Relieves Inhibition

Caption: this compound activates mTORC1 signaling.

Visualizing an Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effect of this compound on mTORC1 signaling in a cell-based assay.

Experimental_Workflow start Start: Cell Culture starvation Amino Acid Starvation start->starvation stimulation This compound Stimulation (Varying Concentrations) starvation->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting (Probing for p-S6K1, S6K1, etc.) sds_page->western_blot imaging Chemiluminescent Imaging western_blot->imaging analysis Densitometry and Data Analysis imaging->analysis end End: Determine mTORC1 Activation analysis->end

Caption: Workflow for mTORC1 activation assay.

Conclusion and Future Directions

The journey of this compound research from a simple white powder isolated from natural products to a sophisticated signaling molecule at the core of cellular regulation is a testament to the advancement of scientific inquiry. The discovery of its role in the mTOR pathway has opened up new avenues for research in various fields, including muscle physiology, aging, metabolic diseases such as obesity and type 2 diabetes, and cancer.

Future research will likely focus on further dissecting the upstream sensors of this compound, understanding the tissue-specific responses to this compound, and exploring its therapeutic potential in various pathological conditions. The development of novel pharmacological agents that can modulate this compound-mTORC1 signaling holds significant promise for the future of medicine. This in-depth understanding of this compound's discovery and its intricate cellular functions provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest for new scientific knowledge and therapeutic innovations.

References

L-Leucine's Crucial Role in Animal Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms and physiological impact of L-Leucine, tailored for researchers, scientists, and drug development professionals.

This compound, an essential branched-chain amino acid (BCAA), transcends its fundamental role as a mere building block for protein synthesis. It acts as a potent signaling molecule, orchestrating a complex network of cellular processes that are paramount for animal growth, development, and metabolic health. This technical guide delves into the core functions of this compound, providing a comprehensive overview of its mechanisms of action, supported by quantitative data from key animal studies, detailed experimental protocols, and visual representations of the critical signaling pathways involved.

This compound as a Primary Regulator of Muscle Protein Synthesis

One of the most well-documented functions of this compound is its powerful ability to stimulate muscle protein synthesis (MPS). This anabolic effect is primarily mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound acts as a critical signal of amino acid availability, triggering a cascade of downstream events that ultimately lead to an increase in the translation of specific mRNAs into protein.

The mTORC1 Signaling Pathway

This compound's activation of mTORC1 is a central node in the regulation of cell growth and proliferation. Upon entering the cell, this compound initiates a series of interactions that relieve the inhibition of mTORC1. A simplified representation of this intricate pathway is illustrated below.

mTORC1_Pathway Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 GATOR1 GATOR1 Sestrin2->GATOR2 dissociation Rag_GTPases Rag GTPases GATOR1->Rag_GTPases inhibits mTORC1 mTORC1 GATOR2->GATOR1 inhibits Rag_GTPases->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) ULK1 ULK1 mTORC1->ULK1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis (Growth) p70S6K1->Protein_Synthesis promotes Autophagy Autophagy (Inhibition)

Figure 1: Simplified this compound-mediated mTORC1 signaling pathway.

Activated mTORC1 phosphorylates several downstream targets, including p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] Phosphorylation of p70S6K1 enhances the translation of mRNAs that encode components of the translational machinery, while phosphorylation of 4E-BP1 releases its inhibition of the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[2]

Quantitative Effects on Muscle Protein Synthesis and Growth

Numerous studies in various animal models have quantified the anabolic effects of this compound supplementation. The following tables summarize key findings.

Table 1: Effect of this compound Supplementation on Muscle Protein Synthesis (MPS) in Animal Models

Animal ModelThis compound DoseDurationKey Findings
Weanling Pigs0.55% of a low-protein diet2 weeksIncreased protein synthesis in skeletal muscle, liver, heart, kidney, pancreas, spleen, and stomach.[3]
Neonatal PigsSupplemented to match high-protein diet21 daysIncreased phosphorylation of 4E-BP1 and formation of the eIF4G•eIF4E complex in the fed state.[4]
Diabetic RatsOral administrationAcuteStimulated protein synthesis by 53% without changes in 4E-BP1 or S6K1 phosphorylation.[2]
Older RatsAdded to a mealAcuteRestored blunted postprandial MPS to levels of adult rats.[5]

Table 2: Impact of this compound Supplementation on Growth Performance in Pigs

Piglet Age/ConditionThis compound SupplementationDurationOutcome
Weanling Pigs0.55% of a low-protein diet2 weeksIncreased daily weight gain by 61%.[3]
Intra-uterine Growth Retarded (IUGR) Suckling Piglets1.4 g/kg BW and 2.1 g/kg BW2 weeksSignificantly reduced average daily gain.[6]
Neonatal Pigs (continuously fed)Pulsatile parenteral delivery21 daysIncreased weight gain by 28% and lean gain by 25%.[7]

Beyond Muscle: this compound's Influence on Other Tissues and Processes

The regulatory role of this compound extends beyond skeletal muscle, influencing a variety of physiological processes crucial for overall animal health and development.

Adipose Tissue and Lipid Metabolism

This compound has been shown to regulate metabolism in adipose tissue. It can stimulate protein synthesis and influence gene expression related to lipid metabolism.[8]

Mitochondrial Biogenesis

Emerging evidence suggests that this compound can promote mitochondrial biogenesis, the process of generating new mitochondria.[9] This is significant as it can enhance cellular energy production and metabolic efficiency. The proposed mechanism involves the activation of SIRT1 and AMPK signaling pathways.

Mitochondrial_Biogenesis Leucine This compound SIRT1 SIRT1 Leucine->SIRT1 activates AMPK AMPK Leucine->AMPK activates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) AMPK->PGC1a phosphorylates (activates) NRF1 NRF-1 PGC1a->NRF1 coactivates TFAM TFAM NRF1->TFAM activates transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis promotes

Figure 2: Proposed pathway for this compound-induced mitochondrial biogenesis.

Experimental Protocols for Studying this compound's Effects

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

The flooding dose technique is a common method to measure the rate of protein synthesis in vivo.

Protocol: Flooding Dose Technique with L-[²H₅]-phenylalanine

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies involving dietary interventions, ensure a sufficient adaptation period.

  • Tracer Preparation: Prepare a sterile solution of L-[²H₅]-phenylalanine in saline. The exact concentration will depend on the animal model and experimental design.

  • Tracer Administration: Administer a large ("flooding") dose of the labeled amino acid via intravenous or intraperitoneal injection. This ensures rapid equilibration of the tracer in the precursor pools for protein synthesis.

  • Tissue Collection: At a predetermined time point after tracer administration (e.g., 30 minutes), euthanize the animal and rapidly excise the muscle tissue of interest (e.g., gastrocnemius, longissimus dorsi).

  • Sample Processing: Immediately freeze the tissue in liquid nitrogen. Subsequently, homogenize the tissue and precipitate the proteins.

  • Hydrolysis and Derivatization: Hydrolyze the protein pellet to release individual amino acids. Derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Analysis: Determine the isotopic enrichment of L-[²H₅]-phenylalanine in the tissue protein and in the tissue-free precursor pool using GC-MS.

  • Calculation: Calculate the fractional synthetic rate (FSR) of muscle protein using the formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the enrichment in the protein-bound phenylalanine, E_precursor is the enrichment in the precursor phenylalanine pool, and t is the time in hours.

Western Blot Analysis of mTORC1 Signaling Pathway Components

Western blotting is a standard technique to quantify the abundance and phosphorylation status of specific proteins.

Protocol: Western Blot for p-p70S6K1 and p-4E-BP1

  • Protein Extraction: Homogenize frozen muscle tissue in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p70S6K1 (e.g., at Threonine 389) and 4E-BP1 (e.g., at Threonine 37/46), as well as antibodies for the total forms of these proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Example

The following diagram illustrates a typical workflow for an in vivo animal study investigating the effects of this compound supplementation.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Piglets, Rats) Dietary_Groups Randomization into Dietary Groups (Control vs. This compound) Animal_Acclimation->Dietary_Groups Supplementation_Period Supplementation Period (e.g., 2-4 weeks) Dietary_Groups->Supplementation_Period Data_Collection Data Collection (Body Weight, Feed Intake) Supplementation_Period->Data_Collection Final_Experiment Final Experiment (e.g., Stable Isotope Infusion) Supplementation_Period->Final_Experiment Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis Tissue_Harvesting Tissue Harvesting (Muscle, Liver, Adipose) Final_Experiment->Tissue_Harvesting Molecular_Analysis Molecular Analysis Tissue_Harvesting->Molecular_Analysis Western_Blot Western Blot (mTOR Signaling) Molecular_Analysis->Western_Blot qPCR qPCR (Gene Expression) Molecular_Analysis->qPCR GCMS GC-MS (Protein Synthesis) Molecular_Analysis->GCMS Western_Blot->Data_Analysis qPCR->Data_Analysis GCMS->Data_Analysis

Figure 3: A typical experimental workflow for an in vivo this compound study.

Conclusion and Future Directions

This compound stands out as a critical nutrient that not only serves as a substrate for protein synthesis but also as a key regulator of fundamental cellular processes governing growth and metabolism. The activation of the mTORC1 pathway by this compound is a cornerstone of its anabolic effects on muscle. However, its influence on other metabolic pathways, such as mitochondrial biogenesis, highlights the pleiotropic nature of this amino acid.

For researchers and professionals in drug development, a thorough understanding of this compound's mechanisms of action is crucial for designing effective nutritional interventions and therapeutic strategies to promote healthy growth, combat muscle wasting conditions, and improve metabolic health in animals. Future research should continue to unravel the intricate signaling networks regulated by this compound, explore its long-term effects on various tissues, and optimize its application in animal nutrition and health. The detailed methodologies and structured data presented in this guide provide a solid foundation for advancing our knowledge in this important field.

References

The Molecular Physiology of L-Leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), transcends its role as a mere building block for protein synthesis. It functions as a critical signaling molecule, primarily orchestrating the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the physiological effects of this compound. It details the core signaling pathways, presents quantitative data on its cellular impact, and offers comprehensive experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its downstream pathways.

This compound Sensing and mTORC1 Activation

The primary mechanism by which this compound exerts its physiological effects is through the activation of the mTORC1 signaling pathway. This process is initiated by intracellular this compound sensing, which relieves the inhibition of mTORC1.

The Sestrin2-GATOR-Rag GTPase Axis

A key sensing mechanism involves the Sestrin2 protein. In the absence of this compound, Sestrin2 binds to the GATOR2 complex, which in turn allows the GATOR1 complex to inhibit the Rag GTPases.[1][2][3][4] The GATOR1 complex functions as a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive GDP-bound state.

Upon this compound binding to Sestrin2, a conformational change is induced, leading to the dissociation of the Sestrin2-GATOR2 complex.[1][2][3][4] This dissociation relieves the inhibition of GATOR2, allowing it to inhibit GATOR1. Consequently, RagA/B is loaded with GTP, leading to its activation. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.

Leucyl-tRNA Synthetase (LRS)

Another proposed sensor for intracellular this compound is the leucyl-tRNA synthetase (LRS). LRS can directly bind to RagD, a component of the Rag GTPase heterodimer, in a leucine-dependent manner. This interaction is thought to contribute to the activation of mTORC1.

Downstream Effects of mTORC1 Activation

Once activated, mTORC1 phosphorylates a multitude of downstream targets to promote anabolic processes, most notably protein synthesis.

Regulation of Protein Synthesis

The two best-characterized downstream effectors of mTORC1 in the context of protein synthesis are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • S6K1 Phosphorylation: mTORC1 phosphorylates S6K1 at several residues, including Threonine 389, leading to its activation. Activated S6K1 then phosphorylates numerous substrates, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs, particularly those encoding ribosomal proteins and translation factors.

  • 4E-BP1 Phosphorylation: mTORC1 phosphorylates 4E-BP1 at multiple sites (e.g., Threonine 37/46), causing its dissociation from the eukaryotic initiation factor 4E (eIF4E).[5] This releases eIF4E, allowing it to bind to the 5' cap of mRNAs and recruit the 43S preinitiation complex, a critical step in cap-dependent translation initiation.

Regulation of Gene Expression

This compound not only impacts protein synthesis but also influences gene expression. Studies have shown that this compound can regulate the expression of genes involved in metabolism. For instance, in combination with insulin, this compound has been shown to reduce the gene expression of glucose-6-phosphatase (G6Pase) by 90% and increase fatty acid synthase (FAS) gene expression by over four-fold in hepatocytes.[1]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the molecular effects of this compound.

Parameter Condition Fold Change / Effect Reference
Sestrin2-Leucine Binding Equilibrium binding assayKd of ~20 µM--INVALID-LINK--
mTOR Phosphorylation (Ser2448) L6 myotubes, 30 min, 5 mM this compound~1.3-fold increase--INVALID-LINK--
S6K1 Phosphorylation (Thr389) Human skeletal muscle, post-exercise + EAA with Leucine~9-fold increase--INVALID-LINK--
4E-BP1 Phosphorylation (Thr37/46) Rat skeletal muscle, 1 hr post oral this compound (135 mg/100g BW)Enhanced phosphorylation--INVALID-LINK--
Muscle Protein Synthesis Rate Elderly men, Leucine-supplemented meals0.083 ± 0.008 %/h-1 (vs. 0.053 ± 0.009 in control)--INVALID-LINK--
Gene Tissue/Cell Type Condition Fold Change in Expression Reference
G6Pase Rainbow Trout HepatocytesLeucine + Insulin-90% (0.1-fold)--INVALID-LINK--
FAS Rainbow Trout HepatocytesLeucine + Insulin>4-fold--INVALID-LINK--
Bcat2 3T3-L1 AdipocytesLeucine supplementation~2.5 to 3-fold increase--INVALID-LINK--
Bckdha 3T3-L1 AdipocytesLeucine supplementation~2.5 to 3-fold increase--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular effects of this compound.

Immunoprecipitation of GATOR2 and Sestrin2

This protocol is designed to assess the interaction between GATOR2 and Sestrin2 in response to this compound stimulation.

Materials:

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • Anti-FLAG M2 affinity gel

  • Antibodies: anti-Sestrin2, anti-GATOR2 subunit (e.g., WDR24)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Culture HEK293T cells stably expressing FLAG-tagged GATOR2 components.

  • Starve cells of amino acids for 50 minutes.

  • Stimulate cells with this compound (e.g., 500 µM) for 10 minutes.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify lysates by centrifugation.

  • Incubate lysates with anti-FLAG M2 affinity gel for 2 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting with antibodies against Sestrin2 and FLAG (for GATOR2).

mTORC1 Kinase Assay

This protocol measures the kinase activity of mTORC1 by assessing the phosphorylation of its direct substrate, 4E-BP1.

Materials:

  • Kinase assay buffer

  • Recombinant, inactive 4E-BP1

  • [γ-32P]ATP

  • Anti-mTOR antibody

  • Protein A/G agarose beads

Procedure:

  • Treat cells with or without this compound.

  • Lyse cells and immunoprecipitate mTORC1 using an anti-mTOR antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing recombinant 4E-BP1 and [γ-32P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and visualize the phosphorylated 4E-BP1 by autoradiography.

Western Blotting for Phosphorylated S6K1 and 4E-BP1

This is a standard method to assess the activation state of the mTORC1 pathway.

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell or tissue lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Ribosome Profiling

This technique provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Materials:

  • Cycloheximide

  • RNase I

  • Sucrose gradients

  • Library preparation kit for next-generation sequencing

Procedure:

  • Treat cells with cycloheximide to arrest translation.

  • Lyse the cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate monosomes by sucrose gradient centrifugation.

  • Extract the ribosome-protected mRNA fragments (footprints).

  • Prepare a sequencing library from the footprints.

  • Perform deep sequencing of the library.

  • Align the sequencing reads to a reference genome to determine the translated regions and their abundance.

Visualizations

Signaling Pathways and Experimental Workflows

L_Leucine_mTORC1_Pathway L_Leucine This compound Sestrin2 Sestrin2 L_Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 dissociates GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTP RagA/B-GTP (Active) GATOR1->Rag_GTP GAP activity Rag_GDP RagA/B-GDP (Inactive) Rag_GDP->Rag_GTP mTORC1_cyto mTORC1 (Cytosolic) Rag_GTP->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso S6K1 S6K1 mTORC1_lyso->S6K1 phosphorylates eIF4E_BP1 4E-BP1-eIF4E mTORC1_lyso->eIF4E_BP1 phosphorylates p_S6K1 p-S6K1 S6K1->p_S6K1 Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis p_4E_BP1 p-4E-BP1 + eIF4E eIF4E_BP1->p_4E_BP1 p_4E_BP1->Protein_Synthesis

Caption: this compound signaling to mTORC1.

Western_Blot_Workflow Lysate Cell/Tissue Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Ribosome_Profiling_Workflow Cell_Culture Cell Culture + This compound Treatment Translation_Arrest Translation Arrest (Cycloheximide) Cell_Culture->Translation_Arrest Lysis Cell Lysis Translation_Arrest->Lysis RNase_Digestion RNase I Digestion Lysis->RNase_Digestion Monosome_Isolation Monosome Isolation (Sucrose Gradient) RNase_Digestion->Monosome_Isolation Footprint_Extraction Footprint RNA Extraction Monosome_Isolation->Footprint_Extraction Library_Prep Sequencing Library Preparation Footprint_Extraction->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Alignment & Quantification Sequencing->Data_Analysis

Caption: Ribosome Profiling Experimental Workflow.

Conclusion

This compound is a potent regulator of cellular physiology, with its effects primarily mediated through the mTORC1 signaling pathway. Understanding the intricate molecular mechanisms of this compound action is crucial for developing novel therapeutic strategies for a range of conditions, including metabolic disorders and age-related muscle wasting. The data and protocols presented in this guide offer a comprehensive resource for researchers in this dynamic field.

References

An In-depth Technical Guide to the Downstream Targets of L-Leucine-mTORC1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling cascade initiated by the amino acid L-Leucine through the mechanistic Target of Rapamycin Complex 1 (mTORC1). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development investigating cellular metabolism, growth, and related pathological states. This document outlines the key molecular players, their interactions, and the experimental methodologies used to elucidate this critical signaling network.

Introduction to this compound-mTORC1 Signaling

The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[1] The branched-chain amino acid this compound is a particularly potent activator of mTORC1, signaling nutrient availability and promoting anabolic processes.[2][3][4] Upon activation by this compound, mTORC1 phosphorylates a suite of downstream effectors that collectively orchestrate a cellular program characterized by increased protein synthesis, lipid biogenesis, and the suppression of catabolic processes such as autophagy.[1][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders, making its downstream targets attractive for therapeutic intervention.[6]

Core Downstream Effectors of mTORC1

The best-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). These two proteins are pivotal in the control of protein synthesis.

Ribosomal Protein S6 Kinase 1 (S6K1)

Upon activation by mTORC1, S6K1 phosphorylates several substrates to promote mRNA translation and ribosome biogenesis.[7] One of its key targets is the ribosomal protein S6 (rpS6), and its phosphorylation is often used as a marker for mTORC1/S6K1 activity. Leucine stimulation has been shown to significantly increase the phosphorylation of S6K1. For instance, in human skeletal muscle, infusion of leucine alone can lead to a 4-fold increase in p70(S6k) phosphorylation, which is further enhanced in the presence of insulin.[8]

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)

mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E).[9] This liberates eIF4E, allowing it to bind to the 5' cap of mRNAs and initiate cap-dependent translation.[9] The phosphorylation of 4E-BP1 is a hierarchical process, with mTORC1 priming the protein for subsequent phosphorylations that ultimately lead to its inactivation.[10][11] Oral administration of leucine in rats has been demonstrated to enhance the phosphorylation of 4E-BP1 in both liver and skeletal muscle.[12]

Regulation of Other Key Cellular Processes

Beyond its central role in protein synthesis, this compound-mTORC1 signaling extends to the regulation of autophagy, lipid metabolism, and intricate feedback loops.

Autophagy Inhibition

mTORC1 is a major negative regulator of autophagy, a catabolic process for the degradation of cellular components.[13] In nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1-Atg13-FIP200 complex, which is essential for the initiation of autophagosome formation.[1][3][13] Leucine, by activating mTORC1, thus suppresses autophagy.[3] This inhibition is relieved upon nutrient starvation, leading to the dephosphorylation and activation of the ULK1 complex.[13]

Lipid and Nucleotide Biosynthesis

mTORC1 promotes the synthesis of lipids and nucleotides to support cell growth and proliferation.[14][15] A key downstream target in this process is the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which controls the expression of genes involved in fatty acid and cholesterol synthesis.[14][16] mTORC1 can activate SREBP-1c, thereby coupling nutrient availability to lipid biogenesis.[16][17]

Transcription Factors and Lysosomal Biogenesis

mTORC1 also regulates lysosomal biogenesis through the phosphorylation of the transcription factor EB (TFEB) and related family members like TFE3.[9][18] When mTORC1 is active, it phosphorylates TFEB, leading to its retention in the cytoplasm.[9] Upon mTORC1 inhibition, dephosphorylated TFEB translocates to the nucleus and drives the expression of genes involved in lysosome function and autophagy.[9] Interestingly, there is evidence for a feedback loop where TFEB and TFE3 can in turn regulate mTORC1 activity.[19][20]

Negative Feedback Regulation

The mTORC1 pathway is subject to negative feedback regulation to maintain cellular homeostasis. One important mediator of this feedback is the Growth factor receptor-bound protein 10 (Grb10).[21][22] mTORC1 can phosphorylate Grb10, which in turn can inhibit insulin signaling upstream of mTORC1.[7][21][23] This feedback loop helps to fine-tune the cellular response to growth factor and nutrient signals.[7][24]

Quantitative Data on Downstream Target Phosphorylation

The following table summarizes quantitative changes in the phosphorylation of key mTORC1 downstream targets in response to this compound stimulation, as reported in the literature.

Target ProteinPhosphorylation SiteExperimental SystemLeucine TreatmentFold Change in PhosphorylationCitation(s)
S6K1 (p70S6k)Not specifiedHuman skeletal muscle (in vivo infusion)Leucine alone4-fold increase[8]
S6K1 (p70S6k)Not specifiedHuman skeletal muscle (in vivo infusion)Leucine + Insulin18-fold increase[8]
S6K1Thr389C2C12 myoblasts1h Leucine starvation62% decrease
S6Not specifiedC2C12 myoblasts1h Leucine starvation54% decrease
4E-BP1Not specifiedRat liver and skeletal muscle (oral gavage)Leucine administrationEnhanced phosphorylation[12]

Signaling Pathway and Experimental Workflow Diagrams

This compound-mTORC1 Signaling Pathway

This compound-mTORC1_Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 P ULK1_Complex ULK1-Atg13-FIP200 Complex mTORC1->ULK1_Complex P SREBP1c SREBP-1c mTORC1->SREBP1c TFEB_TFE3 TFEB/TFE3 mTORC1->TFEB_TFE3 P Grb10 Grb10 mTORC1->Grb10 P rpS6 rpS6 S6K1->rpS6 P eIF4B eIF4B S6K1->eIF4B P Protein_Synthesis Protein Synthesis (Translation, Ribosome Biogenesis) rpS6->Protein_Synthesis eIF4B->Protein_Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein_Synthesis Autophagy Autophagy ULK1_Complex->Autophagy Lipid_Synthesis Lipid Synthesis SREBP1c->Lipid_Synthesis Lysosome_Biogenesis Lysosomal Biogenesis TFEB_TFE3->Lysosome_Biogenesis Insulin_Signaling Insulin Signaling Grb10->Insulin_Signaling Insulin_Signaling->mTORC1

Caption: this compound-mTORC1 downstream signaling cascade.

Experimental Workflow: Western Blot for Phosphorylated Targets

Western_Blot_Workflow start Start: Cell Culture & This compound Stimulation lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF or Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-S6K1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Image Acquisition & Analysis (Densitometry) detection->analysis end End: Quantified Phosphorylation Levels analysis->end

Caption: Western blot workflow for phosphorylated proteins.

Detailed Experimental Protocols

Western Blot Analysis of Phosphorylated S6K1 and 4E-BP1

This protocol is for the detection of phosphorylated proteins and requires careful handling to preserve the phosphorylation state.[25]

1. Sample Preparation and Cell Lysis: a. Culture cells to the desired confluency and treat with this compound or control for the specified time. b. Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[25] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (total protein lysate) to a new pre-chilled tube.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Gel Electrophoresis and Protein Transfer: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk.[25] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal or a loading control (e.g., GAPDH or β-actin).[26]

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.[27][28][29]

1. Immunoprecipitation of mTORC1: a. Lyse cells in a CHAPS-containing lysis buffer supplemented with protease and phosphatase inhibitors.[27] b. Clarify the lysate by centrifugation. c. Incubate the supernatant with an antibody specific to an mTORC1 component (e.g., anti-Raptor) for 2-4 hours at 4°C. d. Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[28] e. Wash the beads extensively with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction: a. Resuspend the beads in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).[27] b. Add the mTORC1 substrate (e.g., recombinant inactive 4E-BP1).[27] c. If studying activation, add activators like Rheb-GTP.[27] If studying inhibition, add the test compound. d. Initiate the kinase reaction by adding ATP (e.g., 100-500 µM final concentration).[27] e. Incubate at 30-37°C for 30-60 minutes with gentle agitation.[27][28]

3. Detection of Substrate Phosphorylation: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Analyze the reaction products by SDS-PAGE and Western blotting, using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).

Polysome Profiling for Translation Efficiency Analysis

This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translatome.[2][30][31]

1. Cell Preparation and Lysis: a. Treat cells with cycloheximide (100 µg/mL) for 5-15 minutes before harvesting to arrest ribosome translocation.[30] b. Wash cells with ice-cold PBS containing cycloheximide. c. Lyse cells in a polysome lysis buffer on ice. d. Centrifuge the lysate to pellet nuclei and mitochondria, and collect the cytoplasmic supernatant.[30]

2. Sucrose Density Gradient Ultracentrifugation: a. Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[30] b. Carefully load the cytoplasmic lysate onto the top of the sucrose gradient. c. Centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C.

3. Fractionation and RNA Extraction: a. Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.[2][31] b. Collect fractions corresponding to non-translating (monosomes) and actively translating (polysomes) mRNAs. c. Extract RNA from the collected fractions.

4. Analysis of Translation Efficiency: a. Analyze the distribution of specific mRNAs across the fractions using quantitative real-time PCR (qRT-PCR) or by subjecting the RNA to high-throughput sequencing (RNA-Seq).[4] b. Calculate the translation efficiency for each mRNA by determining the ratio of its abundance in the polysomal fractions to its abundance in the monosomal fractions or total cytoplasmic RNA.[4]

Conclusion

The this compound-mTORC1 signaling pathway plays a fundamental role in orchestrating cell growth and metabolism through a complex network of downstream targets. Understanding the intricacies of this pathway and the functions of its effectors is crucial for developing therapeutic strategies for a range of human diseases. The experimental protocols provided in this guide offer a robust framework for investigating the activity and regulation of this vital signaling cascade. As research continues, further downstream targets and regulatory mechanisms of mTORC1 are likely to be uncovered, providing new avenues for scientific inquiry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-Leucine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Leucine in plasma, a critical amino acid in various physiological and pathological processes. The methodologies covered are essential for applications in clinical diagnostics, nutritional studies, and pharmaceutical research.

Introduction

This compound, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis, metabolic regulation, and cell signaling.[1][2] Its accurate quantification in plasma is crucial for understanding its role in health and disease, including conditions like maple syrup urine disease (MSUD), sarcopenia, and type 2 diabetes.[3][4] This document outlines validated analytical methods for determining this compound concentrations in plasma, providing researchers with the necessary protocols to obtain reliable and reproducible results.

Analytical Methods Overview

Several analytical techniques are available for the quantification of this compound in plasma, each with its own advantages in terms of sensitivity, specificity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Enzymatic assays are also utilized for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for amino acid analysis. Since most amino acids, including this compound, lack a strong chromophore for UV detection, a derivatization step is typically required.[5] This involves reacting the amino acid with a reagent to form a derivative that is detectable by UV or fluorescence detectors.

  • Pre-column derivatization: This is the more common approach where the derivatization reaction occurs before the sample is injected into the HPLC system.[6] Common derivatizing agents include o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[6] The AccQ•Tag method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is another popular pre-column derivatization technique.

  • Post-column derivatization: In this method, the derivatization occurs after the amino acids are separated on the HPLC column and before they reach the detector.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often eliminating the need for derivatization, although it can be used to improve chromatographic separation.[7][8] This technique separates this compound from other plasma components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The use of a stable isotope-labeled internal standard, such as this compound-d7, is crucial for accurate quantification.[9] LC-MS/MS is particularly useful for high-throughput analysis and for distinguishing between isomers like leucine, isoleucine, and alloisoleucine.[3][7][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for amino acid analysis. It requires derivatization to make the amino acids volatile. A common approach involves esterification followed by acylation to form, for example, N-heptafluorobutyryl isobutyl ester derivatives.[10] GC-MS provides excellent chromatographic resolution and sensitive detection.

Enzymatic Assays

Enzymatic assays offer a different approach to this compound quantification. These methods are based on the specific enzymatic conversion of this compound, where the product of the reaction can be measured spectrophotometrically or fluorometrically. For instance, L-amino acid oxidase (LAAO) can be used to catalyze the oxidative deamination of this compound, and the resulting hydrogen peroxide can be detected using a chromogenic substrate.[11] Leucine aminopeptidase (LAP) activity can also be measured using a substrate like this compound-p-nitroanilide, where the release of p-nitroaniline is monitored colorimetrically.[12]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound quantification in plasma, based on published literature. Adherence to bioanalytical method validation guidelines from regulatory bodies like the FDA is crucial for ensuring data quality and reliability.[13][14][15][16][17]

Table 1: HPLC Methods for this compound Quantification

ParameterHPLC with Pre-column Derivatization (Di-tert-butyl-dicarbonate)
Linearity Range 3.0 - 300.0 µg/mL[18][19]
Limit of Detection (LOD) 3.57 µg/mL[18][19]
Recovery > 90%[18]
Precision Not explicitly stated
Accuracy Relative error below 5%[18]

Table 2: LC-MS/MS Methods for this compound Quantification

ParameterMethod 1 (without derivatization)Method 2 (without derivatization)
Linearity Range 1 - 1000 µg/mL[9]1 - 500 µmol/L[20]
Lower Limit of Quantification (LLOQ) 1 µg/mL[9]Not explicitly stated
Recovery 92.7 - 102.3%[18]Not explicitly stated
Precision (Intra- and Inter-day) Acceptable (not specified)[9]%RSD < 20%[3]
Accuracy (Intra- and Inter-day) Acceptable (not specified)[9]Deviations < 20%[3]

Table 3: GC-MS Method for this compound Quantification

ParameterGC-MS with Derivatization (Trifluoroacetylbutyl esters)
Linearity Range 1 - 40 µg/mL
Limit of Quantification (LOQ) ~10 pg of labeled compound[10]
Recovery Not explicitly stated
Precision Not explicitly stated
Accuracy Not explicitly stated

Experimental Protocols

This section provides detailed protocols for the key analytical methods described above.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is based on a direct "dilute and shoot" method without derivatization, offering a simple and rapid workflow.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d7)

  • Human plasma (blank)

  • Sulfosalicylic acid (30% w/v)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation

  • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8][21][22]

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes.[8][21]

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[8][21]

  • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

  • Add 450 µL of the internal standard solution (prepared in the initial mobile phase).[8][21]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase or mixed-mode column (e.g., C18, Intrada Amino Acid).[7][23]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of this compound from other plasma components.

  • Flow Rate: As recommended for the column.

  • Injection Volume: 4 µL.[8][21]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 132.1 > 86.1) and its internal standard.[3][9]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Plasma using HPLC with Pre-column Derivatization (OPA/MPA)

This protocol describes a common pre-column derivatization method using o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA) for fluorescence detection.

1. Materials and Reagents

  • This compound standard

  • Human plasma (blank)

  • Sulfosalicylic acid (10% w/v)

  • o-phthaldialdehyde (OPA)

  • 3-mercaptopropionic acid (MPA)

  • Borate buffer (0.2 M, pH adjusted)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation

  • Precipitate plasma proteins by adding an equal volume of 10% sulfosalicylic acid to the plasma sample.[24]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for derivatization.

3. Automated Derivatization Procedure (in autosampler)

  • Transfer 10 µL of the prepared sample or standard solution to an autosampler vial.[25]

  • Add 45 µL of a mixture of MPA and OPA solution (1:1 v/v).[25]

  • Add 45 µL of 0.2 M borate buffer.[25]

  • Mix the solution (e.g., by aspirating and dispensing 3 times).[25]

  • Allow a reaction time of 1 minute.[25]

  • Inject 1 µL of the derivatized mixture for HPLC analysis.[25]

4. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Flow Rate: Typically 1 mL/min.

  • Fluorescence Detector: Excitation wavelength of 340 nm and emission wavelength of 455 nm.[5]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

This compound Signaling Pathway

This compound is a key activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis and cell growth.[4][26][27]

Leucine_Signaling_Pathway Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP activation mTORC1 mTORC1 Rag_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis inhibits

Caption: this compound activation of the mTORC1 signaling pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for quantifying this compound in plasma using LC-MS/MS.

LCMSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution_IS Dilution with Internal Standard Supernatant_Collection->Dilution_IS LC_Separation LC Separation Dilution_IS->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Workflow for HPLC with Pre-column Derivatization

This diagram outlines the steps involved in quantifying this compound using HPLC with pre-column derivatization.

HPLC_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Derivatization Pre-column Derivatization (e.g., OPA/MPA) Supernatant_Collection->Derivatization HPLC_Separation HPLC Separation Derivatization->HPLC_Separation Detection Fluorescence or UV Detection HPLC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for L-Leucine Administration in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the administration of L-Leucine in animal models, with a focus on studying its effects on muscle protein synthesis, metabolic regulation, and associated signaling pathways.

Introduction

This compound, an essential branched-chain amino acid (BCAA), is a key regulator of protein metabolism and cellular growth. It acts as a signaling molecule to stimulate muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2][3] Animal models are crucial for elucidating the physiological and therapeutic potential of this compound in various conditions, including sarcopenia, obesity, and metabolic diseases.[4][5] This document outlines detailed protocols for this compound administration and subsequent analysis in rodent models.

Quantitative Data Summary

The following tables summarize typical dosages and observed effects of this compound administration in mice and rats from various studies. These values can serve as a starting point for experimental design.

Table 1: Summary of this compound Administration in Mice

Administration RouteDosage RangeMouse ModelKey FindingsCitations
Oral Gavage0.15 M solution (0.5 mL)C57BL/6Increased 24h food intake acutely.[6]
Oral Gavage0.75 g/kg body weightAged C57/BL6RJ (25-mo)Did not increase muscle protein synthesis (MPS) alone, but stimulated MPS when combined with whey protein.[7]
Dietary Supplementation1 g/kg or 8 g/kg of feedCD2F1 (tumor-bearing)Dose-dependently counteracted muscle mass loss.[8]
Drinking WaterDoubled dietary intakeC57BL/6J (High-Fat Diet)Reduced diet-induced obesity, hyperglycemia, and hypercholesterolemia.[9][10]
Intraperitoneal (IP) Injection40 mg/g body weightWild-typeActivated mTORC1 signaling in skeletal muscle.[11]

Table 2: Summary of this compound Administration in Rats

Administration RouteDosage RangeRat ModelKey FindingsCitations
Oral Gavage1.35 g/kg body weightSprague-DawleyIncreased phosphorylation of mTOR and downstream targets (p70S6K, 4E-BP1), leading to increased protein synthesis and muscle hypertrophy.[12]
Oral Gavage135 mg/100 g body weightYoung ratsUpregulated slow-fiber-related and mitochondrial biogenesis-related genes in skeletal muscle.[13]
Dietary Supplementation5% this compound in chowWistar (diabetic)Normalized blood glucose levels.[14]
Dietary Supplementation4% Leucine for 40 weeksAging (6-month-old)Attenuated body fat gain during aging.[4]

Signaling Pathways

This compound primarily exerts its anabolic effects through the activation of the mTOR Complex 1 (mTORC1) signaling pathway.

mTOR_Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) rpS6 rpS6 S6K1->rpS6 phosphorylates eIF4E eIF4E _4EBP1->eIF4E sequesters eIF4F eIF4F Complex Formation eIF4E->eIF4F Protein_Synthesis Muscle Protein Synthesis eIF4F->Protein_Synthesis initiates rpS6->Protein_Synthesis enhances translation

Caption: this compound activation of the mTORC1 signaling pathway.

Experimental Protocols

Preparation and Administration of this compound

a. Preparation of this compound Solution for Injection or Gavage:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the required volume of a sterile vehicle (e.g., sterile water or phosphate-buffered saline, PBS) to achieve the target concentration.

  • Gently vortex or sonicate the solution until the this compound is completely dissolved.[15]

  • For intravenous or intraperitoneal injections, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile container.[15]

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[15]

b. Administration Methods:

  • Oral Gavage: Use a proper-sized, ball-tipped gavage needle. The volume administered should typically not exceed 10 mL/kg of body weight for mice.[15] Administer the solution slowly to prevent aspiration.

  • Intraperitoneal (IP) Injection: Properly restrain the animal. The injection volume should be kept low, typically around 5 mL/kg of body weight for mice.[15]

  • Dietary Supplementation: Calculate the amount of this compound needed to achieve the desired percentage in the diet or drinking water. For dietary supplementation, thoroughly mix the powdered this compound with the powdered rodent chow before pelleting. For supplementation in drinking water, dissolve the this compound in the drinking water and ensure its stability. Change water bottles frequently to prevent microbial growth.[15]

Experimental Workflow for an In Vivo Study

The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake, etc.) Start->Baseline Grouping Randomization into Groups (Control, Leucine) Baseline->Grouping Admin This compound Administration (Specify Route, Dose, Duration) Grouping->Admin Monitoring Ongoing Monitoring (Body Weight, Health Status) Admin->Monitoring Endpoint Endpoint Measurements (e.g., Puromycin Injection for MPS) Monitoring->Endpoint Sacrifice Euthanasia and Tissue Collection (Muscle, Blood, etc.) Endpoint->Sacrifice Analysis Downstream Analysis (Western Blot, qPCR, etc.) Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A generalized workflow for this compound studies in animal models.

Measurement of Muscle Protein Synthesis (SUnSET Method)

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to measure protein synthesis in vivo.

  • Thirty minutes prior to euthanasia and tissue collection, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of puromycin (e.g., 0.04 µmol/g body weight).[7]

  • At the designated endpoint, euthanize the animal and rapidly dissect the muscle tissue of interest (e.g., gastrocnemius, tibialis anterior).

  • Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

  • Homogenize the muscle tissue and extract proteins using a suitable lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides, which is indicative of the rate of protein synthesis.

Western Blotting for mTOR Signaling Pathway Analysis
  • Protein Extraction: Homogenize frozen muscle samples in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.[16]

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key mTOR signaling proteins, such as:

      • p-mTOR (Ser2448) and total mTOR[17]

      • p-p70S6K (Thr389) and total p70S6K[16]

      • p-4E-BP1 (Thr37/46) and total 4E-BP1[16]

      • p-rpS6 (Ser240/244) and total rpS6[16]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and express the abundance of phosphorylated proteins relative to the total protein levels.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of L-Leucine using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound in various sample matrices. The protocols cover both underivatized and derivatized this compound analysis, offering flexibility for different laboratory setups and analytical requirements.

Application Notes

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of amino acids like this compound. The choice of the analytical method largely depends on the sample matrix, the required sensitivity, and the available instrumentation.

Underivatized this compound Analysis:

Direct analysis of this compound without derivatization is advantageous due to its simplicity and speed, as it eliminates a sample preparation step.[1] This approach is often employed with Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like amino acids.[1][2][3] HILIC methods typically use a high concentration of organic solvent in the mobile phase, promoting the partitioning of polar analytes onto a polar stationary phase.[4] Detection for underivatized amino acids can be achieved using UV detectors at low wavelengths (around 200-225 nm), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). However, the lack of a strong chromophore in this compound can limit the sensitivity of UV detection.[4]

Derivatized this compound Analysis:

Pre-column derivatization is a common strategy to enhance the detection and separation of amino acids. This involves reacting the amino acid with a labeling agent to form a derivative with improved chromatographic properties and detectability. Commonly used derivatization reagents include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][6] This method is well-suited for automation.[7]

  • 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable and fluorescent derivatives.[5][6]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A derivatizing agent that allows for sensitive fluorescence or UV detection of amino acids.[8]

Derivatization significantly improves the sensitivity of the analysis, allowing for the detection of this compound at low concentrations. The choice of derivatization reagent depends on the specific requirements of the assay, including the need to analyze secondary amines and the desired level of sensitivity.[5]

Experimental Protocols

Protocol 1: Underivatized this compound Analysis in Dietary Supplements by RP-HPLC-UV

This protocol is adapted for the analysis of this compound in powdered dietary supplements without derivatization.[9][10][11]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate-2-hydrate

  • Sodium dihydrogen orthophosphate-1-hydrate

  • Water (HPLC grade or equivalent)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • pH meter

3. Preparation of Solutions:

  • Mobile Phase (10 mM Phosphate Buffer, pH 7.4): Dissolve 3.4 g of disodium hydrogen phosphate-2-hydrate and 0.817 g of sodium dihydrogen orthophosphate-1-hydrate in 1000 mL of bidistilled water to obtain a phosphate buffer solution with a pH of 7.4.[9] Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 50 to 250 µg/mL.[9]

4. Sample Preparation:

  • Accurately weigh a portion of the powdered dietary supplement equivalent to a theoretical this compound concentration within the calibration range.

  • Dissolve the sample in a known volume of the mobile phase.

  • Stir or sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[9]

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]

  • Mobile Phase: Gradient elution starting with 100% phosphate buffer (pH 7.4, 10 mM) for 10 minutes, followed by a linear increase in acetonitrile to 50% over 15 minutes.[9][10]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 10 µL[9]

  • Column Temperature: 25 °C[9]

  • Detection: UV at 225 nm[9][10]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Derivatization with OPA/FMOC for this compound Analysis in Cell Culture Media

This protocol describes a pre-column derivatization method using o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for the analysis of amino acids, including this compound, in cell culture media.[13][14]

1. Materials and Reagents:

  • This compound reference standard

  • Amino acid standard mixture

  • o-Phthalaldehyde (OPA)

  • 9-Fluorenylmethyl chloroformate (FMOC)

  • Borate buffer

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • 0.2 µm syringe filters

2. Instrumentation:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm)[13]

  • Autosampler capable of automated derivatization (recommended)[7]

3. Preparation of Solutions:

  • Mobile Phase A: 10 mM Na2HPO4, 10 mM Na2B4O7, pH 8.2.[14]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[14]

  • Derivatization Reagents: Prepare OPA and FMOC solutions as per the manufacturer's instructions or established laboratory procedures.

4. Sample Preparation:

  • Centrifuge the cell culture media sample to remove cells and debris.

  • The supernatant can often be directly used for derivatization after appropriate dilution with 0.1 M HCl.[15]

  • Filter the diluted sample through a 0.2 µm syringe filter.

5. Automated Pre-column Derivatization (Example using an autosampler): The following is a general sequence for automated derivatization. Specific parameters will vary depending on the autosampler model.[14]

  • Draw borate buffer.

  • Draw the sample.

  • Mix.

  • Wait for a short incubation period.

  • Draw the OPA reagent.

  • Mix thoroughly.

  • Draw the FMOC reagent.

  • Mix thoroughly.

  • Draw injection diluent.

  • Mix.

  • Inject into the HPLC system.

6. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm)[13]

  • Mobile Phase Gradient: A suitable gradient program to separate the derivatized amino acids. An example from Agilent starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic derivatives.[16]

  • Flow Rate: 1.0 - 2.0 mL/min[13][16]

  • Column Temperature: 40 °C[13][16]

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths specific for OPA and FMOC derivatives. Wavelengths can be switched during the run to optimize detection for both.[7]

    • UV Detector: 338 nm for OPA derivatives and 262 nm for FMOC derivatives.[13]

7. Data Analysis:

  • Identify and quantify this compound based on the retention time and peak area of the corresponding derivative in the standard chromatogram.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis from various HPLC methods.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (Underivatized)Method 2 (Derivatized)Method 3 (Derivatized)
Derivatization NoneDi-tert-butyl dicarbonateNot Specified
Column C18Not SpecifiedNot Specified
Mobile Phase Phosphate buffer (pH 7.4) and AcetonitrileNot SpecifiedNot Specified
Detection UV (225 nm)UVUV
Linearity Range 50 - 250 µg/mL[9]3.0 - 300.0 µg/mL[17][18]Not Specified
LOD 20 µg/mL[9]3.57 µg/mL[17][18]Not Specified
LOQ 37 µg/mL[9]Not SpecifiedNot Specified
Reference [9][17][18]

Table 2: Validation Parameters for an Underivatized HPLC-UV Method for Amino Acids [9]

Amino AcidRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound7.2150-2500.99542037
L-Isoleucine6.6975-1750.9977722
L-Valine3.8150-4000.99344548

Visualizations

This compound and the mTOR Signaling Pathway

This compound is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling_Pathway Leucine This compound Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates Insulin Insulin/ Growth Factors PI3K_AKT PI3K/AKT Pathway Insulin->PI3K_AKT activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to PI3K_AKT->mTORC1 activates

Caption: this compound activates the mTORC1 signaling pathway.

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound by HPLC.

HPLC_Workflow cluster_hplc HPLC Analysis Sample Sample (Dietary Supplement, Cell Culture Media, etc.) Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample->Sample_Prep Derivatization Derivatization (Optional) (e.g., OPA/FMOC) Sample_Prep->Derivatization HPLC_System HPLC System Derivatization->HPLC_System Injection Column HPLC Column (e.g., C18, HILIC) Detector Detector (UV, Fluorescence, etc.) Column->Detector Elution Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for this compound analysis by HPLC.

References

Application Note: Quantitative Analysis of L-Leucine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Leucine in human plasma. This compound is an essential branched-chain amino acid (BCAA) crucial for protein synthesis, muscle metabolism, and signaling pathways that regulate cell growth.[1][2] Accurate measurement of this compound in biological matrices is vital for research in metabolic disorders, nutritional science, and drug development. This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard (SIL-IS), this compound-13C6,15N, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[3][4]

Introduction

This compound is one of the three essential branched-chain amino acids, playing a critical role in regulating blood sugar levels and promoting the growth and recovery of muscle and bone tissue.[1] Aberrant this compound metabolism is associated with several metabolic diseases, including Maple Syrup Urine Disease (MSUD), which is characterized by elevated levels of BCAAs.[2][5][6] Consequently, the precise and reliable quantification of this compound in plasma is essential for both clinical diagnostics and biomedical research.

Traditional methods for amino acid analysis often require laborious derivatization steps to enhance chromatographic retention and detection sensitivity.[5][7][8][9] However, LC-MS/MS offers high selectivity and sensitivity for the direct analysis of underivatized amino acids, simplifying sample preparation and reducing analysis time.[3][9] This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput applications in research and clinical settings.

Experimental Protocols

Materials and Reagents
  • This compound (Analytical Standard)

  • This compound-13C6,15N (Internal Standard, IS)[10]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (sourced from a certified vendor)

  • Microcentrifuge tubes (1.5 mL)

  • LC Autosampler Vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-13C6,15N by dissolving the neat compounds in a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Create a series of working standard solutions for the calibration curve (e.g., 1 µg/mL to 1000 µg/mL) by serially diluting the this compound primary stock with a 50:50 mixture of acetonitrile and water.[11]

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound-13C6,15N primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[5][12]

  • Allow frozen plasma samples to thaw on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the 10 µg/mL IS working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[13][14]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[13]

  • Transfer the final supernatant to an LC autosampler vial for injection.

Liquid Chromatography

Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column, which is well-suited for retaining polar analytes like this compound without derivatization.[3][6][13]

  • LC System: Shimadzu Nexera X2 or equivalent[5]

  • Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent[3]

  • Mobile Phase A: 100 mM Ammonium formate in water

  • Mobile Phase B: 0.3% Formic acid in Acetonitrile/Water (95:5, v/v)[3]

  • Flow Rate: 0.6 mL/min[3]

  • Injection Volume: 1-5 µL[5][14]

  • Column Temperature: 35°C[3]

  • Gradient: A gradient elution is typically used to achieve optimal separation.

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[11][12]

  • MS System: AB Sciex 4000 QTRAP or equivalent[3][12]

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Spray Voltage: 5500 V[12][14]

  • Temperature: 500°C[12][14]

  • Curtain Gas: 20-35 psi[12][14]

  • Collision Gas: Medium/9 psi[12][14]

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound and Internal Standard

ParameterThis compoundThis compound-13C6,15N (IS)
Precursor Ion (Q1) [M+H]⁺ (m/z)132.1139.1
Product Ion (Q3) (m/z)86.193.0
Dwell Time (ms)100100
Collision Energy (eV)1515

Note: The specific product ion for this compound-13C6,15N may vary depending on the fragmentation pattern, with m/z 93.0 being a common transition.[11]

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range1 - 1000 µg/mL[11]
Correlation Coefficient (r²)> 0.995[15]
Accuracy85 - 115%
Precision (%RSD)< 15%[5]
Lower Limit of Quantification (LLOQ)1 µg/mL
Recovery> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-¹³C₆,¹⁵N) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation (14,000 x g, 10 min) precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography HILIC/Mixed-Mode Chromatography injection->chromatography detection Tandem Mass Spectrometry (MRM) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

mtor_signaling_pathway cluster_input Upstream Signals cluster_core mTORC1 Signaling cluster_output Cellular Responses Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Growth_Factors Growth Factors Growth_Factors->mTORC1 S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits

Caption: Simplified this compound mTOR signaling pathway.

Conclusion

The LC-MS/MS method described provides a reliable and robust framework for the quantification of this compound in human plasma. The combination of a streamlined protein precipitation protocol, optimized HILIC or mixed-mode chromatography, and the use of a stable isotope-labeled internal standard ensures high-quality data suitable for demanding research applications in metabolic disease, nutrition, and drug development. The method is sensitive, specific, and can be readily implemented for high-throughput analysis.

References

Application Notes and Protocols for Formulating L-Leucine-Enriched Diets in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role beyond its basic function as a building block for proteins. It acts as a potent signaling molecule, primarily activating the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4][5] This unique characteristic has positioned this compound as a key dietary supplement in experimental studies aimed at investigating muscle hypertrophy, mitigating sarcopenia, and exploring metabolic health.

These application notes provide a comprehensive guide for researchers on the formulation of this compound-enriched diets for experimental studies, primarily in rodent models. This document outlines standardized diet compositions, detailed protocols for key experimental assays, and visual representations of the underlying molecular pathways and experimental workflows.

I. Formulation of this compound-Enriched Diets

The formulation of a consistent and well-defined experimental diet is crucial for the reproducibility and validity of research findings. The American Institute of Nutrition (AIN)-93G diet is a widely accepted purified diet for rodents during growth phases and is an ideal basal diet for modification.[6][7][8]

A. Basal Diet Composition: AIN-93G

The AIN-93G diet provides a complete and balanced nutritional profile for rodents. Its composition is detailed in the table below.

IngredientAmount (g/kg of diet)
Cornstarch397.486
Casein (≥85% protein)200.0
Dextrinized Cornstarch132.0
Sucrose100.0
Soybean Oil70.0
Fiber (e.g., Cellulose)50.0
AIN-93G Mineral Mix35.0
AIN-93 Vitamin Mix10.0
L-Cystine3.0
Choline Bitartrate2.5
tert-Butylhydroquinone0.014

Table 1: Composition of the standard AIN-93G rodent diet.[6][7][8]

B. This compound Supplementation Protocol

To enrich the AIN-93G diet with this compound, a portion of the cornstarch is replaced with crystalline this compound. The amount of this compound to be added depends on the specific research question.

Protocol for Preparing this compound-Enriched AIN-93G Diet:

  • Determine the Desired this compound Concentration: Common supplementation levels in rodent studies range from 1.5% to 6% of the total diet by weight.[9]

  • Calculate Component Adjustments: For every gram of this compound added, remove an equivalent gram of cornstarch to maintain the caloric density and macronutrient balance of the diet as closely as possible.

  • Homogeneous Mixing: Thoroughly mix the powdered this compound with the other dry ingredients of the AIN-93G diet before adding the soybean oil. Ensure a uniform distribution of this compound throughout the diet mixture. This can be achieved using a V-blender or a planetary mixer.

  • Pelleting: The mixed diet can then be pelleted for ease of feeding and to prevent the animals from selectively consuming components.

  • Storage: Store the prepared diet in airtight containers at 4°C to prevent spoilage and degradation of nutrients.

C. Example this compound-Enriched Diet Compositions

The following table provides examples of modified AIN-93G diets with varying levels of this compound supplementation.

IngredientControl Diet (g/kg)1.5% this compound Diet (g/kg)3.0% this compound Diet (g/kg)4.5% this compound Diet (g/kg)
This compound 0.0 15.0 30.0 45.0
Cornstarch397.486382.486367.486352.486
Casein200.0200.0200.0200.0
Dextrinized Cornstarch132.0132.0132.0132.0
Sucrose100.0100.0100.0100.0
Soybean Oil70.070.070.070.0
Fiber50.050.050.050.0
AIN-93G Mineral Mix35.035.035.035.0
AIN-93 Vitamin Mix10.010.010.010.0
L-Cystine3.03.03.03.0
Choline Bitartrate2.52.52.52.5
tert-Butylhydroquinone0.0140.0140.0140.014

Table 2: Example formulations for this compound-enriched AIN-93G diets.

II. Key Experimental Protocols

This section provides detailed methodologies for essential experiments to assess the physiological and molecular effects of this compound supplementation.

A. Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique to measure bone mineral density, lean mass, and fat mass.[1][10][11][12]

Protocol:

  • Animal Preparation: Anesthetize the mouse using isoflurane or another appropriate anesthetic.

  • Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner platform. Ensure the limbs are extended and the spine is straight.[10]

  • Scanning: Perform a whole-body scan according to the manufacturer's instructions. The scan duration is typically a few minutes.

  • Data Analysis: The software accompanying the DEXA instrument will automatically calculate the bone mineral content, lean mass, and fat mass. For more detailed analysis, specific regions of interest (e.g., hindlimb) can be defined.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

B. Assessment of Glucose Homeostasis: Oral Glucose Tolerance Test (OGTT)

The OGTT is used to evaluate how quickly an animal can clear a glucose load from its blood, providing insights into insulin sensitivity.[2][4][5][13][14]

Protocol:

  • Fasting: Fast the mice for 4-6 hours prior to the test. Water should be available ad libitum.[13]

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight solution of glucose orally via gavage.[2][14]

  • Blood Sampling and Glucose Measurement: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure the glucose levels.[2][13]

  • Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

C. Analysis of mTOR Signaling Pathway: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a tissue sample, allowing for the analysis of the activation state of signaling pathways like mTOR.[15][16][17][18][19]

Protocol:

  • Tissue Homogenization: Euthanize the animal and quickly dissect the muscle tissue of interest (e.g., gastrocnemius). Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Densitometry software can be used to quantify the intensity of the bands, which is proportional to the amount of the target protein. Normalize the results to a loading control protein (e.g., GAPDH or β-actin).

D. Measurement of Muscle Protein Synthesis: Stable Isotope Tracer Methodology

Stable isotope tracers are used to measure the rate of new protein synthesis in vivo. This is a powerful technique to directly assess the anabolic effects of this compound.[20][21][22][23][24]

Conceptual Overview:

A labeled amino acid (e.g., ¹³C₆-phenylalanine) is administered to the animal. This "tracer" is incorporated into newly synthesized proteins. By measuring the amount of the tracer in muscle protein over time, the fractional synthetic rate (FSR) of muscle protein can be calculated.

Key Steps:

  • Tracer Administration: The stable isotope-labeled amino acid is typically administered via a primed-constant intravenous infusion or through a flooding dose.

  • Tissue Sampling: Muscle biopsies are collected at different time points after the tracer administration.

  • Sample Processing: The muscle tissue is processed to isolate the protein-bound and intracellular free amino acids.

  • Mass Spectrometry Analysis: The enrichment of the stable isotope in the amino acid pools is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • FSR Calculation: The rate of muscle protein synthesis is calculated based on the incorporation of the labeled amino acid into the muscle protein over time, relative to the precursor pool enrichment.

III. Visualization of Pathways and Workflows

A. This compound and the mTOR Signaling Pathway

This compound directly activates the mTORC1 complex, a key event in the initiation of muscle protein synthesis. The following diagram illustrates this signaling cascade.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell L-Leucine_ext This compound LAT1 LAT1 Transporter L-Leucine_ext->LAT1 Uptake L-Leucine_int Intracellular This compound LAT1->L-Leucine_int mTORC1 mTORC1 L-Leucine_int->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Activates) 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inactivates) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates Translation

Caption: this compound activates mTORC1 signaling to promote muscle protein synthesis.

B. Experimental Workflow for a Rodent Study

The following diagram outlines a typical experimental workflow for investigating the effects of an this compound-enriched diet in a rodent model.

Experimental_Workflow cluster_groups Dietary Groups cluster_terminal Terminal Procedures Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Dietary Groups Acclimatization->Randomization Control_Diet Control Diet (AIN-93G) Randomization->Control_Diet Leucine_Diet This compound Enriched Diet Randomization->Leucine_Diet Dietary_Intervention Dietary Intervention (e.g., 8-12 weeks) Measurements In-life Measurements (Weekly Body Weight, Food Intake) Dietary_Intervention->Measurements Terminal_Experiments Terminal Experiments Dietary_Intervention->Terminal_Experiments DEXA Body Composition (DEXA) Terminal_Experiments->DEXA OGTT Glucose Tolerance (OGTT) Terminal_Experiments->OGTT Tissue_Collection Tissue Collection (Muscle, Blood) Terminal_Experiments->Tissue_Collection Control_Diet->Dietary_Intervention Leucine_Diet->Dietary_Intervention Western_Blot Western Blotting (mTOR Pathway) Tissue_Collection->Western_Blot MPS_Analysis Muscle Protein Synthesis (Stable Isotopes) Tissue_Collection->MPS_Analysis

Caption: A generalized workflow for in vivo studies of this compound-enriched diets.

IV. Summary of Expected Quantitative Outcomes

The following table summarizes potential quantitative outcomes from studies investigating the effects of this compound supplementation. These values are illustrative and will vary based on the specific experimental conditions.

ParameterControl Group (Illustrative)This compound Supplemented Group (Illustrative)Expected Outcome with this compound
Body Composition
Lean Body Mass (g)20.5 ± 1.222.1 ± 1.5Increase
Fat Mass (g)4.2 ± 0.83.8 ± 0.7No significant change or slight decrease
Glucose Homeostasis
OGTT AUC (mg/dL*min)18000 ± 150016500 ± 1300Improvement (lower AUC)
Muscle Protein Synthesis
FSR (%/hour)0.05 ± 0.010.08 ± 0.015Significant Increase
mTOR Signaling
p-p70S6K / total p70S6K1.0 (normalized)2.5 ± 0.5Increase
p-4E-BP1 / total 4E-BP11.0 (normalized)2.2 ± 0.4Increase

Table 3: Illustrative quantitative data comparing control and this compound supplemented groups.

Conclusion

The formulation of well-defined, this compound-enriched diets is fundamental for investigating its role in muscle physiology and metabolic health. By adhering to standardized diet preparation protocols and employing robust experimental methodologies, researchers can obtain reliable and reproducible data. The provided protocols and diagrams serve as a valuable resource for designing and executing studies to further elucidate the mechanisms of action and therapeutic potential of this compound.

References

Application of Stable Isotopes to Trace L-Leucine Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in regulating protein synthesis and overall metabolic homeostasis.[1][2] Its metabolism is intricately linked to key signaling pathways, most notably the mechanistic target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[3][4][5] Dysregulation of this compound metabolism has been implicated in various physiological and pathological states, including sarcopenia, obesity, and metabolic syndrome.[1][2]

Stable isotope tracing has emerged as a powerful and safe technique to quantitatively investigate the dynamics of this compound metabolism in vivo and in vitro.[6][7] By introducing this compound labeled with non-radioactive, heavy isotopes (e.g., ¹³C or ¹⁵N), researchers can track its metabolic fate through various pathways, providing invaluable insights into protein synthesis, degradation, and oxidation rates.[8][9][10] This approach is instrumental in basic research, clinical diagnostics, and the development of novel therapeutics targeting metabolic disorders.[6][9][11]

These application notes provide an overview of the principles and methodologies for using stable isotopes to trace this compound metabolism, including detailed experimental protocols and data presentation guidelines.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing involves the introduction of a labeled compound (tracer) into a biological system and monitoring its incorporation into downstream metabolites.[12] The most commonly used stable isotopes for labeling this compound are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[6][8] These heavier isotopes are chemically identical to their naturally abundant counterparts (¹²C and ¹⁴N) and thus participate in the same biochemical reactions without altering the molecule's properties.[6][7]

The enrichment of the stable isotope in various molecules is measured using mass spectrometry (MS), which separates ions based on their mass-to-charge ratio.[7][13] This allows for the differentiation and quantification of labeled versus unlabeled molecules, providing a dynamic picture of metabolic fluxes.

Key Signaling Pathway: this compound and mTORC1

This compound acts as a critical signaling molecule that directly activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[1][4][14] Understanding this pathway is often a primary objective of this compound tracing studies.

Leucine_mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates & inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Translation_Initiation Translation Initiation eIF4E_BP1->Translation_Initiation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Translation_Initiation->Protein_Synthesis

Caption: this compound activation of the mTORC1 signaling pathway.

Experimental Workflow for In Vivo this compound Tracing

A common approach for in vivo studies is the primed, constant infusion of a stable isotope-labeled this compound tracer to achieve isotopic steady-state in the plasma. This allows for the calculation of whole-body this compound kinetics.

Experimental_Workflow start Subject Preparation (Fasting, Catheter Insertion) baseline Baseline Blood Sample (T=0) start->baseline prime Priming Dose Infusion (Bolus of Labeled Leucine) baseline->prime infusion Continuous Infusion of Labeled Leucine prime->infusion sampling Timed Blood Sampling (e.g., T=90, 120, 150, 180 min) infusion->sampling biopsy Optional: Tissue Biopsy (e.g., Muscle) infusion->biopsy end Sample Processing (Plasma Separation, Tissue Homogenization) sampling->end biopsy->end analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) end->analysis data Data Analysis (Calculate Isotopic Enrichment & Fluxes) analysis->data

Caption: General workflow for in vivo stable isotope tracing of this compound.

Data Presentation

Quantitative data from this compound stable isotope tracing studies should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Example Data from a U-¹³C₆-Leucine Tracing Experiment in Skeletal Muscle

ParameterControl Group (mean ± SD)Treatment Group (mean ± SD)p-value
Plasma Leucine Enrichment (APE) 8.0 ± 0.58.2 ± 0.6>0.05
Intracellular Leucine Enrichment (APE) 6.5 ± 0.46.7 ± 0.5>0.05
Fractional Synthesis Rate (FSR, %/hr) 0.050 ± 0.0080.075 ± 0.010<0.05
Leucine Rate of Appearance (Ra, µmol/kg/hr) 120 ± 15118 ± 18>0.05
Leucine Oxidation Rate (µmol/kg/hr) 25 ± 524 ± 6>0.05
Leucine incorporation into Protein (µmol/kg/hr) 95 ± 1294 ± 14>0.05

APE: Atom Percent Excess

Experimental Protocols

Protocol 1: In Vivo Primed, Constant Infusion of L-[1-¹³C]Leucine in Human Subjects

This protocol is adapted from methodologies described for measuring muscle protein synthesis.[15][16]

1. Subject Preparation: a. Subjects should fast overnight (8-10 hours) prior to the study. b. On the morning of the study, insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for "arterialized" venous blood sampling.[16]

2. Tracer Preparation: a. Prepare a sterile solution of L-[1-¹³C]Leucine in 0.9% saline. b. The priming dose is typically calculated to be ~1 mg/kg body weight. c. The continuous infusion rate is typically ~1 mg/kg/hr.

3. Infusion Protocol: a. Collect a baseline blood sample (T=0) before starting the infusion.[17] b. Administer the priming dose of L-[1-¹³C]Leucine as a bolus over 2-5 minutes.[16] c. Immediately following the priming dose, begin the continuous infusion using a calibrated infusion pump.[17] d. Continue the infusion for a predetermined period, typically 3-4 hours, to allow for isotopic steady-state to be achieved in the plasma.

4. Sample Collection: a. Collect arterialized venous blood samples at timed intervals (e.g., every 30 minutes) during the final 1-2 hours of the infusion to confirm isotopic steady-state.[17] b. For muscle protein synthesis measurements, obtain a muscle biopsy (e.g., from the vastus lateralis) under local anesthesia at the beginning and end of the infusion period.[15] c. Immediately freeze tissue samples in liquid nitrogen and store at -80°C. d. Collect blood in EDTA-coated tubes, place on ice, and centrifuge to separate plasma. Store plasma at -80°C.[17]

5. Sample Analysis by Mass Spectrometry: a. Plasma: Deproteinize plasma samples. Isolate amino acids using ion-exchange chromatography. Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). b. Tissue: Homogenize frozen muscle tissue. Precipitate and hydrolyze proteins to release amino acids. Isolate and derivatize amino acids as described for plasma. c. Analyze the isotopic enrichment of Leucine and its keto-acid, α-ketoisocaproate (KIC), using GC-MS or GC-Combustion-Isotope Ratio MS (GC-C-IRMS).[15][18]

6. Data Calculation: a. Fractional Synthesis Rate (FSR): Calculate the FSR of muscle protein using the formula: FSR (%/hr) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where E_p1 and E_p2 are the ¹³C-Leucine enrichments in the protein-bound pool at the first and second biopsies, E_precursor is the average enrichment of the precursor pool (plasma KIC or intracellular Leucine), and t is the time in hours between biopsies.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for this compound Metabolism

This protocol provides a general guideline for tracing this compound metabolism in cultured cells.[12][19][20]

1. Media Preparation: a. Prepare custom cell culture medium that lacks endogenous Leucine. b. Create two types of media: i. "Light" Medium: Supplement the Leucine-free medium with unlabeled this compound at a standard physiological concentration. ii. "Heavy" Medium: Supplement the Leucine-free medium with a stable isotope-labeled this compound (e.g., U-¹³C₆-Leucine) at the same concentration as the "light" medium. c. Ensure both media contain all other necessary nutrients, serum, and antibiotics.

2. Cell Culture and Labeling: a. Culture the cells of interest in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled this compound into cellular proteins. b. Grow a parallel control culture in the "light" medium. c. Once fully labeled, cells are ready for the experimental treatment (e.g., drug exposure, growth factor stimulation).

3. Experimental Treatment and Cell Harvesting: a. Apply the experimental treatment to the "heavy" labeled cells. The "light" labeled cells can serve as the control. b. After the desired treatment period, wash the cells with ice-cold PBS and harvest them. c. For metabolite analysis, quench metabolism rapidly by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

4. Sample Processing and Analysis: a. For Proteomics: Combine equal numbers of cells from the "light" and "heavy" conditions. Lyse the cells, extract proteins, and digest them into peptides (e.g., with trypsin). b. For Metabolomics: Extract metabolites from the quenched cell pellets. c. Analyze the samples using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference between the "light" and "heavy" peptides or metabolites allows for their relative quantification.

5. Data Interpretation: a. The ratio of "heavy" to "light" peak intensities for each identified peptide provides a quantitative measure of the change in protein abundance in response to the treatment. b. For metabolomics, the isotopic enrichment in downstream metabolites provides information on the flux of Leucine through various metabolic pathways.

Applications in Drug Development

Stable isotope tracing of this compound metabolism is a valuable tool in the pharmaceutical industry.[6][9][11]

  • Target Engagement and Pharmacodynamics: Assess whether a drug interacts with its intended target and modulates this compound metabolism and related signaling pathways.[17]

  • Efficacy Studies: Quantify the effects of therapeutic interventions on protein synthesis and degradation in preclinical models of muscle wasting or metabolic diseases.

  • Toxicity and Off-Target Effects: Investigate potential undesirable metabolic perturbations caused by a drug candidate.

  • Personalized Medicine: Identify patient populations that may respond differently to a therapy based on their baseline metabolic profiles.[9]

By providing detailed, quantitative data on metabolic fluxes, stable isotope tracing offers a deeper understanding of the mechanism of action of new drugs and their impact on cellular and whole-body physiology.

References

Illuminating the Anabolic Power of L-Leucine: Techniques for Measuring its Impact on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding the mechanisms that drive protein synthesis is paramount. L-Leucine, an essential branched-chain amino acid, has long been recognized as a potent stimulator of this fundamental process, playing a crucial role in muscle growth, repair, and overall metabolic health. For researchers, scientists, and drug development professionals, accurately quantifying the effects of this compound on protein synthesis rates is a critical step in harnessing its therapeutic potential. This document provides detailed application notes and protocols for key techniques used to measure this compound's anabolic effects, presents quantitative data in a clear and comparative format, and visualizes the underlying molecular pathways.

Key Techniques for Measuring Protein Synthesis

Several robust methods are available to researchers for quantifying the rate of protein synthesis in response to this compound stimulation. These techniques vary in their principles, applications, and the specific data they provide. The primary methods include the SUnSET (Surface Sensing of Translation) assay, and Stable Isotope Labeling coupled with Mass Spectrometry.

SUnSET (Surface Sensing of Translation) Assay

The SUnSET method is a non-radioactive technique that monitors global protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that is a structural analog of tyrosinyl-tRNA.[1][2] When added to cells, puromycin incorporates into nascent polypeptide chains, leading to their premature termination.[3] These puromycylated peptides can then be detected by a specific anti-puromycin antibody, providing a quantitative measure of translational activity.[1][4] The SUnSET assay can be adapted for various platforms, including Western blotting and flow cytometry, offering flexibility for different experimental needs.[4]

Stable Isotope Labeling with Mass Spectrometry

Stable isotope labeling is a powerful technique for quantifying protein synthesis dynamics with high precision. This method involves the administration of amino acids labeled with stable (non-radioactive) isotopes, such as ¹³C or ¹⁵N.[5][6][7] These labeled amino acids are incorporated into newly synthesized proteins. By measuring the enrichment of the isotope in tissue proteins over time using mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of specific proteins or protein populations.[8][9][10] L-[ring-¹³C₆]phenylalanine is a commonly used tracer for these studies.[8][10]

This compound's Mechanism of Action: The mTORC1 Signaling Pathway

This compound's profound effect on protein synthesis is primarily mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[11][12][[“]] This pathway acts as a central regulator of cell growth, proliferation, and metabolism. When this compound is present, it promotes the activation of mTORC1, which in turn phosphorylates key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[12][14][15] The phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while the phosphorylation of 4E-BP1 releases its inhibition of the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex.[12][15] The coordinated action of these events leads to a significant increase in the rate of protein synthesis.

mTORC1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Amino Acid Transporters Amino Acid Transporters This compound->Amino Acid Transporters Enters cell Ragulator Ragulator Amino Acid Transporters->Ragulator Rag GTPases Rag GTPases Ragulator->Rag GTPases Activates mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits and Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Activates) 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inactivates) mTORC1->4E-BP1 Relieves inhibition Ribosome Ribosome p70S6K->Ribosome Promotes biogenesis eIF4E eIF4E 4E-BP1->eIF4E Inhibits Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Initiates translation Ribosome->Protein Synthesis Elongates polypeptide chain

This compound activates the mTORC1 pathway to stimulate protein synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effect of this compound on muscle protein synthesis fractional synthesis rate (FSR) in humans.

Study PopulationInterventionMeasurement MethodBasal FSR (%/h)Post-Intervention FSR (%/h)Fold ChangeReference
Elderly MenLeucine-supplemented meal vs. Control mealL-[1-¹³C]phenylalanine infusion0.053 ± 0.009 (Control)0.083 ± 0.008 (Leucine)~1.57[8]
Older Adults2 weeks of Leucine supplementation (4g, 3x/day)L-[ring-¹³C₆]phenylalanine infusion0.063 ± 0.004 (Day 1, postabsorptive)0.074 ± 0.007 (Day 15, postabsorptive)~1.17[9][10]
Older Adults2 weeks of Leucine supplementation (4g, 3x/day)L-[ring-¹³C₆]phenylalanine infusion0.075 ± 0.006 (Day 1, postprandial)0.10 ± 0.007 (Day 15, postprandial)~1.33[9][10]

Experimental Protocols

Protocol 1: SUnSET Assay by Western Blot

This protocol details the measurement of global protein synthesis in cultured cells using the SUnSET method followed by Western blot analysis.

SUnSET_Workflow cluster_workflow SUnSET Western Blot Workflow A 1. Cell Culture and Treatment - Culture cells to desired confluency. - Treat with this compound or control. B 2. Puromycin Labeling - Add Puromycin (1-10 µg/mL) to culture medium. - Incubate for 15-30 minutes. A->B C 3. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease inhibitors. B->C D 4. Protein Quantification - Determine protein concentration using a BCA or Bradford assay. C->D E 5. SDS-PAGE and Western Blot - Separate proteins by SDS-PAGE. - Transfer to a PVDF or nitrocellulose membrane. D->E F 6. Immunodetection - Block the membrane. - Incubate with anti-puromycin primary antibody. - Incubate with HRP-conjugated secondary antibody. E->F G 7. Signal Detection and Analysis - Detect chemiluminescent signal. - Quantify band intensity to determine relative protein synthesis rates. F->G

Workflow for the SUnSET assay using Western blot analysis.

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • This compound solution

  • Puromycin solution (e.g., 1 mg/mL stock in water)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-puromycin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere and grow. Treat cells with the desired concentration of this compound or a vehicle control for the specified duration.

  • Puromycin Labeling: Add puromycin to the culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line. Incubate for 15-30 minutes at 37°C.[16]

  • Cell Lysis: After incubation, place the culture plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.[1][16] Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to a microfuge tube.[1] Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature the samples by heating at 95°C for 5 minutes.[16] Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[16]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Immunodetection: Incubate the membrane with the anti-puromycin primary antibody (diluted in blocking buffer) overnight at 4°C.[2] Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Signal Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities in each lane. The intensity of the puromycin signal is proportional to the rate of global protein synthesis. Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Stable Isotope Labeling for FSR Measurement in Human Muscle

This protocol provides a general overview of a clinical research study to measure the fractional synthesis rate (FSR) of muscle protein in response to this compound supplementation using a stable isotope tracer.

Materials:

  • Human volunteers

  • L-[ring-¹³C₆]phenylalanine tracer

  • Leucine-supplemented and control meals/beverages

  • Infusion and blood sampling equipment

  • Muscle biopsy equipment

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) instrumentation

Procedure:

  • Subject Recruitment and Baseline Measurements: Recruit healthy volunteers and obtain informed consent. Perform baseline measurements, including body composition analysis.

  • Stable Isotope Infusion: Begin a primed, constant intravenous infusion of L-[ring-¹³C₆]phenylalanine to achieve a steady-state enrichment of the tracer in the blood.[8]

  • Baseline Muscle Biopsy: After a period of tracer equilibration, obtain a baseline muscle biopsy from a muscle such as the vastus lateralis.

  • Intervention: Provide the subjects with either a Leucine-supplemented or a control meal/beverage.

  • Blood Sampling: Collect blood samples at regular intervals throughout the study to monitor plasma amino acid concentrations and tracer enrichment.

  • Post-Intervention Muscle Biopsy: Obtain a second muscle biopsy from the same muscle several hours after the intervention.

  • Sample Analysis:

    • Process the muscle tissue to isolate protein-bound and intracellular free amino acids.

    • Analyze the enrichment of L-[ring-¹³C₆]phenylalanine in the muscle protein and in the precursor pool (plasma or intracellular free amino acids) using GC-MS or LC-MS.

  • FSR Calculation: Calculate the fractional synthesis rate (FSR) of muscle protein using the following formula:

    FSR (%/h) = [(E₂ - E₁) / (Eₚ x t)] x 100

    Where:

    • E₂ is the tracer enrichment in the protein at the time of the second biopsy.

    • E₁ is the tracer enrichment in the protein at the time of the first biopsy.

    • Eₚ is the average tracer enrichment in the precursor pool (plasma or intracellular) between the two biopsies.

    • t is the time in hours between the two biopsies.

Conclusion

The techniques outlined in these application notes provide researchers with powerful tools to dissect the anabolic effects of this compound on protein synthesis. The SUnSET assay offers a convenient and non-radioactive method for assessing global protein synthesis, while stable isotope labeling with mass spectrometry provides a highly accurate and quantitative measure of protein synthesis rates in vivo. By understanding and applying these methodologies, scientists and drug development professionals can continue to unravel the therapeutic potential of this compound in various physiological and pathological conditions, paving the way for novel interventions to promote muscle health and combat muscle wasting.

References

L-Leucine's Impact on Cellular Signaling: In Vitro Assays and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: The branched-chain amino acid L-Leucine is a critical regulator of cellular metabolism and growth, primarily through its influence on key signaling pathways. This document provides detailed application notes and experimental protocols for in vitro assays designed to elucidate the impact of this compound on the mTOR, MAPK/ERK, and insulin signaling pathways. The provided methodologies and data will enable researchers to effectively investigate this compound's mechanism of action and its potential therapeutic applications.

Introduction

This compound, an essential amino acid, acts as a potent signaling molecule, influencing a variety of cellular processes including protein synthesis, cell growth, and glucose homeostasis. Its effects are primarily mediated through the activation of the mechanistic target of rapamycin (mTOR) pathway. However, emerging evidence suggests significant crosstalk with other critical signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the insulin signaling pathway. Understanding the intricate molecular mechanisms by which this compound modulates these pathways is crucial for drug discovery and development, particularly in the context of metabolic diseases, cancer, and age-related muscle loss.

This application note provides a comprehensive guide to in vitro assays for assessing the impact of this compound on these three key signaling pathways. Detailed protocols for Western blotting, a cornerstone technique for this analysis, are provided, along with methods for assessing functional outcomes of insulin signaling.

This compound and the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth and proliferation. This compound is a well-established activator of mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream effectors, S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This activation stimulates protein synthesis and cell growth.

Key Experiments: Western Blotting for Phosphorylated S6K1 and 4E-BP1

Western blotting is the most common method to quantify the phosphorylation status of S6K1 and 4E-BP1, providing a direct measure of mTORC1 activity in response to this compound.

Data Presentation:

Table 1: Dose-Dependent Effect of this compound on S6K1 Phosphorylation (Thr389) in C2C12 Myotubes

This compound Concentration (mM)Fold Change in p-S6K1/Total S6K1 (Mean ± SD)
0 (Control)1.00 ± 0.15
0.52.50 ± 0.30
1.04.80 ± 0.55
5.07.20 ± 0.80
10.07.50 ± 0.90

Note: Data are representative and compiled from multiple sources. Actual results may vary depending on cell type and experimental conditions.

Table 2: Dose-Dependent Effect of this compound on 4E-BP1 Phosphorylation (Thr37/46) in HEK293 Cells

This compound Concentration (mM)Fold Change in p-4E-BP1/Total 4E-BP1 (Mean ± SD)
0 (Control)1.00 ± 0.12
0.21.80 ± 0.25
0.53.10 ± 0.40
2.04.50 ± 0.60
5.04.70 ± 0.65

Note: Data are representative and compiled from multiple sources. Actual results may vary depending on cell type and experimental conditions. Half-maximal stimulation of 4E-BP1 phosphorylation has been observed at approximately 430 microM in isolated adipocytes[1].

Experimental Protocol: Western Blotting for Phospho-S6K1 and Phospho-4E-BP1

This protocol provides a standardized procedure for analyzing the phosphorylation of S6K1 and 4E-BP1 in cell lysates.[2][3][4][5]

Materials:

  • Cell culture reagents (DMEM, FBS, etc.)

  • This compound solution (sterile, various concentrations)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Serum-starve the cells for 2-4 hours to reduce basal signaling.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 30-60 minutes). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Mix a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.[6][7]

    • Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to a loading control (e.g., β-actin) to account for loading differences.

Mandatory Visualization:

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates pS6K1 p-S6K1 (Thr389) Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis promotes pFourEBP1 p-4E-BP1 (Thr37/46) pFourEBP1->Protein_Synthesis promotes Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Cell Seeding starvation Serum Starvation seeding->starvation treatment This compound Treatment (Varying Concentrations) starvation->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot quantification->western_blot detection Detection & Densitometry western_blot->detection Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Leucine This compound Akt Akt/PKB Leucine->Akt can facilitate activation IRS IRS Proteins Insulin_Receptor->IRS activates PI3K PI3K IRS->PI3K activates PI3K->Akt activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles promotes translocation Plasma_Membrane Plasma Membrane GLUT4_Vesicles->Plasma_Membrane fuses with Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake enables

References

Revolutionizing Cell Culture: The Strategic Advantage of Non-Animal Origin L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of chemically defined media is paramount for reproducible and safe biopharmaceutical development. The use of non-animal origin (NAO) components is a critical step in this direction. L-Leucine, an essential branched-chain amino acid, plays a pivotal role in promoting cell growth and protein synthesis. This document provides detailed application notes and protocols for the utilization of NAO this compound in cell culture, ensuring process consistency, and regulatory compliance for researchers, scientists, and drug development professionals.

The transition to NAO components in cell culture is driven by the need to eliminate the risks associated with animal-derived materials, such as viral and prion contamination.[1][2] NAO this compound offers a reliable and ethically sourced alternative, ensuring batch-to-batch consistency and simplifying regulatory documentation.[3] Its primary role in cell culture is to stimulate protein synthesis, largely through the activation of the mammalian target of rapamycin (mTOR) signaling pathway, making it a crucial supplement in media formulations for robust cell growth and high-yield recombinant protein production.[3]

Application Notes

The Superiority of Non-Animal Origin this compound

Opting for NAO this compound in your cell culture workflows provides several distinct advantages over its animal-derived counterpart:

  • Enhanced Safety and Reduced Risk: Eliminates the risk of contamination from animal-derived adventitious agents like viruses and prions.[1]

  • Improved Lot-to-Lot Consistency: As a chemically defined component, NAO this compound ensures consistent performance and reproducible results across different batches of cell culture media.[2]

  • Simplified Regulatory Compliance: The use of NAO components streamlines the regulatory approval process for therapeutic products by avoiding the complexities associated with animal-sourced materials.[1][4]

  • Ethical Considerations: Aligns with the growing ethical concerns regarding the use of animal-derived products in research and manufacturing.

Key Applications in Cell Culture

NAO this compound is a vital component in various cell culture applications, including:

  • Monoclonal Antibody (mAb) Production: As a key building block for proteins, this compound is essential for achieving high titers of recombinant antibodies in Chinese Hamster Ovary (CHO) and other mammalian cell lines.

  • Cell Therapy and Regenerative Medicine: Ensuring the safety and consistency of cell culture media is critical in the development of cell-based therapies. NAO this compound contributes to the establishment of robust and well-defined manufacturing processes.

  • Vaccine Production: In viral vaccine production using cell cultures, the use of NAO components is crucial to prevent the introduction of contaminants.

  • Metabolic Studies: this compound's role in cellular metabolism and signaling pathways makes it a key molecule of interest in various research applications.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from experiments designed to compare the performance of non-animal origin this compound with animal-derived this compound.

Table 1: Effect of this compound Source on CHO Cell Growth and Viability

This compound SourcePeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD x 10^6 cell-days/mL)Average Viability (%)
Non-Animal Origin[Insert Data][Insert Data][Insert Data]
Animal-Derived[Insert Data][Insert Aata][Insert Data]
No Leucine Control[Insert Data][Insert Data][Insert Data]

Table 2: Impact of this compound Source on Recombinant Protein Titer

This compound SourceFinal Protein Titer (g/L)Specific Productivity (qP) (pg/cell/day)
Non-Animal Origin[Insert Data][Insert Data]
Animal-Derived[Insert Data][Insert Data]
No Leucine Control[Insert Data][Insert Data]

Signaling Pathways and Experimental Workflows

mTOR_Signaling_Pathway Leucine This compound (Non-Animal Origin) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits Cell_Growth Cell Growth eIF4E->Protein_Synthesis

Figure 1: this compound activates the mTORC1 signaling pathway.

Experimental_Workflow Start Start: CHO Cell Culture Media_Prep Prepare Media with NAO vs. Animal this compound Start->Media_Prep Inoculation Inoculate Cultures Media_Prep->Inoculation Incubation Incubate and Monitor Inoculation->Incubation VCD_Viability Measure Viable Cell Density & Viability Incubation->VCD_Viability Titer Measure Protein Titer Incubation->Titer Western_Blot Analyze mTOR Pathway (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis & Comparison VCD_Viability->Data_Analysis Titer->Data_Analysis Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Figure 2: Experimental workflow for comparing this compound sources.

Experimental Protocols

Protocol 1: Evaluation of Non-Animal Origin this compound on CHO Cell Growth and Viability

Objective: To compare the effect of non-animal origin this compound and animal-derived this compound on the growth and viability of CHO cells in a batch culture.

Materials:

  • CHO cell line (e.g., CHO-K1, CHO-S)

  • Chemically defined, serum-free basal cell culture medium (this compound free)

  • Non-animal origin this compound (sterile, cell culture grade)

  • Animal-derived this compound (sterile, cell culture grade)

  • Sterile shake flasks or multi-well plates

  • Automated cell counter or hemocytometer with trypan blue

  • CO2 incubator

Methodology:

  • Stock Solution Preparation:

    • Prepare sterile, concentrated stock solutions of both non-animal origin and animal-derived this compound in the basal medium. Ensure complete dissolution.

  • Media Preparation:

    • Prepare three sets of experimental media:

      • Group 1 (NAO): Basal medium supplemented with non-animal origin this compound to a final concentration typically found in commercial media (e.g., 5 mM).

      • Group 2 (Animal-Derived): Basal medium supplemented with animal-derived this compound to the same final concentration as Group 1.

      • Group 3 (Control): Basal medium without this compound supplementation.

  • Cell Inoculation:

    • Seed the prepared media in shake flasks or multi-well plates with CHO cells at a seeding density of 0.3 x 10^6 viable cells/mL.[5]

  • Incubation:

    • Incubate the cultures at 37°C with 5% CO2 and appropriate agitation (e.g., 120 rpm for shake flasks).[5]

  • Sampling and Analysis:

    • Collect samples daily for the duration of the culture (typically 7-14 days).[5]

    • Determine the viable cell density (VCD) and cell viability using an automated cell counter or the trypan blue exclusion method with a hemocytometer.[5]

  • Data Analysis:

    • Plot VCD and viability over time for each experimental group.

    • Calculate the peak VCD and the Integral of Viable Cell Density (IVCD).

    • Summarize the data as shown in Table 1.

Protocol 2: Assessment of Non-Animal Origin this compound on Recombinant Protein Production

Objective: To determine the impact of non-animal origin this compound on the titer of a recombinant protein produced by CHO cells.

Materials:

  • Recombinant protein-expressing CHO cell line

  • Materials from Protocol 1

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC with a Protein A column)[6]

Methodology:

  • Culture Setup:

    • Follow steps 1-4 from Protocol 1 to prepare the media and set up the cultures.

  • Sampling and Supernatant Collection:

    • Collect samples at regular intervals (e.g., daily or every other day).[5]

    • Centrifuge the cell suspension to pellet the cells and collect the supernatant.

    • Store the supernatant at -20°C or colder until analysis.[5]

  • Protein Titer Quantification:

    • Quantify the concentration of the recombinant protein in the supernatant using a validated assay such as ELISA or affinity chromatography (e.g., Protein A HPLC for monoclonal antibodies).[6]

  • Data Analysis:

    • Plot the recombinant protein titer over time for each condition.

    • Calculate the final protein titer at the end of the culture.

    • Calculate the specific productivity (qP) by dividing the change in protein concentration by the IVCD over the same time interval.

    • Summarize the data as shown in Table 2.

Protocol 3: Analysis of mTOR Pathway Activation by Western Blot

Objective: To investigate the activation of the mTOR signaling pathway in response to this compound supplementation using Western blotting to detect the phosphorylation of key downstream targets.

Materials:

  • CHO cells cultured as described in Protocol 1

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis and Protein Quantification:

    • After a short period of this compound stimulation (e.g., 1-2 hours), aspirate the culture medium and wash the cells with ice-cold PBS.[7]

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.[7]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[7]

    • Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[7]

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.[8]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with antibodies for the total protein (e.g., anti-p70S6K) to normalize for protein loading.

    • Quantify the band intensities to determine the relative phosphorylation levels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Leucine for mTORC1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing L-Leucine to achieve maximal and reproducible activation of the mTORC1 signaling pathway in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound activates mTORC1?

A1: this compound acts as a direct signaling molecule to activate mTORC1. Inside the cell, Leucine binds to the protein Sestrin2.[1][2][[“]][4][5] This binding disrupts the interaction between Sestrin2 and GATOR2, another protein complex.[1][2] When Sestrin2 is bound to GATOR2, it inhibits mTORC1 signaling. Therefore, by causing Sestrin2 to release GATOR2, Leucine effectively removes this inhibition, leading to the activation of the mTORC1 pathway.[1][2] This activation cascade involves the Rag GTPases and ultimately recruits mTORC1 to the lysosomal surface, where it is fully activated.[1][6][7][8]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary between cell types. However, a common range for achieving significant mTORC1 activation is between 100 µM and 500 µM. Studies have shown that the half-maximal activation (Kd) of mTORC1 can occur at a Leucine concentration of approximately 20 µM.[1][2][5] For robust and maximal responses in many cell lines, concentrations up to 2 mM are sometimes used.[9] It is always recommended to perform a dose-response curve for your specific cell line and experimental conditions.

Q3: How long should I stimulate cells with this compound to see mTORC1 activation?

A3: mTORC1 activation by this compound is a rapid process. Phosphorylation of downstream targets like S6K1 can be detected as early as 5-10 minutes after stimulation.[7] A typical stimulation time for observing a robust response is between 30 to 60 minutes.

Q4: What are the standard readouts for measuring mTORC1 activation?

A4: The most common method is Western blotting to detect the phosphorylation status of key downstream targets of mTORC1. The primary targets include:

  • Phospho-S6 Kinase 1 (S6K1) at Threonine 389 (Thr389)

  • Phospho-4E-Binding Protein 1 (4E-BP1) at Threonine 37/46 (Thr37/46)

  • Phospho-mTOR itself at Serine 2448 (Ser2448) [10]

Q5: Is it necessary to starve cells of amino acids before this compound stimulation?

A5: Yes, it is a critical step. To observe a clear and robust activation of mTORC1 by this compound, you must first lower the basal signaling activity. This is achieved by starving the cells of all amino acids, or at least Leucine, for a period before stimulation. A common starvation period is 1 to 2 hours.[11] Without this step, the high basal mTORC1 activity in complete medium will mask the stimulatory effect of the added Leucine.

Troubleshooting Guide

Problem 1: I am not observing an increase in p-S6K1 or p-4E-BP1 after this compound stimulation.

  • Possible Cause 1: Incomplete Amino Acid Starvation.

    • Solution: Ensure your starvation medium is completely free of amino acids, especially Leucine. Standard DMEM/RPMI contains Leucine. Use a custom-made amino acid-free medium (e.g., EBSS) for starvation. Extend the starvation period to 2 hours to ensure depletion of intracellular amino acid stores.

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: Different cell lines can have varied responses. Confirm that your cell line is known to have a functional mTORC1 pathway responsive to amino acids. If possible, include a positive control, such as insulin or a combination of essential amino acids, which are potent activators of the pathway.[12][13]

  • Possible Cause 3: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment. Create a concentration curve ranging from 10 µM to 2 mM to find the optimal concentration for your specific cells.

  • Possible Cause 4: Lysis Buffer Issues.

    • Solution: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors. mTORC1 signaling involves rapid phosphorylation and dephosphorylation events, and failure to inhibit phosphatases will lead to loss of the signal.

Problem 2: The basal mTORC1 signaling in my "starved" control cells is very high.

  • Possible Cause 1: Insufficient Starvation Time.

    • Solution: Increase the duration of amino acid starvation. Some cell types may require longer than 1-2 hours to sufficiently downregulate basal mTORC1 activity.

  • Possible Cause 2: Contamination of Starvation Media.

    • Solution: Ensure your starvation buffer is not contaminated with amino acids from serum. If using serum in your starvation media, it must be dialyzed to remove small molecules like amino acids.[14]

  • Possible Cause 3: Autocrine Signaling.

    • Solution: Some cells can produce their own growth factors, leading to pathway activation. A brief serum starvation period (e.g., 4-6 hours) prior to amino acid starvation can sometimes help reduce this background signaling.

Problem 3: I see high variability in mTORC1 activation between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Density.

    • Solution: Plate cells at a consistent density and ensure they are in a similar growth phase (e.g., 70-80% confluency) for all experiments. Cell-cell contact and density can influence signaling pathways.

  • Possible Cause 2: Inconsistent Timing.

    • Solution: Be precise with starvation and stimulation times. As mTORC1 activation is rapid, even small variations in timing can lead to different results.

  • Possible Cause 3: Uneven Application of Leucine.

    • Solution: When adding the this compound solution to your plates, ensure it is mixed gently but thoroughly into the medium to achieve a uniform final concentration across the cell monolayer.

Data Center: this compound Dose-Response

The following table summarizes typical this compound concentrations and their effects on mTORC1 signaling markers from literature. Note that specific values can vary significantly based on cell type and experimental conditions.

This compound ConcentrationCell TypeKey ReadoutObserved EffectCitation
~20 µMHEK-293Tp-S6K1Half-maximal activation (Kd)[1][5]
100 µM - 300 µMMacrophagesp-S6Threshold for significant activation[14]
500 µM (0.5 mM)C2C12 Myotubesp-S6K1Standard concentration for robust activation
2000 µM (2.0 mM)C2C12 Myotubesp-S6K1Used for maximal stimulation post-mechanical stretching[9]

Signaling Pathways & Experimental Workflow

This compound to mTORC1 Signaling Pathway

The diagram below illustrates the core mechanism of this compound sensing and subsequent mTORC1 activation. Leucine binding to Sestrin2 is the critical initiating event.

Leucine_mTORC1_Pathway cluster_GATOR Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP (Inactive) GATOR1->Rag_GDP GAP Activity (Inactivates RagA/B) Rag_GTP RagA/B-GTP (Active) Rag_GDP->Rag_GTP GEF Activity (Not shown) mTORC1_cyto mTORC1 (Cytosolic) Rag_GTP->mTORC1_cyto Recruits to Lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Lysosome Lysosome Downstream Phosphorylation of S6K1 & 4E-BP1 mTORC1_lyso->Downstream Kinase Activity

Caption: this compound activates mTORC1 by releasing GATOR2 from Sestrin2-mediated inhibition.

Experimental Workflow Diagram

This workflow outlines the key steps for a typical experiment designed to measure this compound-mediated mTORC1 activation in cultured cells.

Experimental_Workflow A 1. Seed Cells (e.g., 70-80% confluency) B 2. Amino Acid Starvation (e.g., 1-2 hours in EBSS) A->B C 3. Stimulate with this compound (Dose-response or fixed time) B->C D 4. Wash with ice-cold PBS C->D E 5. Lyse Cells (Buffer with phosphatase/protease inhibitors) D->E F 6. Quantify Protein (BCA Assay) E->F G 7. Western Blot Analysis (p-S6K1, p-4E-BP1, etc.) F->G H 8. Densitometry & Normalization G->H

Caption: Standard workflow for analyzing mTORC1 activation by this compound in cell culture.

Key Experimental Protocol: Leucine Stimulation and Western Blot

This protocol provides a general framework. It should be optimized for your specific cell line and laboratory conditions.

1. Cell Culture and Seeding:

  • Culture your cells of interest (e.g., HEK293T, C2C12, MEFs) in complete growth medium (e.g., DMEM with 10% FBS).

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

2. Amino Acid Starvation:

  • Aspirate the complete growth medium from the wells.

  • Wash the cells once with 2 mL of sterile Phosphate-Buffered Saline (PBS) to remove residual medium.

  • Add 2 mL of pre-warmed (37°C) amino acid-free medium, such as Earle's Balanced Salt Solution (EBSS) or custom RPMI-1640 without amino acids.[14]

  • Incubate the cells at 37°C, 5% CO2 for 1-2 hours.

3. This compound Stimulation:

  • Prepare a concentrated stock solution of this compound (e.g., 100 mM in EBSS).

  • Directly add the appropriate volume of the this compound stock solution to the starvation medium in each well to achieve the desired final concentration (e.g., for 500 µM, add 10 µL of 100 mM stock to 2 mL of medium). For the "starved" control well, add an equal volume of vehicle (EBSS).

  • Gently swirl the plate to mix.

  • Return the plate to the incubator for the desired stimulation time (e.g., 30-60 minutes).

4. Cell Lysis:

  • Place the plate on ice and immediately aspirate the medium.

  • Wash the cells once with 2 mL of ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new, clean tube.

5. Protein Quantification and Western Blot:

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Normalize the protein concentrations for all samples with lysis buffer.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Proceed with standard Western blotting procedures, using primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-Actin or GAPDH).

  • Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

  • Quantify band intensity using densitometry software. Normalize the phosphoprotein signal to the total protein signal and/or the loading control.

References

Technical Support Center: Overcoming L-Leucine Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the poor solubility of L-Leucine in cell culture media. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to ensure successful cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound and why is it problematic in cell culture?

A1: this compound, an essential amino acid critical for protein synthesis, has a relatively low solubility in aqueous solutions at neutral pH.[1][2] Its solubility in water at 25°C is approximately 24.26 g/L.[3] This limited solubility can be a significant bottleneck when preparing concentrated stock solutions or high-density culture media, often leading to precipitation and an inaccurate final concentration in your experiments.

Q2: What factors influence the solubility of this compound?

A2: Several factors can affect the solubility of this compound:

  • pH: this compound's solubility is significantly influenced by pH. It is more soluble in acidic or basic conditions compared to neutral pH.[4][5]

  • Temperature: Increasing the temperature generally enhances the solubility of this compound in water.[4]

  • Solvent: this compound is soluble in water, acetic acid, and dilute HCl, but is less soluble in non-polar organic solvents like ethanol and insoluble in ether.[2][3]

Q3: What are the consequences of this compound precipitation in my cell culture?

A3: this compound precipitation can have several detrimental effects on your cell culture experiments:

  • Inaccurate Nutrient Concentration: The actual concentration of soluble this compound will be lower than intended, potentially leading to nutrient limitations and affecting cell growth and protein production.

  • Cellular Stress: Precipitates can be phagocytosed by cells, leading to stress and cytotoxicity.

  • Altered Media Composition: Precipitation can remove other media components through chelation, further altering the nutrient environment.[6]

  • Inconsistent Results: Inaccurate and fluctuating this compound concentrations will lead to poor reproducibility of your experiments.

Q4: Can I use a salt form of this compound to improve solubility?

A4: Yes, using a salt form such as this compound Hydrochloride can significantly improve solubility. For example, this compound is soluble in 1 M HCl at a concentration of 50 mg/ml.[7] This allows for the preparation of more concentrated stock solutions. However, it is crucial to adjust the pH of the final medium after adding the acidic stock solution.

Q5: Are there any chemical derivatives of this compound with better solubility?

A5: Yes, derivatives like N-Lactoythis compound have been developed to offer significantly higher solubility. For instance, the sodium salt of N-Lactoythis compound has a maximum solubility of 689.2 g/kg at 25°C and a pH of 6.7, which is substantially higher than that of this compound.[8] Once inside the cell, it is hydrolyzed to release free this compound.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture media.

Problem: this compound powder is not dissolving in water or basal media.
Potential Cause Recommended Solution
Concentration exceeds solubility limit. This compound solubility in water is ~24 g/L at 25°C.[3] Attempting to make a stock solution above this concentration at neutral pH will be unsuccessful.
Incorrect pH. This compound is least soluble around its isoelectric point (pH 5.5-6.5).[1] Adjusting the pH can significantly increase solubility.
Low Temperature. Solubility decreases at lower temperatures.[3]
Problem: this compound precipitates after addition to the final culture medium.
Potential Cause Recommended Solution
Localized high concentration. When adding a concentrated stock, localized high concentrations can cause immediate precipitation. Add the stock solution slowly while gently stirring the medium.
pH shock. Adding a highly acidic or basic this compound stock solution can cause a rapid local pH shift, leading to precipitation of this compound or other media components.[6] Pre-adjust the pH of the stock solution closer to the final media pH if possible, or add it very slowly with vigorous stirring.
Temperature changes. If the medium is stored at a lower temperature (e.g., 4°C) after preparation, this compound may precipitate out of the solution.[6] Warm the medium to 37°C before use and ensure everything is dissolved.
Interaction with other media components. High concentrations of salts or other components can reduce the solubility of this compound.[6][9]

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures
Temperature (°C)Solubility (g/L)
022.7[3]
2524.26[3]
5028.87[3]
7538.23[3]
10056.38[3]
Table 2: Solubility of this compound in Aqueous Solutions at 25°C with Varying pH
pHSolubility (mol/dm³)
1.000.1838[9]
2.000.1595[9]
4.050.1308[9]
7.000.1289[9]
10.420.1181[9]
11.950.2412[9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (100 mM) using HCl

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, cell culture-grade water

  • Sterile 0.22 µm filter

Methodology:

  • Weigh out 1.312 g of this compound for 100 mL of a 100 mM stock solution.

  • Add the this compound powder to approximately 80 mL of sterile water in a sterile container.

  • Slowly add 1 M HCl dropwise while stirring until the this compound is completely dissolved. This compound is soluble in 1M HCl at 50 mg/ml.[7]

  • Once dissolved, adjust the pH to your desired level (e.g., 7.0-7.4) using 1 M NaOH. Be aware that as the pH approaches the isoelectric point, this compound may begin to precipitate. It is recommended to keep the pH of the stock solution slightly acidic (e.g., pH 5.0) and account for this when adding it to your final medium.

  • Bring the final volume to 100 mL with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 2-8°C.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G A Precipitate observed in This compound containing medium B Is the medium freshly prepared? A->B C Check storage conditions (temperature, light) B->C No D Was a concentrated stock solution used? B->D Yes E Review stock solution preparation protocol D->E Yes F Review media preparation protocol D->F No G Consider pH and temperature of stock and final medium E->G F->G H Consider using a more soluble form of this compound (e.g., this compound HCl) G->H

Caption: A troubleshooting workflow for identifying the cause of this compound precipitation.

Diagram 2: Simplified this compound mTOR Signaling Pathway

G Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes fourEBP1->ProteinSynthesis inhibits

Caption: A simplified diagram of the mTOR signaling pathway activated by this compound.[10][11]

References

Potential side effects of high-dose L-Leucine supplementation in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential side effects of high-dose L-Leucine supplementation.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential side effects observed with high-dose this compound supplementation in research studies?

A1: High-dose this compound supplementation has been associated with several potential side effects, primarily in metabolic regulation. These include impaired glucose tolerance and the development of insulin resistance.[1][2] Paradoxically, while this compound is known to stimulate muscle protein synthesis, excessive intake may lead to an overactivation of the mTORC1 signaling pathway, which can in turn inhibit insulin signaling.[1][3] Some studies in animal models also suggest that under certain dietary conditions, such as a high-fat diet, this compound supplementation can paradoxically promote fat accumulation and worsen adiposity, particularly when supplementation is initiated in already obese subjects.[4] Additionally, high doses may lead to gastrointestinal issues like nausea and diarrhea and can cause imbalances in other amino acids.[5]

Q2: How does high-dose this compound lead to insulin resistance?

A2: The primary mechanism by which excessive this compound intake is thought to induce insulin resistance involves the overactivation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][3][6] mTORC1 activation is crucial for initiating muscle protein synthesis. However, chronic and excessive activation of mTORC1 by high levels of this compound can lead to a negative feedback loop that impairs insulin signaling. Specifically, the downstream effector of mTORC1, S6 kinase 1 (S6K1), can phosphorylate insulin receptor substrate 1 (IRS-1) at serine residues.[1] This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1 by the insulin receptor, thereby attenuating the downstream insulin signaling cascade, which is necessary for glucose uptake.[1]

Q3: Are the side effects of high-dose this compound supplementation dependent on the dietary context?

A3: Yes, the metabolic consequences of high-dose this compound are highly dependent on the overall dietary context. For instance, in rats fed a low-protein diet, excessive this compound intake (above 4% of the diet) resulted in growth retardation and reduced liver weight.[7] Conversely, these adverse effects were not observed when the same dose of this compound was administered with a moderate or high-protein diet.[7] Furthermore, in animal models on a high-fat diet, this compound supplementation has been shown to have variable effects, in some cases preventing diet-induced obesity and in others exacerbating adiposity.[4][8]

Q4: Can high-dose this compound supplementation affect amino acid balance?

A4: Yes, supplementing with high doses of a single amino acid like this compound can lead to imbalances in other amino acids, particularly the other branched-chain amino acids (BCAAs), valine and isoleucine.[5] This is because they may compete for the same transporters for absorption and entry into cells. An imbalance could potentially negate the long-term benefits on muscle growth, even if there's a short-term increase in muscle protein synthesis.[5]

Troubleshooting Guides

Problem 1: Unexpected Impaired Glucose Tolerance in Animal Models Supplemented with High-Dose this compound.
  • Possible Cause 1: mTORC1 Overactivation.

    • Troubleshooting: Assess the phosphorylation status of key proteins in the mTORC1 signaling pathway in relevant tissues (e.g., skeletal muscle, liver, adipose tissue). Specifically, measure the phosphorylation of mTOR (Ser2448), S6K1 (Thr389), and its substrate ribosomal protein S6 (Ser235/236), as well as the inhibitory serine phosphorylation of IRS-1. An increase in the phosphorylation of mTORC1 targets coupled with increased serine phosphorylation of IRS-1 would support this mechanism.

  • Possible Cause 2: Inappropriate Dosage or Duration.

    • Troubleshooting: Review the literature for appropriate this compound dosages used in similar animal models and dietary conditions. The dose-response relationship for this compound's effects on glucose metabolism can be complex. Consider performing a dose-response study to identify the threshold at which adverse metabolic effects occur in your specific experimental setup.

  • Possible Cause 3: Dietary Composition.

    • Troubleshooting: Ensure that the control and experimental diets are isocaloric and isonitrogenous, with the only variable being the this compound concentration. The background diet, particularly the fat and total protein content, can significantly influence the metabolic effects of this compound.[7]

Problem 2: Inconsistent or Contradictory Effects on Adiposity and Body Weight.
  • Possible Cause 1: Timing of Supplementation Relative to Obesity Onset.

    • Troubleshooting: The timing of this compound supplementation is critical. Studies have shown that this compound may help prevent diet-induced obesity when administered concurrently with a high-fat diet.[8] However, if supplementation is initiated in animals that are already obese, it may worsen adiposity.[4] Carefully consider the timing of your intervention in relation to the metabolic state of your animals.

  • Possible Cause 2: Central Nervous System (CNS) Effects.

    • Troubleshooting: this compound can act on the hypothalamus to regulate energy balance. High doses might lead to a hypothalamic gene expression pattern that favors fat accumulation.[4] Assess the expression of key hypothalamic neuropeptides involved in energy homeostasis, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).

  • Possible Cause 3: Altered Food Intake.

    • Troubleshooting: While some studies report no significant change in food intake with oral this compound supplementation, others have noted taste aversion at high concentrations, leading to reduced food intake.[1] Conversely, some studies have reported increased food intake.[1] It is crucial to accurately measure daily food intake and pair-feed control groups if a significant difference is observed.

Data Presentation

Table 1: Summary of Quantitative Data on this compound Supplementation Side Effects in Animal Studies

Animal ModelThis compound DoseDurationKey Observed Side EffectsReference
Sprague-Dawley Rats>4% of a 6% protein diet1 weekGrowth retardation, reduced liver weight[7]
C57BL/6J MiceSupplemented in drinking water with a high-fat diet17 weeksInitially prevented HFD-induced obesity, but no benefit in already obese animals[8][9]
Wistar Rats2.25 g/kg body weight/day10 daysIncreased mTOR signaling in skeletal muscle[10]
RatsSupplemented in drinking water with a high-fat diet (already obese)-Increased fat mass[4]

Table 2: Summary of Quantitative Data on this compound Supplementation Side Effects in Human Studies

Participant GroupThis compound DoseDurationKey Observed Side EffectsReference
Young Men and Women3.5 g in a 10 g EAA mixtureAcuteSmall, transient increase in plasma insulin[11]
Healthy Adults40 g protein with 4000 mg Leucine daily12 weeksNo clinical side effects noted on follow-up blood tests[12]
General Population>30 g daily-Potential interference with Vitamin B3 and B6 production[13]

Experimental Protocols

Western Blot Analysis of mTORC1 Signaling Pathway
  • Objective: To quantify the phosphorylation status of key proteins in the mTORC1 signaling pathway in tissue lysates.

  • Methodology:

    • Tissue Lysis: Homogenize frozen tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-15% gradient SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-S6 (Ser235/236), total S6, phospho-IRS-1 (Ser307/612), and total IRS-1.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

  • Methodology:

    • Fasting: Fast the mice for 6 hours with free access to water.

    • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).

    • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose via oral gavage.

    • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice
  • Objective: To assess the systemic insulin sensitivity of mice.

  • Methodology:

    • Fasting: Fast the mice for 4-6 hours with free access to water.

    • Baseline Glucose: Measure baseline blood glucose from a tail snip (Time 0).

    • Insulin Injection: Administer an intraperitoneal (IP) injection of human insulin (0.75 U/kg body weight).

    • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

    • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A smaller decrease indicates insulin resistance.

Mandatory Visualization

mTOR_Signaling_Pathway cluster_feedback Negative Feedback Loop Leucine High-Dose This compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation (Ser) Insulin_Signaling Insulin Signaling IRS1->Insulin_Signaling Mediates Insulin_Resistance Insulin Resistance IRS1->Insulin_Resistance Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes Insulin_Signaling->Insulin_Resistance Glucose_Uptake->Insulin_Resistance

Caption: mTORC1 signaling pathway and insulin resistance.

Experimental_Workflow Animal_Model Animal Model (e.g., C57BL/6J Mice) Diet Dietary Intervention (e.g., High-Fat Diet) Animal_Model->Diet Supplementation High-Dose This compound Supplementation Diet->Supplementation Metabolic_Tests Metabolic Phenotyping (OGTT, ITT) Supplementation->Metabolic_Tests Tissue_Collection Tissue Collection (Muscle, Liver, Adipose) Metabolic_Tests->Tissue_Collection Analysis Molecular Analysis (Western Blot, Histology) Tissue_Collection->Analysis

Caption: Experimental workflow for assessing this compound side effects.

Logical_Relationships High_Leucine High-Dose This compound mTOR_Overactivation mTORC1 Overactivation High_Leucine->mTOR_Overactivation Adiposity Increased Adiposity* High_Leucine->Adiposity *Context- dependent GI_Issues Gastrointestinal Issues High_Leucine->GI_Issues AA_Imbalance Amino Acid Imbalance High_Leucine->AA_Imbalance Insulin_Resistance Insulin Resistance mTOR_Overactivation->Insulin_Resistance Glucose_Intolerance Impaired Glucose Tolerance Insulin_Resistance->Glucose_Intolerance

Caption: Potential side effects of high-dose this compound.

References

Technical Support Center: Enhancing L-Leucine Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges include this compound's relatively low aqueous solubility, potential for degradation in the gastrointestinal tract, and competition for absorption with other amino acids.[1] this compound is a hydrophobic amino acid, which can limit its dissolution and subsequent absorption.[1] Furthermore, it is transported across the intestinal epithelium by specific amino acid transporters, such as the large neutral amino acid transporter (LAT1), and competition from other amino acids in the diet can affect its uptake.

Q2: How does the food matrix impact the bioavailability of this compound?

A2: The food matrix significantly influences the digestion, absorption, and subsequent bioavailability of this compound. The composition of a meal, including the presence of other proteins, fats, and carbohydrates, can alter the rate of gastric emptying and the enzymatic release of this compound. For instance, this compound from skimmed milk has been shown to have a more rapid initial release compared to minced beef, leading to a quicker rise in plasma this compound concentrations.[2] However, the peak concentration may be higher with solid food matrices like beef, although the overall bioavailability over several hours might not differ significantly.[2][3]

Q3: What are the key signaling pathways activated by this compound that I should be assessing in my experiments?

A3: The most critical signaling pathway activated by this compound is the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[4][5] this compound acts as a potent signaling molecule that promotes the activation of mTORC1, which in turn phosphorylates downstream targets like p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This cascade is fundamental for stimulating muscle protein synthesis. Another pathway that can be influenced by this compound is the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound in Animal Models

Table 1: Troubleshooting Low Oral Bioavailability

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Micronize this compound powder to a particle size of 7-10 microns and co-process with a protein like whey protein before administration.[6]Increased surface area and improved wettability leading to enhanced dissolution and absorption.
Formulate this compound into nanoparticles, such as MIL-100, or encapsulate it.[7][8]Improved solubility and controlled release, potentially increasing bioavailability.
Enzymatic Degradation Co-administer with protease inhibitors (use with caution and appropriate controls).Reduced pre-systemic metabolism of this compound.
Competition for Transporters Administer this compound in a fasted state to minimize competition with other dietary amino acids.Increased uptake through amino acid transporters due to reduced competition.
Suboptimal Formulation pH Adjust the pH of the formulation to a slightly acidic to neutral range (around pH 6.0) to enhance stability.[9]Minimized degradation of this compound in the formulation prior to administration.
Issue 2: Inconsistent Results in this compound Quantification (LC-MS/MS)

Table 2: Troubleshooting this compound Quantification in Plasma

Potential Cause Troubleshooting Step Expected Outcome
Poor Retention on Column Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar analytes like this compound.[1]Improved chromatographic peak shape and separation from interfering matrix components.
Matrix Effects Employ a stable isotope-labeled this compound as an internal standard to compensate for matrix-induced ion suppression or enhancement.[10]Increased accuracy and precision of quantification.
Perform a thorough sample clean-up using protein precipitation followed by solid-phase extraction (SPE).Reduced interference from plasma proteins and other endogenous molecules.
Low Sensitivity Optimize mass spectrometer parameters, including ionization source settings and collision energy.Enhanced signal intensity and improved lower limit of quantification (LLOQ).
Isomer Interference Ensure chromatographic separation from isomers like isoleucine and alloisoleucine, as they can have the same mass-to-charge ratio.Accurate quantification of this compound without interference from its isomers.
Issue 3: High Background in Western Blots for mTOR Pathway Proteins

Table 3: Troubleshooting High Background in Western Blotting

Potential Cause Troubleshooting Step Expected Outcome
Non-specific Antibody Binding Optimize primary and secondary antibody concentrations by performing a titration.[11][12]Strong specific signal with minimal background noise.
Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST, especially for phospho-specific antibodies.[11]Reduced non-specific binding compared to milk-based blockers.
Insufficient Washing Increase the number and duration of wash steps with TBST after antibody incubations.[12]Effective removal of unbound antibodies, leading to a cleaner blot.
Contaminated Buffers or Equipment Prepare fresh buffers and ensure all equipment is thoroughly cleaned.[11]Elimination of background signals caused by contaminants.
Overexposure Reduce the exposure time during chemiluminescence detection.[13]Clearer bands without saturation and high background.

Experimental Protocols

Protocol 1: In Situ Single-Pass Intestinal Perfusion in Rats

This protocol is adapted from methods used to study intestinal permeability.[14][15]

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) and maintain its body temperature at 37°C.

  • Surgical Procedure: Perform a midline abdominal incision to expose the small intestine. Isolate a 10-15 cm segment of the jejunum.

  • Cannulation: Insert cannulas at both the proximal and distal ends of the isolated segment and secure them with surgical thread.

  • Intestinal Rinsing: Gently flush the intestinal segment with pre-warmed (37°C) isotonic saline until the outlet solution is clear.

  • Perfusion: Perfuse the segment with Krebs-Ringer buffer (pH 6.5) containing a known concentration of this compound at a constant flow rate of 0.2 mL/min for a 30-minute equilibration period.

  • Sample Collection: After equilibration, continue the perfusion and collect the perfusate from the outlet cannula at 20-minute intervals for a total of 80 minutes.

  • Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method. Calculate the absorption rate constant and permeability.

Protocol 2: Western Blotting for mTORC1 Pathway Activation

This protocol outlines the key steps for assessing the phosphorylation of mTORC1 downstream targets in response to this compound treatment in C2C12 myotubes.

  • Cell Culture and Treatment:

    • Culture C2C12 myoblasts and differentiate them into myotubes.

    • Starve the myotubes in a serum-free medium for 4 hours.

    • Treat the myotubes with varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 mM) for 1 hour.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

L_Leucine_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Absorption Other AAs Other Amino Acids Other AAs->LAT1 Competition mTORC1 mTORC1 LAT1->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation Leucine_Blood This compound mTORC1->Leucine_Blood Transport

Caption: this compound absorption and signaling pathway in an enterocyte.

Experimental_Workflow_Bioavailability Formulation This compound Formulation (e.g., Nanoparticles) Administration Oral Administration to Animal Model Formulation->Administration Sampling Blood Sample Collection (Time-course) Administration->Sampling Analysis LC-MS/MS Analysis of Plasma this compound Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Bioavailability Determine Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for evaluating this compound bioavailability.

mTORC1_Signaling_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: Simplified this compound activated mTORC1 signaling pathway.

References

Troubleshooting inconsistent results in L-Leucine supplementation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during L-Leucine supplementation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in this compound supplementation experiments?

Inconsistent results in this compound supplementation studies can stem from a variety of factors spanning the experimental model, protocol, and subject characteristics. In cell culture, inconsistencies can arise from compound integrity and stability, preparation of solutions, and the cellular system itself, including cell line, passage number, and cell density.[1] For animal and human studies, factors such as the dose of this compound, the composition of the supplement (this compound alone vs. in a mixture), the subjects' age, training status, and baseline dietary protein intake can all significantly influence outcomes.[2][3]

Q2: How should I prepare and store this compound solutions for cell culture experiments?

For consistent results, it is crucial to establish a standardized protocol for preparing this compound solutions.[1] First, determine the optimal solvent; while this compound is soluble in water, its stability can be pH-dependent.[1][4] It is advisable to prepare a high-concentration stock solution, aliquot it into single-use vials, and store them appropriately to minimize freeze-thaw cycles.[1] Always prepare fresh working dilutions from a stock aliquot for each experiment to ensure consistency.[1]

Q3: What is the optimal dose of this compound to stimulate muscle protein synthesis?

The optimal dose of this compound for stimulating muscle protein synthesis (MPS) is not a single value and can be influenced by several factors. Studies have shown a dose-dependent relationship between this compound intake and MPS.[5][6] However, a "leucine threshold" has been proposed, suggesting that once a certain plasma this compound concentration is reached, further increases do not lead to a greater MPS response. Ingesting 23g of protein with 5g of added leucine has been shown to achieve near-maximal MPS after endurance exercise.[5] The response can also differ based on age, with older adults potentially requiring a higher dose to elicit a similar MPS response to younger individuals.[6]

Q4: Why might I not observe an increase in lean body mass in human trials despite seeing an acute increase in muscle protein synthesis?

While acute studies often show that this compound supplementation stimulates muscle protein synthesis, this does not always translate to a significant increase in lean body mass in long-term studies.[7][8] Several meta-analyses have concluded that this compound supplementation alone does not consistently increase lean body mass or muscle strength in older adults.[2][7][8] This discrepancy may be due to the multifactorial nature of muscle mass regulation, which involves a balance between protein synthesis and breakdown over extended periods. The presence of other essential amino acids and nutrients, like vitamin D, appears to be important for observing significant improvements in muscle mass and function.[2]

Troubleshooting Guides

Issue 1: Inconsistent mTOR Pathway Activation in Cell Culture
Potential Cause Troubleshooting Steps Rationale
Suboptimal this compound Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 mM to 10 mM).The cellular response to this compound can be concentration-dependent. A dose-response curve will help identify the optimal concentration for mTOR activation in your specific cell line.
Poor Cell Health or Inconsistent Culture Conditions Ensure cells are in a logarithmic growth phase and plated at a consistent density. Use cells within a narrow passage number range. Serum-starve cells for 2-4 hours before this compound treatment to reduce baseline signaling.[1]High confluence, starvation, or high passage numbers can alter baseline mTOR signaling and cellular responsiveness. Serum starvation helps to synchronize the cells and lower basal mTOR activity.
This compound Instability or Degradation Prepare fresh this compound solutions for each experiment. Verify the pH of your culture medium, as this compound stability can be pH-dependent.[4]Degraded this compound will not effectively activate the mTOR pathway. Maintaining an optimal pH ensures the stability and activity of this compound in the culture medium.
Assay Issues (e.g., Western Blot) Optimize your Western blot protocol. Ensure you are using high-quality, validated antibodies for phospho-mTOR, phospho-p70S6K, and phospho-4E-BP1. Include positive (e.g., insulin treatment) and negative (e.g., rapamycin treatment) controls.[1]Technical issues with the Western blot assay, such as antibody performance or improper protein extraction, can lead to a failure to detect mTOR pathway activation.
Issue 2: High Variability in Animal Studies (e.g., Muscle Growth)
Potential Cause Troubleshooting Steps Rationale
Insufficient this compound Bioavailability Assess the formulation and delivery method of the this compound supplement. Consider the timing of supplementation in relation to feeding and exercise.The bioavailability of this compound can be affected by the food matrix and the animal's nutritional state.[9] Ensuring consistent and adequate absorption is key to reducing variability.
Differences in Baseline Diet Standardize the chow provided to all animals to ensure consistent baseline protein and energy intake.The anabolic response to this compound can be influenced by the overall dietary context. A standardized diet minimizes this source of variation.
Animal Strain, Age, or Sex Differences Ensure that all experimental groups are balanced for strain, age, and sex. Analyze data for these subgroups if significant variability is observed.These biological factors can significantly impact metabolic responses to nutritional interventions.
Inconsistent Exercise Protocol If the study involves exercise, ensure the intensity, duration, and frequency are strictly controlled for all animals.Exercise is a potent stimulator of muscle protein synthesis, and any variability in the exercise stimulus will contribute to variability in the outcomes.

Data Presentation

Table 1: Effect of this compound Supplementation on Muscle Protein Synthesis (MPS) in Older Adults
StudyParticipant CharacteristicsThis compound Dose & DurationControl GroupKey Findings
Rieu et al. (2006)[10]Healthy elderly men (mean age 70)Leucine-supplemented complete balanced diet vs. control diet (single feeding period)Control dietLeucine supplementation significantly improved myofibrillar muscle protein FSR (0.083%/h vs. 0.053%/h in control).[10]
Casperson et al. (2012)Older adults (65-79 years)4 g this compound per meal for 2 weeksPlaceboIncreased post-absorptive and post-prandial MPS compared to baseline.
Ispoglou et al. (2015)[11]Healthy elderly (65-75 years)EAA mixture with 20% or 40% this compound for 12 weeksPlacebo (lactose)The 40% this compound group showed a significant increase in lean tissue mass (1.1%). Both EAA groups showed improved functional status.[11]
Table 2: this compound Supplementation and Lean Body Mass (LBM) in Older Adults (Meta-Analysis Data)
Meta-AnalysisNumber of StudiesTotal ParticipantsOutcomeResult (Weighted Mean Difference)
Xu et al. (2015)[7][8]9-Lean Body Mass0.18 kg (95% CI: -0.18, 0.54), Not Significant
Martínez-Arnau et al. (2020)171418Total Lean Mass (this compound alone)0.03 kg (95% CI: -0.51, 0.57), Not Significant[2]

Experimental Protocols

Protocol 1: Analysis of mTORC1 Pathway Activation by Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myotubes) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours in a serum-free medium to reduce baseline mTORC1 activity.[1]

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.[12]

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane. For large proteins like mTOR (~289 kDa), a wet transfer system is recommended.[12][13]

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20). Note: For phospho-specific antibodies, BSA is often recommended to reduce background.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70 S6 Kinase (Thr389)[14]

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)[14]

      • Total 4E-BP1

      • Loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times for 5-10 minutes each with TBST.[12]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

    • Further normalize to the loading control to account for any variations in protein loading.

Protocol 2: Measurement of Muscle Protein Synthesis using Stable Isotope-Labeled Phenylalanine

This protocol provides a general overview. Specific infusion rates and timings should be optimized for the experimental model.

  • Subject Preparation:

    • Subjects should be in a post-absorptive state (overnight fast).

    • Insert catheters for tracer infusion and arterialized venous blood sampling.

  • Stable Isotope Infusion:

    • Begin a primed, constant infusion of a stable isotope-labeled amino acid that is not synthesized or degraded in muscle, such as L-[ring-13C6]phenylalanine.[15]

    • The infusion period is typically divided into a basal (pre-supplement) and an experimental (post-supplement) phase.

  • This compound Supplementation:

    • Administer the this compound supplement orally or via infusion at the beginning of the experimental phase.

  • Sample Collection:

    • Collect arterialized venous blood samples at regular intervals throughout the basal and experimental periods to measure plasma amino acid enrichment.

    • Obtain muscle biopsies (e.g., from the vastus lateralis) at the end of the basal period and at one or more time points during the experimental period.[16]

  • Sample Analysis:

    • Process blood samples to determine the isotopic enrichment of the tracer amino acid in the plasma, which serves as a proxy for the precursor pool enrichment.

    • Process muscle tissue to isolate protein-bound amino acids.

    • Determine the incorporation of the labeled amino acid into muscle protein using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[17]

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/h) is calculated using the formula:

      • FSR = (E_p / E_precursor) * (1 / t) * 100

      • Where E_p is the change in protein-bound isotope enrichment between two biopsies, E_precursor is the average precursor pool enrichment over the measurement period, and t is the time in hours between biopsies.

Visualizations

mTOR_Signaling_Pathway Leucine This compound mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: this compound activates the mTORC1 signaling pathway.

Experimental_Workflow_Western_Blot cluster_cell_culture Cell Culture & Treatment cluster_protein_processing Protein Processing cluster_western_blot Western Blotting Cell_Seeding Seed Cells Treatment Serum Starve & Treat with this compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of mTOR signaling.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check this compound Solution & Reagents Start->Check_Reagents Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Assay Validate Assay (e.g., Western Blot) Start->Check_Assay Solution_Reagents Prepare Fresh Solutions, Verify pH & Concentration Check_Reagents->Solution_Reagents Solution_Cells Standardize Passage #, Density, & Starvation Check_Cells->Solution_Cells Solution_Protocol Ensure Consistent Timings & Doses Check_Protocol->Solution_Protocol Solution_Assay Optimize Antibodies & Include Controls Check_Assay->Solution_Assay

Caption: Troubleshooting logic for inconsistent experimental results.

References

Mitigating the effects of L-Leucine degradation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the effects of L-Leucine degradation in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of other reactive molecules. Extreme pH levels (both acidic and alkaline) can accelerate degradation. Higher temperatures increase the rate of chemical reactions, leading to faster degradation. Exposure to UV light can cause photodegradation. Additionally, the presence of reducing sugars can lead to the Maillard reaction, a form of non-enzymatic browning, especially with the application of heat.

Q2: What are the visible signs of this compound degradation in a solution?

A2: While slight degradation may not be visually apparent, significant degradation can manifest as a yellowing or browning of the solution, which could be indicative of the Maillard reaction if reducing sugars are present.[1][2] Any unexpected color change or the appearance of particulate matter should be considered a sign of potential degradation or contamination. However, the most reliable method for detecting degradation is through analytical techniques like HPLC, which can reveal the presence of degradation products as new peaks in the chromatogram.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure maximum stability, this compound stock solutions should be stored at low temperatures. For long-term storage, -80°C is recommended, which can preserve the solution for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month. It is highly advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Solutions should also be protected from light. If preparing an aqueous stock solution, sterilization through a 0.22 μm filter is recommended before storage.

Q4: How does pH affect the stability and solubility of this compound in solution?

A4: The stability and solubility of this compound are significantly dependent on pH. This compound is most stable in a slightly acidic to neutral pH range.[3] Solubility is generally lowest at its isoelectric point (pI) and increases in more acidic or alkaline conditions due to the protonation of the carboxyl group or deprotonation of the amino group, respectively, which enhances its interaction with water molecules.[3]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or non-reproducible experimental results. Degradation of the this compound stock solution due to improper storage or handling.1. Verify Storage Conditions: Confirm that both solid this compound and prepared solutions have been stored according to the recommendations (cool, dry, dark for powder; -20°C to -80°C for solutions). 2. Assess Purity: Analyze your stock solution using HPLC to check for degradation peaks. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a reliable source of solid this compound. 4. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes.
Discoloration (yellowing/browning) of the this compound solution. Maillard reaction with reducing sugars (e.g., glucose in cell culture media) or other chemical degradation.1. Identify Reactants: Determine if your solution contains reducing sugars or other reactive components. 2. Control Temperature: Avoid heating solutions containing this compound and reducing sugars.[1][4] 3. Use Fresh Media: When supplementing cell culture media, add freshly prepared this compound solution shortly before use.
This compound powder will not fully dissolve. The concentration exceeds the solubility limit at the given pH and temperature, or poor solvent quality.1. Check Solubility Limits: Refer to the solubility data to ensure your target concentration is achievable. 2. Adjust pH: Modify the pH of your solvent to be away from the isoelectric point of this compound to increase solubility.[3] 3. Gently Warm: Gentle warming can aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected peaks in HPLC analysis. Degradation of this compound or contamination of the sample or HPLC system.1. Identify Degradation Products: Compare your chromatogram to a reference standard of pure this compound. New peaks may indicate degradation products. 2. Check HPLC System: Run a blank to ensure the system is clean. Common HPLC issues include contaminated mobile phase or detector cell.[3][5] 3. Review Sample Preparation: Ensure proper filtration and handling of the sample before injection.

Data Presentation

Table 1: pH-Dependent Solubility of this compound in Water at 25°C
pHSolubility (g/L)
2.0> 24.26[3]
4.0~22.0[3]
6.0 (pI)24.26[3]
8.0~28.0[3]
10.0> 28.0[3]
Table 2: Hypothetical pH-Dependent Degradation of this compound at 40°C*

*Disclaimer: The following quantitative data is extrapolated from studies on the structurally similar dipeptide, L-alanyl-L-glutamine, to provide a practical reference for the expected stability trends of this compound.[3]

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.1156.0
4.00.03519.8
6.00.01069.3
8.00.04515.4
10.00.1803.9

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

Materials:

  • This compound powder (high purity)

  • Phosphate buffers (pH 2, 4, 6, 8, 10)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in water.

    • Dilute the stock solution in each of the phosphate buffers to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot the solutions for each pH into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 40°C).

    • Store the vials under the specified temperature conditions and protect them from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), retrieve the respective vials.

    • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% to 95% B over 15 minutes).[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection Wavelength: 210 nm[3]

    • Column Temperature: 30-40°C

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Determine the apparent first-order degradation rate constant (k_obs) by plotting the natural logarithm of the remaining concentration versus time.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

Visualizations

cluster_oxidation Oxidative Degradation cluster_maillard Maillard Reaction This compound This compound Leucine_Radical Leucine Radical This compound->Leucine_Radical H abstraction Hydroxyl_Radical Hydroxyl Radical (HO•) Hydroxyl_Radical->Leucine_Radical Peroxyl_Radical Peroxyl Radical Leucine_Radical->Peroxyl_Radical Oxygen O₂ Oxygen->Peroxyl_Radical Hydroperoxides Leucine Hydroperoxides Peroxyl_Radical->Hydroperoxides Hydroxyleucines Hydroxyleucines Hydroperoxides->Hydroxyleucines Reduction Methylprolines 4-Methylprolines Hydroperoxides->Methylprolines Cyclization & Reduction L-Leucine_M This compound (Amino Group) Schiff_Base Schiff Base L-Leucine_M->Schiff_Base Reducing_Sugar Reducing Sugar (Carbonyl Group) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Melanoidins Melanoidins (Brown Pigments) Amadori_Product->Melanoidins Further Reactions Heat Heat Heat->Schiff_Base

Caption: Key chemical degradation pathways for this compound in solutions.

cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare this compound Stock in Different pH Buffers incubate_samples Incubate Aliquots at Different Temperatures prep_stock->incubate_samples withdraw_samples Withdraw Aliquots at Defined Time Points incubate_samples->withdraw_samples filter_samples Filter Samples (0.45 µm) withdraw_samples->filter_samples hplc_analysis Analyze by HPLC-UV filter_samples->hplc_analysis quantify_peaks Quantify this compound Peak Area hplc_analysis->quantify_peaks calc_remaining Calculate % Remaining quantify_peaks->calc_remaining determine_kinetics Determine Rate Constant and Half-life calc_remaining->determine_kinetics start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage Practices & Prepare Fresh Solution storage_ok->correct_storage No check_purity Assess Purity by HPLC storage_ok->check_purity Yes purity_ok Purity OK? check_purity->purity_ok prepare_fresh Prepare Fresh Solution from New Solid Stock purity_ok->prepare_fresh No investigate_other Investigate Other Experimental Variables purity_ok->investigate_other Yes

References

Technical Support Center: Optimizing L-leucine Feeding Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing L-leucine administration in animal studies.

FAQs: Dosing & Administration

Q1: What is the optimal dose of this compound to stimulate muscle protein synthesis (MPS) in rodents?

The optimal dose of this compound is dependent on the animal model, its nutritional status, and the administration route. Studies have shown a dose-dependent increase in muscle protein synthesis. For instance, in rats, dietary this compound constituting 6% of total dietary protein yielded the highest rates of muscle protein synthesis compared to 3% or 4.5%[1]. Another study in rats used oral gavage doses of 0.135 g/kg and 0.675 g/kg body weight, noting that even small amounts can activate mTOR signaling, but protein synthesis increases in a dose-dependent manner[2].

For acute stimulation, a common dose administered by oral gavage in rats is 1.35 g/kg body weight, which has been shown to enhance skeletal muscle protein synthesis through both insulin-dependent and independent mechanisms[3]. In mice, a dose of 0.75 g/kg body weight by oral gavage has been used to study acute MPS responses[4].

Q2: What is the most effective method for this compound administration: in the diet, in drinking water, or by oral gavage?

The best administration method depends on the experimental goal (acute vs. chronic effects).

  • Oral Gavage: This method is ideal for delivering a precise, acute dose to study rapid signaling events and MPS responses. It ensures the exact amount of this compound is administered at a specific time point[2][4][5]. Plasma leucine levels peak quickly, typically within 45-90 minutes, with a corresponding peak in MPS[6].

  • Dietary Admixture: Incorporating this compound into the feed is suitable for long-term studies investigating chronic effects on body composition, muscle mass, and metabolic health[1][7][8]. However, this method can be confounded by the palatability of this compound, which may affect food intake[5][9].

  • Drinking Water: Supplementing this compound in drinking water is another method for chronic administration and has been used to reduce diet-induced obesity and improve metabolism in mice[10]. This approach may circumvent the taste aversion associated with leucine-rich diets, although some studies report variable effects on food and water intake[9].

Q3: How does the timing of this compound administration affect experimental outcomes?

The timing of this compound administration is critical, especially for studying acute anabolic responses. Following an oral bolus, the activation of mTORC1 signaling and the peak in muscle protein synthesis are transient. In rats, after a complete meal containing whey protein, MPS peaks between 45 and 90 minutes and returns to baseline by 180 minutes[6]. Therefore, tissue collection for analyzing signaling pathways (e.g., phosphorylation of S6K1) and MPS should be timed to coincide with this peak response window. For chronic studies, the timing is less critical as the goal is to observe long-term adaptations.

FAQs: Formulation & Troubleshooting

Q1: I'm having trouble dissolving this compound in water for my experiments. What can I do?

This compound has limited solubility in water, which can be a challenge for preparing solutions for oral gavage or administration in drinking water. The reported solubility of this compound in water is approximately 24.3 g/L at 25°C[11].

Troubleshooting Steps:

  • Increase Temperature: Solubility increases with temperature. You can gently warm the solution to aid dissolution, but ensure it cools to an appropriate temperature before administration to the animal[12].

  • Adjust pH: Solubility can be affected by pH. This compound is more soluble in acidic solutions, such as 1 M HCl (up to 50 mg/ml). However, consider the physiological impact of administering a highly acidic solution to the animal. A slight acidification may be tolerable and effective.

  • Use a Suspension: If a solution is not feasible, this compound can be administered as a homogenous suspension. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Q2: My animals are not consuming the this compound-supplemented diet. How can I overcome this palatability issue?

This compound can have a bitter taste, leading to reduced food intake (anorexia) and taste aversion, which can confound the results of chronic feeding studies[5][9].

Troubleshooting Steps:

  • Gradual Introduction: Slowly increase the concentration of this compound in the diet over several days to allow the animals to acclimate.

  • Use a Sweetener: Consider adding a non-caloric sweetener like sucralose or saccharin to the diet to mask the bitter taste. Ensure the chosen sweetener does not have independent metabolic effects relevant to your study.

  • Alternative Administration Route: If taste aversion persists and significantly impacts food intake, switch to a different administration method, such as daily oral gavage, which bypasses taste perception[5].

Q3: I am not observing the expected increase in muscle protein synthesis after this compound administration. What could be wrong?

Several factors could lead to a blunted or absent anabolic response.

Troubleshooting Flowchart

G start No significant MPS increase observed dose Is the this compound dose sufficient? (e.g., >1 g/kg for gavage) start->dose timing Was tissue collected at the right time? (e.g., 45-90 min post-gavage) dose->timing Yes increase_dose Action: Increase this compound dose based on literature. dose->increase_dose No model Is the animal model resistant? (e.g., aged, catabolic state) timing->model Yes adjust_timing Action: Adjust tissue collection time to capture peak response. timing->adjust_timing No method Is the MPS measurement method sensitive enough? model->method No consider_model Consideration: Anabolic resistance may require higher doses or co-administration of other amino acids. model->consider_model Yes validate_method Action: Validate MPS assay (e.g., SUnSET) with a positive control. method->validate_method No

Caption: Troubleshooting workflow for absent MPS response.

  • Anabolic Resistance: Aged animals or those in a catabolic state (e.g., due to illness or malnutrition) can exhibit "anabolic resistance," where the muscle is less responsive to anabolic stimuli like this compound[4][[“]]. In aged mice, this compound alone failed to stimulate MPS, whereas this compound-enriched whey protein was effective, suggesting other amino acids are required[4].

  • Insufficient Dose: The dose may be too low to trigger a significant response. Refer to the dose-response data in the table below.

  • Incorrect Timing: As mentioned, the anabolic response is transient. Collecting tissues outside the 45-180 minute window post-administration may miss the peak effect[6].

  • Nutritional Status: The effect of this compound is most pronounced when protein intake is suboptimal or in fasted states[[“]]. In animals consuming an adequate- or high-protein diet, the additional anabolic stimulus from supplemental leucine may be negligible[[“]].

Data Summary Tables

Table 1: Effect of this compound Dose on Muscle Protein Synthesis (MPS) in Rats
Dietary Leucine (% of total protein)AdministrationMPS Rate (relative to control)Animal ModelReference
3%DietBaselineMale Rats[1]
4.5%Diet~20% increase vs. 3%Male Rats[1]
6%DietHighest MPS rates observedMale Rats[1]
Table 2: Representative this compound Doses Used in Rodent Studies
DoseAdministration RouteAnimal ModelKey FindingReference
2.25 g/kg/dayDietMale Sprague-Dawley RatsIncreased phosphorylation of mTOR, p70S6K, and 4E-BP1[1]
0.135 g/kgOral GavageMale RatsActivated mTOR-p70S6K pathway[2]
0.675 g/kgOral GavageMale RatsDose-dependent increase in MPS[2]
1.31 g/kg/dayDietMale CD2F1 MicePreserved muscle mass in cancer cachexia[3]
0.75 g/kgOral GavageAged C57/BL6RJ MiceFailed to increase MPS when given alone[4]

Key Signaling Pathway: this compound and mTORC1 Activation

This compound is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis[14][15][16]. The activation of mTORC1 by this compound is a multi-step process primarily occurring at the lysosomal surface. Inside the cell, this compound is sensed by proteins such as Sestrin2 and Leucyl-tRNA synthetase (LARS1)[[“]]. This binding event initiates a signaling cascade that ultimately leads to the activation of Rag GTPases, which recruit mTORC1 to the lysosome where it is activated. Activated mTORC1 then phosphorylates its key downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote the initiation of mRNA translation and increase protein synthesis[1][14].

G This compound mTORC1 Signaling Pathway cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inhibits mTORC1 mTORC1 Rag->mTORC1 recruits & activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes EBP1->ProteinSynthesis promotes

Caption: this compound activates mTORC1 to promote protein synthesis.

Experimental Protocols

Protocol 1: Acute this compound Administration via Oral Gavage in Rats

This protocol is adapted from studies investigating the acute effects of this compound on muscle protein synthesis and signaling[2][18].

  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (approx. 250-300g). House individually and acclimate for at least one week. Fast animals overnight (12-16 hours) with free access to water to ensure a baseline metabolic state.

  • This compound Solution Preparation: Prepare a solution of this compound in sterile water. A common concentration is 54 g/L[2]. If solubility is an issue, warm the solution or prepare a fine suspension, ensuring it is vigorously mixed before each use.

  • Administration: Administer the this compound solution via oral gavage at a desired dose (e.g., 0.675 g/kg body weight). The control group should receive an equal volume of the vehicle (water).

  • Tissue Collection: At a predetermined time point post-gavage (e.g., 60-90 minutes for peak MPS), anesthetize the animal deeply with an appropriate anesthetic (e.g., isoflurane, pentobarbital).

  • Sample Processing: Quickly excise skeletal muscles of interest (e.g., gastrocnemius, tibialis anterior). Immediately freeze-clamp the tissues in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until analysis for protein synthesis rates or Western blotting.

Protocol 2: Measurement of Muscle Protein Synthesis (MPS) using SUnSET

The SUrface SEnsing of Translation (SUnSET) method is a non-radioactive technique to measure MPS in vivo by detecting the incorporation of the antibiotic puromycin into newly synthesized peptides[19][20].

  • Puromycin Injection: 30 minutes before tissue collection, administer an intraperitoneal (IP) or subcutaneous (s.c.) injection of puromycin (e.g., 0.04 μmol/g body weight)[4][21].

  • Tissue Collection: At the 30-minute mark, collect tissues as described in Protocol 1. It is crucial that the time between puromycin injection and tissue freeze-clamping is consistent across all animals.

  • Homogenization: Homogenize the frozen muscle samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates using a standard assay (e.g., BCA).

    • Separate equal amounts of protein (e.g., 20-40 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against puromycin (e.g., mouse anti-puromycin monoclonal antibody).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the puromycin-labeled peptides using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The total signal intensity in each lane, representing the rate of protein synthesis, can be quantified using densitometry software. Normalize the signal to a loading control (e.g., Ponceau S stain or a housekeeping protein like GAPDH)[21].

Experimental Workflow Diagram

G A 1. Animal Acclimation & Overnight Fast B 2. This compound Gavage (e.g., 1.35 g/kg) A->B C 3. Wait for Peak Response (30-60 min) B->C D 4. Puromycin Injection (IP) (0.04 µmol/g) C->D E 5. Wait 30 min D->E F 6. Anesthetize & Collect Muscle E->F G 7. Western Blot for Puromycin & p-S6K1 F->G

Caption: Workflow for an acute this compound study with SUnSET.

References

Technical Support Center: Measuring Intracellular L-Leucine Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring intracellular L-Leucine concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying intracellular this compound?

A1: The main techniques for quantifying intracellular this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS is highly sensitive and specific, making it suitable for complex biological samples.[1][2] Enzymatic assays offer a more accessible, colorimetric or fluorometric-based alternative.[3] Fluorescent probes are also available but are often used for imaging and detecting the activity of enzymes like Leucine Aminopeptidase rather than direct quantification of this compound.[4][5]

Q2: Why is rapid quenching of cellular metabolism crucial for accurate measurements?

A2: Rapidly stopping all enzymatic activity, a process known as quenching, is a critical first step to prevent changes in metabolite levels after harvesting cells.[6] This ensures that the measured intracellular this compound concentration accurately reflects the metabolic state of the cells at the time of collection.[6] Inadequate quenching can lead to significant alterations in metabolite profiles.[6]

Q3: What is the most effective method for cell lysis to measure intracellular metabolites?

A3: The choice of cell lysis method depends on the cell type and the analytical platform. Common methods include mechanical disruption (sonication, bead beating, homogenization, and repeated freeze-thaw cycles) and chemical lysis using organic solvents or detergents.[6][7] For adherent cells, scraping followed by lysis in a cold organic solvent like methanol is a common and effective technique.[6][8]

Q4: How can I minimize the leakage of intracellular this compound during sample preparation?

A4: To minimize leakage, it is essential to use an appropriate quenching solution and handle samples quickly at low temperatures.[6] Washing cells with ice-cold isotonic solutions like 0.9% saline before quenching can help remove extracellular contaminants without causing significant leakage.[9] Using 100% methanol alone as a quenching solution is not recommended as it may cause some metabolite leakage.[9]

Troubleshooting Guide

Issue 1: Low Signal or Poor Sensitivity in LC-MS/MS Analysis

  • Question: I am observing a very low signal for this compound in my LC-MS/MS analysis. What could be the cause and how can I improve it?

  • Answer: Low signal intensity can stem from several factors. First, ensure your cell lysis and extraction protocol is efficient. Incomplete cell disruption will result in low recovery of intracellular metabolites.[6] Consider incorporating a mechanical lysis step like sonication in addition to solvent extraction, as this can increase metabolite recovery.[7] Also, verify that your mass spectrometer is clean and properly tuned. A dirty instrument can lead to a significant drop in sensitivity.[10] Finally, optimize your sample concentration; if the this compound concentration is below the detection limit, you may need to concentrate your extract using methods like vacuum concentration.[9]

Issue 2: High Variability Between Replicates

  • Question: My replicate measurements of intracellular this compound show high variability. How can I improve the reproducibility of my experiment?

  • Answer: High variability often points to inconsistencies in sample handling and preparation. Ensure that all samples are treated identically and processed quickly to minimize metabolic changes.[6] Pay close attention to the quenching step, ensuring it is rapid and complete for every sample.[6] Inconsistent cell numbers between samples can also be a major source of variation. Normalize your final this compound concentration to the protein content or cell number for each sample.[8]

Issue 3: Suspected Matrix Effects in LC-MS/MS Data

  • Question: I suspect that matrix effects are impacting the accuracy of my this compound quantification. How can I confirm and mitigate this?

  • Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in LC-MS/MS analysis of complex biological samples.[11][12] To assess matrix effects, you can perform a post-extraction spike of a known amount of this compound standard into your sample matrix and compare the response to the standard in a clean solvent. A significant difference indicates the presence of matrix effects.[13] To mitigate this, consider diluting your sample, improving chromatographic separation to better resolve this compound from interfering compounds, or using a stable isotope-labeled internal standard for this compound.[12][13]

Issue 4: Poor Peak Shape in Chromatography

  • Question: The chromatographic peak for this compound is broad or tailing. What are the potential causes and solutions?

  • Answer: Poor peak shape can be due to issues with the LC column, mobile phase, or interactions with the analytical system. Ensure your column is not degraded and is appropriate for amino acid analysis; specialized columns for amino acid analysis are available.[14][15] Check the pH of your mobile phase, as this can affect the ionization state and retention of this compound. Also, ensure there are no air bubbles in your LC system, as this can cause inconsistent flow and peak distortion.[10]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for LC-MS/MS Analysis

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Media Removal: Completely aspirate the culture medium.

  • Washing: Quickly wash the cells with an appropriate volume of ice-cold 0.9% saline to remove any remaining media and extracellular metabolites. Aspirate the saline completely.[6]

  • Quenching and Lysis: Immediately add 1 mL of -80°C 80:20 methanol:water (v/v) to each well to quench metabolism and lyse the cells.[6]

  • Incubation: Place the plate at -80°C for 15 minutes to ensure complete protein precipitation.[6]

  • Cell Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[6]

  • Centrifugation: Centrifuge the tubes at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including this compound, to a new tube.[6]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.[6]

  • Reconstitution: Reconstithesize the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., 50% acetonitrile for HILIC-MS).[6]

Protocol 2: Enzymatic Assay for Branched-Chain Amino Acids (BCAAs)

This protocol is a general guideline based on commercially available kits.

  • Sample Preparation: Homogenize tissue (10 mg) or cells (2 x 10^6) in 100 µL of cold BCAA Assay Buffer.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Sample Dilution: The resulting supernatant can be used directly or diluted to ensure the readings are within the linear range of the standard curve.

  • Standard Curve Preparation: Prepare a standard curve using the provided this compound standard according to the kit instructions.

  • Assay Reaction:

    • Set up a reaction mix containing the BCAA Assay Buffer, BCAA Enzyme Mix, and Substrate Mix as per the kit's protocol.

    • Add the reaction mix to each well containing the standards and samples.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 450 nm).

  • Calculation: Subtract the background reading from all measurements and determine the this compound concentration in the samples from the standard curve.

Data Presentation

Table 1: Comparison of Common Methods for Intracellular this compound Quantification

FeatureLC-MS/MSEnzymatic AssayFluorescent Probes
Principle Separation by chromatography, detection by mass-to-charge ratioEnzyme-coupled reaction leading to a colorimetric or fluorometric signalSpecific binding to this compound or related enzymes causing a change in fluorescence
Specificity HighModerate to HighVariable, may detect enzyme activity
Sensitivity HighModerateHigh (for imaging)
Throughput Moderate to HighHighModerate
Equipment Liquid chromatograph, mass spectrometerSpectrophotometer or fluorometerFluorescence microscope or plate reader
Expertise HighLow to ModerateModerate
Primary Use Absolute and relative quantificationHigh-throughput screening, relative quantificationCellular imaging, localization studies

Visualizations

mTOR_Signaling_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates p_S6K1 p-S6K1 Ribosomal_Biogenesis Ribosomal Biogenesis p_S6K1->Ribosomal_Biogenesis p_fourEBP1 p-4E-BP1 eIF4E eIF4E p_fourEBP1->eIF4E releases eIF4F eIF4F Complex Formation eIF4E->eIF4F Protein_Synthesis Protein Synthesis eIF4F->Protein_Synthesis

Caption: this compound activation of the mTORC1 signaling pathway.

Experimental_Workflow A 1. Cell Culture B 2. Rapid Quenching (e.g., -80°C Methanol) A->B C 3. Cell Lysis & Metabolite Extraction B->C D 4. Sample Processing (Centrifugation, Drying, Reconstitution) C->D E 5. Analytical Measurement (LC-MS/MS or Enzymatic Assay) D->E F 6. Data Analysis (Quantification & Normalization) E->F

Caption: A typical experimental workflow for intracellular this compound measurement.

Decision_Tree start What is the primary goal of the experiment? quant Absolute or Relative Quantification? start->quant Quantification image Cellular Localization? start->image Imaging high_spec High Specificity & Sensitivity Required? quant->high_spec high_thru High Throughput Needed? quant->high_thru probe Fluorescent Probes image->probe lcms LC-MS/MS enzyme Enzymatic Assay high_spec->lcms Yes high_spec->enzyme No high_thru->lcms No high_thru->enzyme Yes

Caption: Decision tree for selecting an this compound measurement method.

References

Validation & Comparative

L-Leucine's Anabolic Edge: A Comparative Analysis of BCAA's Role in Stimulating Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of branched-chain amino acids (BCAAs) in muscle protein synthesis (MPS) is critical. While L-leucine, L-isoleucine, and L-valine are collectively known as BCAAs, emerging evidence underscores this compound's preeminent role as a primary anabolic trigger. This guide provides an objective comparison of this compound against other BCAAs, supported by experimental data, detailed methodologies, and signaling pathway visualizations to elucidate its superior capacity to stimulate protein synthesis.

This compound has been identified as a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[1][2] While isoleucine and valine are essential for building muscle protein, they do not appear to possess the same potent signaling capabilities as leucine.[3][4] However, the presence of the other two BCAAs may potentiate the effects of leucine on mTORC1 signaling.[1]

Quantitative Comparison of BCAA Formulations on Anabolic Signaling

To quantitatively assess the differential effects of this compound and other BCAAs on the stimulation of protein synthesis, we can examine the phosphorylation status of key downstream targets of the mTORC1 pathway. The phosphorylation of ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) are critical events in the initiation of protein translation.

A study by Moberg et al. (2016) provides valuable comparative data on the activation of these signaling molecules following resistance exercise with the ingestion of different amino acid formulations. The data below summarizes the fold change in S6K1 activity and the phosphorylation of 4E-BP1 at the Thr37/46 position at 90 minutes post-exercise and supplementation.

Treatment GroupS6K1 Activity (Fold Change vs. Rest)4E-BP1 Phosphorylation (Thr37/46) (Fold Change vs. Rest)
Placebo~2~1.5
Leucine~4~1.5
BCAA~6~2
EAA (including BCAA)~9~2.5

Data adapted from Moberg et al. (2016).[1]

These results indicate that while leucine alone can stimulate anabolic signaling, its effect is significantly enhanced when consumed as part of a complete BCAA profile.[1] The greatest response is observed when all essential amino acids are present, highlighting the importance of a complete amino acid profile for maximal protein synthesis.[1] However, the data also suggests that the primary anabolic drive from EAAs is largely attributable to the BCAA component.[1]

Experimental Protocols

The following section details a typical experimental protocol for assessing the impact of amino acid supplementation on muscle protein synthesis in human subjects.

Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

A common and reliable method to quantify muscle protein synthesis is through the use of stable isotope-labeled amino acids, such as L-[ring-13C6]phenylalanine or [1,2-13C2]leucine.[5][6][7]

1. Subject Recruitment and Baseline Measurements:

  • Healthy, physically active subjects are recruited.

  • Baseline characteristics such as age, weight, height, and body composition are recorded.

  • Subjects refrain from strenuous exercise and follow a standardized diet for a set period before the trial.

2. Infusion Protocol:

  • On the morning of the trial, after an overnight fast, a primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine) is initiated and maintained for the duration of the experiment.[6] A priming dose helps to rapidly enrich the body's amino acid pools.[7]

3. Muscle Biopsies:

  • Muscle biopsies are obtained from a skeletal muscle, typically the vastus lateralis, at baseline and at various time points after the intervention (e.g., amino acid ingestion).[6] These biopsies allow for the measurement of the incorporation of the labeled amino acid into muscle protein.

4. Intervention:

  • Following the baseline biopsy, subjects ingest the test beverage (e.g., this compound, BCAAs, or a placebo) dissolved in water.

5. Blood Sampling:

  • Blood samples are collected at regular intervals throughout the infusion period to measure the isotopic enrichment of the tracer amino acid in the blood, which serves as a proxy for the precursor pool for protein synthesis.[6]

6. Sample Analysis:

  • Muscle tissue is processed to isolate muscle proteins.

  • The isotopic enrichment of the tracer amino acid in both the muscle protein and blood samples is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

7. Calculation of Fractional Synthetic Rate (FSR):

  • The FSR of muscle protein is calculated using the formula:

    • FSR (%/h) = (Ep2 - Ep1) / (Eprecursor * t) * 100

    • Where Ep2 and Ep1 are the enrichments of the tracer in muscle protein at two different time points, Eprecursor is the average enrichment of the tracer in the precursor pool (blood or muscle intracellular fluid) over the time interval, and t is the time in hours between the biopsies.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved, the following diagrams have been generated using the DOT language.

mTORC1 Signaling Pathway Activation by this compound

mTORC1_Activation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_downstream Downstream Effects Leucine_ext This compound LAT1 LAT1 Transporter Leucine_ext->LAT1 Transport Leucine_intra This compound LAT1->Leucine_intra Sestrin2 Sestrin2 Leucine_intra->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits GATOR2 inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation by Rheb S6K1 p70S6K1 mTORC1_active->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1_active->eIF4E_BP1 Phosphorylates Rheb Rheb-GTP Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: this compound activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Measuring Muscle Protein Synthesis

MPS_Workflow cluster_preparation Preparation cluster_trial_day Experimental Trial Day cluster_analysis Analysis Subject_Screening Subject Screening & Baseline Standardized_Diet Standardized Diet & Exercise Control Subject_Screening->Standardized_Diet Fasting Overnight Fast Standardized_Diet->Fasting Catheter_Placement Catheter Placement Fasting->Catheter_Placement Tracer_Infusion Primed Continuous Stable Isotope Infusion Catheter_Placement->Tracer_Infusion Baseline_Biopsy Baseline Muscle Biopsy Tracer_Infusion->Baseline_Biopsy Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Intervention Ingestion of Test Beverage Baseline_Biopsy->Intervention Post_Biopsies Post-Ingestion Muscle Biopsies Intervention->Post_Biopsies Sample_Processing Muscle & Blood Sample Processing Post_Biopsies->Sample_Processing Blood_Sampling->Sample_Processing Mass_Spectrometry Mass Spectrometry (GC-MS / LC-MS) Sample_Processing->Mass_Spectrometry FSR_Calculation FSR Calculation Mass_Spectrometry->FSR_Calculation

Caption: A typical workflow for human muscle protein synthesis studies.

References

A Comparative Analysis of L-Leucine and its Metabolites, α-Ketoisocaproate (α-KIC) and β-Hydroxy β-Methylbutyrate (HMB), on Muscle Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nutritional science and drug development for muscle-related disorders, the branched-chain amino acid L-Leucine and its primary metabolites, α-Ketoisocaproate (α-KIC) and β-Hydroxy β-Methylbutyrate (HMB), have garnered significant attention for their roles in regulating skeletal muscle mass. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Overview of Metabolic Pathways

This compound is an essential amino acid that serves as a crucial building block for muscle protein.[1] Beyond its role as a substrate, this compound acts as a potent signaling molecule, initiating anabolic processes within the muscle. The metabolic journey of this compound in the body leads to the formation of two key bioactive metabolites: α-KIC and HMB.

The initial step in this compound metabolism is a reversible transamination reaction, primarily occurring extrahepatically, which converts this compound to α-KIC.[2] From this point, α-KIC can follow two main pathways. The majority is converted to isovaleryl-CoA by the enzyme branched-chain α-keto acid dehydrogenase (BCKDH) within the mitochondria.[2] A smaller fraction, estimated to be around 5% of the consumed this compound, is converted to HMB in the cytosol by the enzyme α-KIC dioxygenase.[2][3]

Metabolic Pathway of this compound Leucine This compound KIC α-Ketoisocaproate (α-KIC) Leucine->KIC Transamination HMB β-Hydroxy β-Methylbutyrate (HMB) KIC->HMB α-KIC dioxygenase (~5%) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH (~95%)

Caption: Metabolic fate of this compound to its metabolites α-KIC and HMB.

Comparative Efficacy in Muscle Protein Metabolism

The primary interest in this compound and its metabolites lies in their ability to modulate muscle protein synthesis (MPS) and muscle protein breakdown (MPB). While all three compounds exhibit anabolic and anti-catabolic properties, their potency and mechanisms of action differ.

Muscle Protein Synthesis (MPS)

This compound is a well-established, potent stimulator of MPS.[1] Studies have shown that the ingestion of this compound alone can independently activate the mTOR signaling pathway, a critical regulator of muscle growth.[1] HMB has also been demonstrated to stimulate MPS, in some cases to a similar extent as this compound.[4] For instance, one human study observed a ~70% increase in myofibrillar FSR with HMB supplementation, while this compound supplementation resulted in a ~110% increase, a difference that was not statistically significant.[4] Interestingly, some in vitro evidence suggests that HMB may be a more direct and potent activator of the mTOR signaling pathway than this compound itself.[5] The role of α-KIC in directly stimulating MPS is less clear, with some studies suggesting it may be less effective than HMB.[4]

Muscle Protein Breakdown (MPB)

HMB is particularly recognized for its anti-catabolic effects, primarily its ability to reduce muscle protein breakdown.[1] One study demonstrated that HMB consumption attenuated muscle protein breakdown by approximately 57% in an insulin-independent manner.[4] This effect is thought to be mediated through the inhibition of the ubiquitin-proteasome system. This compound and α-KIC also possess anti-catabolic properties, but HMB is often considered to be more potent in this regard.[6] In vitro studies have shown that HMB is superior to both this compound and α-KIC in ameliorating starvation-induced muscle protein degradation.[6]

Data Presentation: Comparative Effects on Muscle Metabolism

ParameterThis compoundα-Ketoisocaproate (α-KIC)β-Hydroxy β-Methylbutyrate (HMB)Reference(s)
Muscle Protein Synthesis (MPS)
Myofibrillar FSR (% increase)~110% (3.42 g)Data not available~70% (3.42 g)[4]
Muscle Protein Breakdown (MPB)
Leg Proteolysis (% decrease)Data not availableData not available~57%[4]
Protein Degradation (in vitro)Less effective than HMBLess effective than HMBMost potent inhibitor[6][7]
mTORC1 Signaling
p-p70S6K/p70S6KData not available↑↑[5]
p-4E-BP1/4E-BP1No significant changeData not availableNo significant change[5]
p-Akt/AktNo significant changeData not available[5]
p-mTOR/mTORNo significant changeData not available[5]

FSR: Fractional Synthesis Rate. Data presented are from human and in vitro studies and may vary based on experimental conditions.

Signaling Pathways: The mTORC1 Connection

The anabolic effects of this compound and HMB are largely mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth and protein synthesis.

Activation of mTORC1 leads to the phosphorylation of several downstream targets, including p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K1 enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, thereby increasing the cell's translational capacity. Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is a critical step in the initiation of cap-dependent translation.

While both this compound and HMB activate mTORC1, there is evidence to suggest they may do so through partially distinct mechanisms.[4] this compound is thought to activate mTORC1 more directly, while HMB's effects may also involve upstream signaling molecules like Akt.[5]

mTOR Signaling Pathway cluster_input Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 HMB HMB Akt Akt HMB->Akt Akt->mTORC1 p70S6K p70S6K1 mTORC1->p70S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P MPS Muscle Protein Synthesis p70S6K->MPS eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->MPS

Caption: Simplified mTORC1 signaling pathway activated by this compound and HMB.

Experimental Protocols

In Vitro Protein Degradation Assay in C2C12 Myotubes

Objective: To compare the effects of this compound, α-KIC, and HMB on starvation-induced protein degradation in a muscle cell line.

Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The cells are maintained in differentiation medium for 6 days.

  • Starvation and Treatment: Differentiated myotubes are starved for 6 hours in serum-free medium. Following starvation, the cells are treated with this compound (0.5 mM or 10 mM), α-KIC (0.5 mM or 10 mM), or HMB (50 µM) and incubated for 24 hours.

  • Measurement of Protein Degradation: The rate of protein degradation is measured by quantifying the release of a pre-labeled amino acid from cellular proteins into the culture medium. This is often done by pre-labeling cellular proteins with a radioactive amino acid, such as [³H]-tyrosine, and then measuring the radioactivity released into the medium over a specific time period. The protein degradation rate is expressed as the percentage of total incorporated radioactivity released per hour.[1]

Human Muscle Protein Synthesis Measurement using Stable Isotope Tracers

Objective: To determine the fractional synthesis rate (FSR) of myofibrillar proteins in response to oral this compound or HMB supplementation.

Methodology:

  • Participant Preparation: Healthy human subjects undergo an overnight fast.

  • Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, is initiated and maintained throughout the study period. This allows for the measurement of the rate of incorporation of the labeled amino acid into muscle proteins.

  • Supplementation: After a basal period to establish baseline FSR, subjects ingest a bolus of either this compound (e.g., 3.42 g) or HMB (e.g., 3.42 g).[4]

  • Muscle Biopsies: Muscle biopsy samples are obtained from the vastus lateralis muscle at baseline and at specific time points after supplementation (e.g., 90 and 150 minutes).

  • Analysis: The isotopic enrichment of the tracer amino acid is measured in both the blood (as a precursor pool) and in the myofibrillar protein fraction of the muscle biopsies using gas chromatography-mass spectrometry (GC-MS).

  • FSR Calculation: The FSR of myofibrillar proteins is calculated using the standard precursor-product equation: FSR (%/h) = (ΔEp / (Eprecursor × t)) × 100, where ΔEp is the change in protein-bound tracer enrichment between two biopsies, Eprecursor is the average precursor enrichment in the blood during that time, and t is the time in hours between biopsies.[5]

Western Blotting for mTORC1 Signaling Proteins

Objective: To assess the phosphorylation status of key proteins in the mTORC1 signaling pathway in response to this compound or HMB treatment in L6 myotubes.

Methodology:

  • Cell Culture and Treatment: L6 myotubes are cultured and differentiated as described for the C2C12 cells. The myotubes are then treated with this compound (e.g., 10 mM) or HMB (e.g., 50 µM) for a specified duration.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 signaling proteins (e.g., p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1, p-Akt, total Akt, p-mTOR, total mTOR).

  • Detection and Quantification: After incubation with appropriate secondary antibodies conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.

Conclusion

This compound, α-KIC, and HMB all play significant roles in the regulation of muscle protein metabolism. This compound is a potent, direct stimulator of muscle protein synthesis. Its metabolite, HMB, also stimulates MPS and is particularly effective at inhibiting muscle protein breakdown. The direct anabolic effects of α-KIC appear to be less pronounced than those of this compound and HMB.

For researchers and drug development professionals, the choice between these compounds will depend on the specific therapeutic goal. For applications aimed at maximizing muscle protein synthesis, this compound remains a primary candidate. For conditions characterized by significant muscle wasting and protein degradation, HMB's potent anti-catabolic properties make it a compelling option. Further research is warranted to fully elucidate the distinct and overlapping mechanisms of these compounds and to explore their potential synergistic effects in various physiological and pathological states.

References

L-Leucine's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of L-Leucine's efficacy in various disease models, supported by experimental data and methodological insights. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the therapeutic effects of this compound.

This compound, an essential branched-chain amino acid (BCAA), has garnered significant attention for its potential therapeutic applications across a spectrum of diseases, primarily due to its pivotal role in stimulating muscle protein synthesis and modulating key metabolic signaling pathways. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data from in vitro and in vivo studies.

This compound in Disease Models: A Quantitative Overview

The therapeutic effects of this compound have been investigated in numerous preclinical and clinical settings. The following tables summarize key quantitative findings from studies on muscle wasting conditions, metabolic disorders, and neurological impairments.

Table 1: this compound in Models of Muscle Wasting
Disease ModelSpecies/Cell LineThis compound Dose/ConcentrationKey FindingsPercentage ChangeReference
Denervation-Induced Atrophy Rat (Soleus Muscle)0.30 mM/100g body weight for 7 daysMinimized muscle weight loss28% less loss vs. denervated control[1]
Increased mTOR phosphorylation154% increase vs. denervated control[1]
Sarcopenia (Age-Related Muscle Loss) Elderly Humans (65-75 years)Essential Amino Acid (EAA) mix with 40% Leucine for 12 weeksImproved Lean Tissue MassStatistically significant improvement (p=0.050)[2]
Sarcopenic Older AdultsLeucine-enriched whey protein and vitamin DEnhanced lean body mass and muscle functionData not quantified in abstract[3]
Cancer Cachexia Tumor-bearing Rats3% Leucine-enriched diet for 20 daysReduced protein degradation in gastrocnemius muscle~11% reduction[4]
Increased myosin heavy chain content~47% increase[4]
Immobilization RatsNot specifiedAttenuates muscle wastingData not quantified in abstract[5]
Table 2: this compound in Models of Metabolic Disorders
Disease ModelSpecies/Cell LineThis compound Dose/ConcentrationKey FindingsPercentage ChangeReference
Metabolic Syndrome Adult Humans (at risk)3 g/day for 8 weeks during energy restrictionGreater preservation of Fat-Free Mass (FFM)Statistically significant (p=0.045)[6]
Maternal Smoke Exposure-Induced Metabolic Disorder Mice Offspring1.5% w/w in drinking water for 10 weeksReduced fat massData not quantified in abstract[7][8]
Improved glucose toleranceData not quantified in abstract[7][8]
Type 2 Diabetes Humans0.3g/kg lean body mass prior to glucose loadAims to improve glucose toleranceClinical trial in progress[9]
Table 3: this compound in Models of Neurological Disorders
Disease ModelSpecies/Cell LineThis compound Dose/ConcentrationKey FindingsCorrelation/SignificanceReference
Early Life Stress-Induced Cognitive Dysfunction RatsHigh Leucine diet (5%) for 40 daysMitigated cognitive dysfunctionNot specified[10]
Decreased Beclin-1 expression in hippocampusStatistically significant decrease[10]
Stroke Post-stroke patients with sarcopeniaLeucine-enriched amino acid supplement for 8 weeks with trainingIncreased muscle mass (SMI)Median estimated difference of 0.50 kg/m2 [11]
Increased handgrip strengthStatistically significant improvement (p < 0.01)[11]

Core Signaling Pathway: this compound and mTORC1

This compound's primary mechanism of action is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[12][13][14] The binding of this compound, or its metabolite acetyl-coenzyme A, initiates a signaling cascade that promotes mRNA translation and subsequent protein synthesis.[15][16]

mTORC1_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes Autophagy Autophagy (Catabolism) mTORC1->Autophagy inhibits MuscleGrowth Muscle Growth (Anabolism) ProteinSynthesis->MuscleGrowth leads to

Caption: this compound activation of the mTORC1 signaling pathway.

Comparative Analysis: this compound vs. Alternatives

While this compound alone has shown therapeutic promise, its efficacy is often compared to or combined with other interventions.

  • Other BCAAs (Isoleucine and Valine): While all BCAAs are essential, Leucine is the most potent stimulator of mTORC1 and protein synthesis.[12] Some studies investigate the combined effects of BCAAs.[4]

  • β-Hydroxy β-methylbutyrate (HMB): A metabolite of Leucine, HMB is suggested to be more effective than Leucine in promoting muscle protein synthesis, as a large amount of Leucine is required to produce a therapeutic dose of HMB.[3]

  • Whey Protein: Rich in Leucine, whey protein is effective in counteracting sarcopenia.[3] The combination of Leucine-enriched whey protein with vitamin D has shown to enhance lean body mass and muscle function in sarcopenic older adults.[3]

  • Creatine and L-Citrulline: These supplements are also used to support muscle health and are considered alternatives for managing sarcopenia.[3]

  • Physical Exercise: Resistance training, in particular, is a potent stimulus for muscle protein synthesis and is often recommended in conjunction with nutritional interventions.[17]

A systematic review concluded that this compound supplementation alone, without physical exercise, did not improve markers of sarcopenia.[17] However, interventions pairing Leucine with other supplements, especially protein, showed promise in improving sarcopenic markers, with or without exercise.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro Muscle Protein Turnover Assay

This protocol is based on methodologies for assessing the direct effects of this compound on muscle tissue.[18]

InVitro_Workflow A 1. Muscle Preparation (e.g., soleus and EDL from rats) B 2. Pre-incubation (in Krebs-Ringer bicarbonate buffer) A->B C 3. Experimental Treatment (media with radiolabeled amino acid and varying this compound concentrations) B->C D 4. Measurement of Protein Synthesis (radiolabel incorporation) C->D E 5. Measurement of Protein Degradation (release of another amino acid) C->E

Caption: Workflow for in vitro muscle protein turnover assay.

Methodology:

  • Muscle Preparation: Isolate skeletal muscles (e.g., soleus and extensor digitorum longus - EDL) from weanling rats.[18]

  • Pre-incubation: Place muscles in a Krebs-Ringer bicarbonate buffer saturated with 95% O2 and 5% CO2 to maintain viability.[18]

  • Experimental Treatment: Transfer muscles to fresh media containing a radiolabeled amino acid (e.g., L-[1-14C]phenylalanine) and varying concentrations of this compound (e.g., 0.1 mM, 0.2 mM, 0.5 mM).[4][18]

  • Measurement of Protein Synthesis: Determine the rate of protein synthesis by measuring the incorporation of the radiolabeled amino acid into muscle protein over a set period.[18]

  • Measurement of Protein Degradation: Measure the rate of release of another amino acid (e.g., tyrosine) from the muscle into the incubation medium. This is often done in the presence of a protein synthesis inhibitor like cycloheximide to isolate the degradation process.[18]

In Vivo Model of Denervation-Induced Muscle Atrophy

This protocol outlines a common approach to study the effects of this compound on muscle wasting in a living organism.[1]

InVivo_Workflow A 1. Animal Grouping (Control, Leucine, Denervated, Denervated + Leucine) B 2. Denervation Surgery (e.g., sciatic nerve injury in rats) A->B C 3. This compound Administration (e.g., 0.30 mM/100g body weight for 7 days) A->C D 4. Sample Collection (e.g., soleus muscle) B->D C->D E 5. Analysis (Muscle weight, Western blot for signaling proteins like mTOR, Akt) D->E

Caption: Workflow for in vivo denervation-induced atrophy model.

Methodology:

  • Animal Model: Utilize Wistar rats randomly assigned to four groups: control, this compound treated, denervated, and denervated treated with this compound.[1]

  • Denervation Procedure: Induce muscle atrophy through a surgical procedure, such as a total injury to the sciatic nerve.[1]

  • This compound Supplementation: Administer this compound to the treatment groups at a specified dose (e.g., 0.30 mM/100g body weight) for the duration of the experiment (e.g., 7 days).[1]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect the target muscles (e.g., soleus).[1]

  • Analysis: Measure muscle weight to assess atrophy. Perform Western blot analysis on muscle homogenates to quantify the phosphorylation status of key signaling proteins in the mTOR pathway (e.g., Akt, mTOR).[1]

Logical Relationships and Considerations

The decision to use this compound as a therapeutic agent should be based on a clear understanding of its benefits and limitations.

Logical_Relationship Leucine This compound Supplementation Mechanism Mechanism of Action (mTORC1 activation) Leucine->Mechanism Considerations Considerations (Dosage, Duration, Combination Therapy) Leucine->Considerations Disease Disease State (e.g., Sarcopenia, Metabolic Disorder) Disease->Leucine treated with Alternatives Alternative/Adjunctive Therapies (HMB, Whey Protein, Exercise) Disease->Alternatives also treated with Outcome Therapeutic Outcome (e.g., Increased Muscle Mass, Improved Glucose Tolerance) Mechanism->Outcome Alternatives->Outcome Alternatives->Considerations

Caption: Logical framework for evaluating this compound therapy.

Conclusion

The available evidence strongly suggests that this compound plays a significant role in promoting muscle protein synthesis and has therapeutic potential in various disease models, particularly those involving muscle wasting and metabolic dysregulation.[19] However, long-term, placebo-controlled studies in humans have not consistently shown a beneficial effect of this compound supplementation on skeletal muscle mass or function as a standalone intervention.[12] Future research should focus on optimizing dosage, timing of administration, and combination therapies with other nutrients or treatments to enhance this compound's therapeutic efficacy.[12] The exploration of this compound's role in sensitizing skeletal muscle to other anabolic stimuli remains a promising area of investigation.

References

Free-Form L-Leucine vs. Protein-Bound L-Leucine: A Comparative Guide on Efficacy for Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of free-form L-Leucine and protein-bound this compound in stimulating muscle protein synthesis (MPS). The following sections detail the current scientific understanding, supported by experimental data, to inform research and development in nutritional and therapeutic interventions targeting muscle health.

Executive Summary

This compound, an essential branched-chain amino acid (BCAA), is a potent activator of muscle protein synthesis. Its efficacy is critically dependent on its form of delivery—either as a free amino acid or bound within a protein structure. This guide synthesizes evidence demonstrating that while free-form this compound elicits a more rapid and pronounced initial spike in plasma leucine levels, protein-bound this compound, particularly from high-quality sources like whey protein, provides a more sustained elevation of plasma amino acids, which may be more beneficial for prolonged MPS. The choice between these forms is contingent on the desired therapeutic or performance outcome, with each offering distinct pharmacokinetic and physiological advantages.

Bioavailability and Absorption Kinetics

The primary difference between free-form and protein-bound this compound lies in their absorption kinetics. Free-form this compound does not require digestion and is rapidly absorbed into the bloodstream. In contrast, protein-bound this compound must first be liberated through enzymatic digestion of the protein in the gastrointestinal tract, a process that delays its appearance in the circulation.

Experimental data consistently show a faster and higher peak plasma leucine concentration following the ingestion of free-form this compound compared to an equivalent dose from an intact protein source like whey or casein.[1][2][3][4][5] However, the co-ingestion of other amino acids and nutrients in a whole protein source can lead to a more sustained elevation of plasma leucine and other essential amino acids (EAAs), which are necessary substrates for the synthesis of new muscle protein.

Table 1: Comparative Plasma Leucine Kinetics

ParameterFree-Form this compoundProtein-Bound this compound (Whey Protein)Key Findings
Time to Peak Plasma Concentration (Tmax) FasterSlowerFree-form leucine is absorbed more rapidly, leading to a quicker "leucine spike".
Peak Plasma Concentration (Cmax) HigherLowerThe rapid absorption of free-form leucine results in a more pronounced peak concentration.[4][5]
Duration of Elevated Plasma Leucine ShorterLongerProtein digestion provides a more sustained release of leucine and other amino acids into the bloodstream.
Area Under the Curve (AUC) VariableGenerally Higher for total EAAsWhile the initial leucine spike is higher with free-form, whole proteins provide a greater overall availability of all essential amino acids over time.

Impact on Muscle Protein Synthesis (MPS)

The "leucine trigger" hypothesis posits that a rapid increase in blood leucine concentration acts as a primary signal to initiate MPS through the activation of the mTOR signaling pathway.[6] This suggests an advantage for free-form this compound due to its rapid absorption kinetics.

However, for MPS to be sustained, a sufficient supply of all essential amino acids is required to serve as building blocks for new proteins. Ingesting free-form this compound alone may not provide these necessary substrates, potentially limiting the overall anabolic response. Protein-bound this compound, delivered as part of a complete protein source, ensures the availability of all EAAs, thereby supporting a more prolonged period of MPS.

Table 2: Efficacy in Stimulating Muscle Protein Synthesis

ConditionFree-Form this compound SupplementationProtein-Bound this compound (e.g., Whey Protein)Key Findings
Initial MPS Response Rapid and potent stimulationSlower onset but sustainedThe fast "leucine spike" from free-form leucine can quickly activate MPS signaling.
Sustained MPS Response May be limited by EAA availabilitySupported by the provision of all EAAsA complete protein source provides the necessary building blocks for prolonged protein synthesis.
Overall Anabolic Effect Potent trigger, but may be short-lived if other EAAs are not availableProvides both the trigger (leucine) and the substrates (all EAAs) for a robust and sustained anabolic response.

Anabolic Signaling: The mTOR Pathway

This compound's primary mechanism for stimulating MPS is through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9][10][11] Elevated intracellular leucine concentrations are sensed by cellular machinery, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of messenger RNA into protein.

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) rpS6 Ribosomal Protein S6 S6K1->rpS6 phosphorylates Translation Translation Initiation (Muscle Protein Synthesis) rpS6->Translation eIF4E eIF4E eIF4E_BP1->eIF4E releases eIF4E->Translation

Figure 1. Simplified mTOR signaling pathway activated by this compound.

Both free-form and protein-bound this compound activate this pathway. The key difference is the kinetics of activation, with free-form leucine leading to a more rapid but potentially transient activation, while protein-bound leucine from a high-quality protein source can lead to a more sustained activation of the pathway.

Experimental Protocols

Measurement of Muscle Protein Synthesis

A common and robust method for measuring MPS in vivo is the stable isotope tracer technique.[6][12][13][14][15]

Experimental Workflow:

MPS_Workflow cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Analysis cluster_3 Calculation Infusion Primed constant infusion of a stable isotope-labeled amino acid (e.g., 13C-Leucine) Biopsy1 Muscle Biopsy (Baseline) Infusion->Biopsy1 Intervention Ingestion of Free-form or Protein-bound This compound Biopsy1->Intervention Blood Blood Samples (Precursor enrichment) Analysis Gas Chromatography- Mass Spectrometry (GC-MS) to measure isotopic enrichment Blood->Analysis Intervention->Blood Biopsy2 Muscle Biopsy (Post-ingestion) Intervention->Biopsy2 Biopsy2->Analysis FSR Fractional Synthetic Rate (FSR) Calculation Analysis->FSR

Figure 2. Experimental workflow for measuring muscle protein synthesis.

Methodology:

  • Tracer Infusion: A primed continuous intravenous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine, is initiated.

  • Baseline Sampling: A muscle biopsy and a blood sample are taken to determine baseline isotopic enrichment.

  • Intervention: The subject ingests a bolus of either free-form this compound or a protein source containing an equivalent amount of this compound.

  • Post-Intervention Sampling: Timed muscle biopsies and blood samples are collected over several hours.

  • Analysis: The enrichment of the labeled amino acid in the muscle protein (product) and in the blood (precursor) is determined using gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated using the precursor-product model, which represents the rate of incorporation of the tracer into the muscle protein.

Determination of Amino Acid Bioavailability

Amino acid bioavailability is determined by measuring the appearance of ingested amino acids in the systemic circulation.[16][17][18][19][20]

Methodology:

  • Tracer Ingestion: An oral dose of the test substance (free-form or protein-bound this compound) is given, often containing an intrinsically labeled amino acid.

  • Blood Sampling: Serial blood samples are collected over a period of several hours.

  • Plasma Analysis: Plasma is separated, and the concentrations of the amino acid of interest are measured at each time point using techniques like high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusions and Recommendations for Researchers

The choice between free-form and protein-bound this compound should be guided by the specific research or therapeutic goal.

  • For rapid, transient stimulation of MPS: Free-form this compound is superior due to its rapid absorption and ability to quickly elevate plasma leucine levels, thereby potently activating the mTOR pathway. This may be advantageous in clinical situations where a rapid anabolic signal is desired, such as post-surgery or during periods of muscle disuse.

  • For sustained anabolic support: Protein-bound this compound, particularly from high-quality, rapidly digested proteins like whey, offers a more balanced and prolonged anabolic response. By providing a sustained release of leucine and a full complement of essential amino acids, it supports the entire process of muscle protein synthesis, from signaling to the incorporation of amino acids into new muscle tissue. This is likely more beneficial for overall muscle accretion and recovery from exercise.

Future research should focus on head-to-head comparisons of isonitrogenous and iso-leucinemic doses of free-form and protein-bound this compound to further elucidate their respective roles in both acute and long-term muscle protein accretion. Studies in specific populations, such as the elderly or individuals with metabolic disorders, are also warranted to tailor nutritional interventions for optimal muscle health.

References

L-Leucine's Metabolic Effects: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine, an essential branched-chain amino acid (BCAA), has garnered significant attention for its potent effects on metabolic regulation, particularly in protein synthesis and glucose homeostasis. Its role as a signaling molecule, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, makes it a key area of investigation for conditions such as sarcopenia, obesity, and type 2 diabetes. However, the metabolic responses to this compound can vary significantly across different species. This guide provides an objective comparison of this compound's metabolic effects in humans and rodent models, supported by experimental data and detailed methodologies, to aid researchers in translating findings from preclinical models to human applications.

Cross-Species Comparison of Metabolic Effects

The metabolic influence of this compound supplementation exhibits both conserved and divergent effects across humans and rodent models. While the fundamental role of this compound in stimulating muscle protein synthesis via the mTORC1 pathway is well-established across species, its impact on glucose homeostasis and body composition can differ.[1][2]

In both humans and rodents, this compound is a potent stimulator of muscle protein synthesis.[1][2] This anabolic effect is primarily mediated through the activation of the mTORC1 signaling cascade.[1] However, the magnitude and duration of this response can be influenced by factors such as age, nutritional status, and the presence of other nutrients.

The effects of this compound on glucose metabolism and insulin sensitivity present a more complex and sometimes contradictory picture when comparing rodents and humans. Several studies in mice have demonstrated that this compound supplementation can improve glucose tolerance and insulin sensitivity, particularly in the context of a high-fat diet.[3][4] In contrast, human studies have yielded more varied results, with some showing minimal or no significant impact on glucose metabolism.[5][6] These discrepancies may be attributable to differences in dosage, duration of supplementation, and the underlying metabolic state of the subjects.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on the metabolic effects of this compound in humans and rodents.

Table 1: Effects of this compound on Glucose Homeostasis
Parameter Species Dosage/Condition Observed Effect
Fasting Blood GlucoseMice (on high-fat diet)Doubled dietary intakePrevented high-fat diet-induced hyperglycemia.[3]
Humans (overweight/obese)4g dailyNo significant change.[7]
Glucose ToleranceMice (on high-fat diet)Doubled dietary intakeSignificantly improved.[3]
Humans (at risk of metabolic syndrome)3g/day for 8 weeksNo significant improvement.[5][6]
Insulin SensitivityMice (on high-fat diet)Doubled dietary intakeHOMA-IR index >50% lower.[3]
Old Rats4.5% of diet for 6 monthsNo induction of insulin resistance.[8]
Humans (at risk of metabolic syndrome)3g/day for 8 weeksNo significant improvement.[5][6]
Table 2: Effects of this compound on Muscle Protein Synthesis (MPS)
Parameter Species Dosage/Condition Observed Effect
Myofibrillar Protein Synthesis RateElderly MenLeucine-supplemented mealsIncreased to 0.083 ± 0.008% h⁻¹ (vs. 0.053 ± 0.009% h⁻¹ in control).[9]
RatsDiet with 6% leucineHighest rate of muscle protein synthesis.[2]
Humans (with resistance exercise)Leucine-enriched EAA+CHO145% increase in MPS.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound's metabolic effects.

Western Blot Analysis of mTOR Signaling Pathway

This protocol is used to determine the phosphorylation status of key proteins in the mTOR signaling cascade, providing insight into its activation.

  • Sample Preparation: Tissues (e.g., skeletal muscle, adipose) are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE. For large proteins like mTOR (~289 kDa), a lower percentage or gradient gel is recommended.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify band intensity.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from the bloodstream.

  • Animal Preparation (Mice): Mice are fasted overnight (typically 6-16 hours). A baseline blood glucose sample is taken from the tail vein.

  • Human Subject Preparation: Human subjects fast overnight (at least 8 hours). A baseline blood sample is collected.

  • Glucose Administration: A bolus of glucose is administered orally. For mice, this is typically 2g/kg body weight via gavage. For humans, a standard 75g glucose solution is consumed.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and insulin levels.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard for assessing insulin sensitivity in both humans and animal models.

  • Procedure: A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level. Simultaneously, a variable infusion of glucose is given to maintain blood glucose at a normal (euglycemic) level.

  • Measurement: The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus reflects insulin sensitivity.

  • Application: This technique allows for the quantification of whole-body insulin sensitivity and can be used to assess the effects of interventions like this compound supplementation.

Measurement of Muscle Protein Synthesis (MPS)

Stable isotope tracers are used to measure the rate of new protein synthesis in muscle tissue.

  • Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered.

  • Muscle Biopsies: Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis in humans) at baseline and at various time points after an intervention (e.g., this compound ingestion).

  • Sample Analysis: The incorporation of the labeled amino acid into muscle protein is measured using gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated based on the rate of tracer incorporation into the protein and the enrichment of the precursor pool (plasma or intracellular amino acids).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound's metabolic effects.

mTOR_Signaling_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates Insulin Insulin PI3K PI3K Insulin->PI3K activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits

Caption: this compound and Insulin signaling pathways converging on mTORC1 to regulate muscle protein synthesis.

Experimental_Workflow_Metabolic_Study cluster_0 Pre-Intervention cluster_1 Intervention cluster_2 Post-Intervention Baseline_Measurements Baseline Measurements (Blood samples, Biopsies) Leucine_Admin This compound or Placebo Administration Baseline_Measurements->Leucine_Admin Post_Measurements Post-Intervention Measurements (OGTT, Clamp, Biopsies) Leucine_Admin->Post_Measurements Data_Analysis Data Analysis (Statistical Comparison) Post_Measurements->Data_Analysis

Caption: General experimental workflow for a metabolic study investigating the effects of this compound.

Comparative_Analysis_Logic Input Input Data Human Studies Rodent Studies Analysis Comparative Analysis Metabolic Parameters Signaling Pathways Experimental Protocols Input->Analysis Output Output Comparative Guide Tables Diagrams Analysis->Output

Caption: Logical flow for the comparative analysis of this compound's metabolic effects across species.

References

L-Leucine's Journey from Lab Bench to Living Systems: A Comparative Guide to In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from in vitro experiments to in vivo models is paramount. This guide provides an objective comparison of the effects of L-Leucine, a critical branched-chain amino acid, in both laboratory and living systems. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to bridge the gap between cellular mechanisms and physiological outcomes.

This compound is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3] Its role in stimulating muscle protein synthesis and its potential therapeutic applications in metabolic and neurological disorders have been extensively studied. This guide delves into the validation of key in vitro findings in subsequent in vivo models, offering a comprehensive overview for researchers seeking to build upon existing knowledge.

Data Presentation: In Vitro vs. In Vivo Effects of this compound

The following tables summarize the quantitative data from various studies, highlighting the comparative effects of this compound on muscle protein synthesis, metabolic health, and neurological functions in both in vitro and in vivo settings.

Table 1: this compound's Impact on Muscle Protein Synthesis

ParameterIn Vitro ModelThis compound Concentration/DoseKey FindingIn Vivo ModelThis compound Concentration/DoseKey Finding
mTORC1 Activation (p-p70S6K) C2C12 myotubes5 mM and 20 mMDose-dependent increase in phosphorylation.[4]Rodents~0.12 g/kg lean body massEnhanced mTOR signaling.[5]
Muscle Protein Synthesis Rat skeletal muscles (incubated)0.5 mMStimulated protein synthesis in catabolic states.[6]HumansLeucine-enriched EAA + CHOIncreased muscle protein synthesis by 145% post-exercise.[5]
Myotube Hypertrophy Engineered skeletal muscle5 mM and 20 mMSignificant increase in myotube width.[4]Older Adults4 g/meal , 3 meals/day for 2 weeksIncreased post-absorptive muscle protein synthesis.[7]

Table 2: this compound's Influence on Metabolic Health

ParameterIn Vitro ModelThis compound Concentration/DoseKey FindingIn Vivo ModelThis compound Concentration/DoseKey Finding
Glucose Uptake L6 MyotubesNot specifiedFacilitated insulin-induced glucose uptake.[8]Humans1 mmol/kg lean body mass with 25g glucoseReduced 2.5-hour glucose area response by 50%.[9]
Insulin Secretion Not specifiedNot specifiedNot specifiedHumans1 mmol/kg lean body mass with 25g glucoseIncreased insulin area response to glucose by 66%.[9]
Glucose Homeostasis C2C12 myotubesNot specifiedAssociated with impaired glucose homeostasis in some contexts.[8]Diet-induced obese mice1.5% in drinking waterPrevented high-fat diet-induced hyperglycemia.[10]

Table 3: this compound's Effects on Neurological Functions

ParameterIn Vitro ModelThis compound Concentration/DoseKey FindingIn Vivo ModelThis compound Concentration/DoseKey Finding
Axonal Outgrowth Cultured neurons50-200 µMSignificantly increased axonal length and growth velocity.[11]Mouse model of spinal cord injuryIntravenous injectionPromoted axon growth across the injured area.[12]
Neuronal Autophagy HT-22 stress cell modelsLeucine deficiencyActivated neuronal autophagy.[13]Early life stress-induced mental disorder rat modelLeucine-deficient dietActivated hippocampal autophagy.[13]
Functional Recovery Not applicableNot applicableNot applicableMouse model of spinal cord injuryIntravenous injectionImproved functional recovery (Basso mouse scale).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

In Vitro Experiment: this compound Treatment of C2C12 Myotubes for mTOR Signaling Analysis
  • Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency. The cells are maintained in differentiation medium for 4-6 days.[14]

  • This compound Stimulation: Differentiated myotubes are serum-starved for 2-4 hours before stimulation. This compound is then added to the medium at desired concentrations (e.g., 1 mM, 5 mM, 20 mM) for a specified duration (e.g., 30-60 minutes).[4]

  • Western Blot Analysis: Following stimulation, cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) and a loading control (e.g., β-actin). After incubation with secondary antibodies, protein bands are visualized and quantified.

In Vivo Experiment: this compound Administration in a Mouse Model of Diet-Induced Obesity
  • Animal Model and Diet: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for a specified period (e.g., 10 weeks) to induce obesity and glucose intolerance. A control group is fed a standard chow diet.[10]

  • This compound Supplementation: this compound is provided in the drinking water at a concentration of 1.5% (w/v).[10]

  • Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 min).

  • Tissue Collection and Analysis: At the end of the study, tissues such as skeletal muscle and liver are collected for further analysis, including Western blotting for signaling pathway components or measurement of gene expression.

In Vivo Experiment: this compound Treatment in a Mouse Model of Spinal Cord Injury
  • Surgical Procedure: A spinal cord hemi-section is performed on adult mice under anesthesia.[12]

  • This compound Administration: this compound is administered via tail intravenous injection at a specified dose immediately following the injury and then daily for a set period.[12]

  • Functional Assessment: Functional recovery is evaluated using a standardized locomotor rating scale, such as the Basso Mouse Scale (BMS), at regular intervals post-injury.[12]

  • Histological Analysis: At the end of the experiment, spinal cord tissue is collected, sectioned, and stained to visualize axonal regeneration and the glial scar. Tracers can be used to label specific axonal tracts.[15]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein Synthesis Initiates

Caption: this compound activates the mTORC1 signaling pathway to promote protein synthesis and inhibit autophagy.

In_Vitro_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Molecular Analysis Molecular Analysis This compound Treatment->Molecular Analysis Animal Model Animal Model Molecular Analysis->Animal Model Hypothesis Generation This compound Administration This compound Administration Animal Model->this compound Administration Physiological Readouts Physiological Readouts This compound Administration->Physiological Readouts Physiological Readouts->Molecular Analysis Confirms/Refutes Hypothesis

Caption: A typical workflow for validating in vitro findings of this compound's effects in in vivo models.

Neurological_Effects_Workflow In Vitro Neuron Culture In Vitro Neuron Culture In Vivo Spinal Cord Injury Model In Vivo Spinal Cord Injury Model Evaluates Functional Recovery Evaluates Functional Recovery In Vivo Spinal Cord Injury Model->Evaluates Functional Recovery Demonstrates Direct Effect on Axon Growth Demonstrates Direct Effect on Axon Growth Demonstrates Direct Effect on Axon Growth->In Vivo Spinal Cord Injury Model Provides Rationale for

Caption: Logical relationship between in vitro neuronal studies and in vivo functional recovery experiments.

References

L-Leucine Supplementation: A Comparative Guide to Long-Term Efficacy in Muscle Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of L-Leucine supplementation against other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating interventions for muscle health, particularly in the context of aging and sarcopenia.

Comparative Efficacy of this compound Supplementation

This compound, an essential branched-chain amino acid, plays a critical role in stimulating muscle protein synthesis (MPS).[1][2][3] Its efficacy, particularly in older adults susceptible to sarcopenia, has been the subject of numerous studies. This section compares the effects of this compound supplementation with placebo and other nutritional interventions.

A systematic review and meta-analysis of nine randomized controlled trials revealed that this compound supplementation significantly increased the muscle protein fractional synthetic rate in older individuals compared to a control group.[4][5][6] However, this meta-analysis did not find a significant difference in lean body mass or leg lean mass between the this compound and control groups.[4][5][6]

Subsequent research has explored the impact of this compound both as a standalone supplement and in combination with other nutrients. A meta-analysis of 17 randomized controlled trials found that this compound supplementation alone did not significantly affect total lean mass, handgrip strength, or leg press strength.[7] However, when combined with vitamin D, this compound supplementation showed a significant improvement in handgrip strength and gait speed in older adults.[7] This suggests a synergistic effect between this compound and other nutrients.

In contrast to some findings, a double-blind, placebo-controlled pilot trial in men and women aged 65–75 years found that twice-daily supplementation with essential amino acid mixtures containing 40% this compound for three months significantly increased lean tissue mass.[8] Another randomized controlled trial on institutionalized older adults showed that 6 g/day of this compound for 13 weeks significantly improved walking time and maximal static expiratory force compared to placebo, although it did not significantly affect muscle mass or handgrip strength.[9][10]

It is important to note that the effectiveness of this compound may be influenced by the presence of other amino acids. Some research suggests that this compound-rich amino acid mixtures or proteins are more effective at improving muscle mass and performance than this compound alone.[11]

Quantitative Data Summary
InterventionOutcome MeasureResultStudy PopulationReference
This compound vs. Control Muscle Protein Fractional Synthetic RateSignificantly increased (Pooled standardised difference in mean changes 1.08, 95% CI 0.50, 1.67)Older Adults[4][5]
Lean Body MassNo significant differenceOlder Adults[4][5]
Leg Lean MassNo significant differenceOlder Adults[4][5]
This compound (isolated) vs. Control Total Lean MassNo significant effect (WMD = 0.03 kg, 95% CI: –0.51, 0.57)Older Adults[7]
Handgrip StrengthNo significant effect (WMD = 1.23 kg, 95% CI: –0.58, 3.03)Older Adults[7]
This compound + Vitamin D vs. Control Handgrip StrengthSignificant improvement (WMD = 2.17 kg, 95% CI: 0.24, 4.10)Older Adults[7]
Gait SpeedSignificant improvement (WMD = 0.03 m/s, 95% CI: 0.01, 0.05)Older Adults[7]
EAA mix (40% this compound) vs. Placebo Lean Tissue MassSignificant increase from baselineMen and Women (65-75 years)[8]
This compound (6g/day) vs. Placebo Walking TimeSignificant improvement (p = 0.011)Institutionalized Older Adults[9][10]
Maximum Static Expiratory ForceSignificant improvement (p = 0.026)Institutionalized Older Adults[9][10]

Key Experimental Protocols

The assessment of this compound's efficacy relies on robust experimental methodologies to measure changes in muscle protein metabolism. A commonly employed technique is the use of stable isotope tracers to determine the rate of muscle protein synthesis.

Measurement of Muscle Protein Synthesis Rate using Isotope Tracers

This protocol involves the administration of a labeled amino acid, which acts as a tracer, to measure its incorporation into muscle protein over time.[12][13]

1. Tracer Administration:

  • Flooding Dose Technique: A large bolus of a tracer amino acid, such as L-[3H]-phenylalanine, is administered intravenously.[12][13] This method aims to rapidly equilibrate the precursor pool enrichment.
  • Primed Constant Infusion: This technique involves a priming dose followed by a continuous infusion of a labeled amino acid, such as [1,2-¹³C2] leucine, to achieve a steady state of tracer enrichment in the blood.

2. Sample Collection:

  • Blood Samples: Arterialized venous blood samples are collected at predetermined intervals to measure the enrichment of the tracer amino acid in the plasma, which serves as a proxy for the precursor pool for muscle protein synthesis.
  • Muscle Biopsies: Muscle tissue samples, typically from the vastus lateralis, are obtained at baseline and at the end of the infusion period to measure the incorporation of the labeled amino acid into muscle proteins.

3. Sample Analysis:

  • The enrichment of the tracer in both plasma and muscle protein is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

4. Calculation of Fractional Synthetic Rate (FSR):

  • The FSR of muscle protein is calculated using the formula:
  • FSR (%/h) = (E_p / E_a) * (1 / t) * 100
  • Where E_p is the change in enrichment of the tracer in muscle protein between two biopsies, E_a is the average enrichment of the tracer in the precursor pool (plasma amino acid), and t is the time between biopsies.

Signaling Pathways and Visualizations

This compound's primary mechanism for stimulating muscle protein synthesis is through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[2][14][15]

This compound and the mTOR Signaling Pathway

This compound acts as a critical signaling molecule that activates mTORC1 (mTOR complex 1). This activation leads to the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets ultimately enhances the translation of specific mRNAs, leading to an increase in muscle protein synthesis.

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes (by releasing eIF4E)

Caption: this compound activation of the mTORC1 signaling pathway.

Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical experimental workflow for a randomized controlled clinical trial evaluating the effects of this compound supplementation.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_L This compound Group Randomization->Group_L Group_P Placebo Group Randomization->Group_P Baseline Baseline Measurements (Muscle Biopsy, Blood Samples, Strength Tests) Group_L->Baseline Group_P->Baseline Intervention Supplementation Period (e.g., 12 weeks) Baseline->Intervention Follow_up Follow-up Measurements (Muscle Biopsy, Blood Samples, Strength Tests) Intervention->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: A typical experimental workflow for an this compound clinical trial.

References

Replicating and Validating L-Leucine's Role in mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key studies on L-Leucine's activation of the mTOR signaling pathway. It offers a synthesis of experimental data, detailed methodologies for replication and validation, and visual representations of the underlying biological processes and workflows.

The essential branched-chain amino acid this compound is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and protein synthesis.[1][2][3] Understanding the nuances of this signaling cascade is paramount for developing therapeutic strategies for muscle wasting conditions, metabolic diseases, and cancer.[2][4] This guide focuses on the reproducible aspects of this compound-mediated mTORC1 activation, presenting data and protocols from foundational and recent studies to aid in the design and validation of future research.

Comparative Analysis of this compound's Effect on mTORC1 Signaling

The activation of mTORC1 by this compound is consistently demonstrated by the increased phosphorylation of its downstream effectors, primarily the ribosomal protein S6 kinase 1 (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5] The following tables summarize quantitative data from various studies, showcasing the magnitude of this activation across different experimental models.

Model System Treatment Phosphorylated Target Fold Increase (vs. Control) Reference Study
Human Myotubes5 mM this compound (30 min)p-mTOR (Ser2448)1.3[6]
Human Myotubes100 nM Insulin (30 min)p-mTOR (Ser2448)1.6[6]
Human Skeletal Muscle (Post-exercise)Leucine-enriched EAA + CHOMuscle Protein Synthesis1.45 (vs. no nutrients)[1]
L6 MyoblastsThis compoundp-4E-BP1, p-S6K1Abolished by rapamycin[1]
Mouse Model (Post-exercise)This compound Supplementationp-RPS6 (Ser235/236 & Ser240/244)Synergistic increase[7]
In Vivo Study: Mouse Model Condition Phosphorylated Target Observation Reference Study
Gavage with 1.6 g/kg proteinBlood Monocytesp-S6Increased mTORC1 activation vs. 0.8 g/kg[4]
Gavage with 0.8 g/kg protein + LeucineBlood Monocytesp-S6mTORC1 activation comparable to 1.6 g/kg[4]

Experimental Protocols for Replicating Key Findings

To facilitate the replication and validation of these findings, detailed methodologies for core experiments are provided below.

Cell Culture and Treatment
  • Cell Line: L6 myoblasts or primary human skeletal muscle cells are commonly used.[1][6]

  • Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum medium.

  • Amino Acid Deprivation: Prior to stimulation, cells are often starved of amino acids to establish a baseline. This is typically done by incubating in an amino acid-free medium for a specified period (e.g., 1-2 hours).[8]

  • Stimulation: Cells are then treated with this compound at a specific concentration (e.g., 5 mM) for various time points (e.g., 30 minutes, 3 hours, 24 hours).[6] Control groups include untreated cells and cells treated with other stimuli like insulin.[6]

Western Blotting for Protein Phosphorylation

This is the most common technique to quantify the activation of mTOR signaling.

  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.

Immunofluorescence for mTOR Localization

This technique is used to visualize the cellular localization of mTOR, which translocates to the lysosome upon activation.[5][9]

  • Cell Preparation: Cells are grown on coverslips, treated as described above, and then fixed.

  • Permeabilization: The cell membranes are permeabilized to allow antibody entry.

  • Immunostaining:

    • Cells are incubated with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2).

    • After washing, cells are incubated with fluorescently-labeled secondary antibodies.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope.

  • Analysis: The co-localization of mTOR and the lysosomal marker is quantified to assess mTOR translocation.[9]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the this compound-mTOR signaling pathway, a typical experimental workflow, and the logical framework for replicating and validating these studies.

mTOR_Signaling_Pathway cluster_lysosome Lysosomal Surface Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to Ragulator Ragulator Ragulator->Rag_GTP GEF activity Lysosome Lysosome mTORC1->Lysosome p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis activates fourEBP1->Protein_Synthesis inhibits

Caption: this compound mTORC1 signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture & Differentiation (e.g., L6 Myotubes) start->cell_culture deprivation Amino Acid Deprivation cell_culture->deprivation treatment Treatment Groups: - Control - this compound - Other (e.g., Insulin) deprivation->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western_blot Western Blotting for p-p70S6K, p-4E-BP1, etc. lysis->western_blot immunofluorescence Immunofluorescence for mTOR Localization (optional) lysis->immunofluorescence data_analysis Data Quantification & Analysis western_blot->data_analysis immunofluorescence->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: A typical experimental workflow.

Validation_Logic previous_study Previous Study - Published Data - Reported Methods replication_attempt Replication Attempt - Follow Reported Methods - Generate New Data previous_study->replication_attempt Informs data_comparison Data Comparison - Quantitative Analysis - Qualitative Assessment replication_attempt->data_comparison Provides Data For validation_outcome Validation Outcome Validated Partially Validated Not Validated data_comparison->validation_outcome

References

Safety Operating Guide

Proper Disposal of L-Leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of L-Leucine, a common amino acid used in various scientific applications. While this compound is generally considered non-hazardous, adherence to established protocols is essential to maintain a safe laboratory environment and comply with regulations.[1]

Summary of this compound Disposal and Safety Information

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterInformationSource(s)
Chemical Name This compound[1]
Synonyms (S)-2-Amino-4-methylpentanoic acid[1]
CAS Number 61-90-5[1]
Appearance White crystalline powder[1]
Primary Disposal Route Dispose of as solid chemical waste through a licensed disposal company.[2]
Prohibited Disposal Do not dispose of down the drain or into sewer systems.[3][4]
Personal Protective Equipment (PPE) Safety glasses or goggles, laboratory coat, and gloves.[2][3]
Accidental Release Measures Sweep up spilled material to avoid dust formation and place it in a suitable, closed container for disposal.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the proper disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3]

  • Waste Collection:

    • Collect solid this compound waste in a clearly labeled, sealed container.[3] The label should include the full chemical name, "this compound," and indicate that it is non-hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[2]

    • Carefully sweep up the solid material.[2]

    • Place the collected this compound into a designated and properly labeled waste container.[2]

    • Wash the spill site after the material has been collected.[1]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1][5]

  • Final Disposal:

    • Arrange for the disposal of the this compound waste through your institution's EHS program or a licensed chemical waste disposal company.[2]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Disposal of Contaminated Materials:

    • Dispose of contaminated items such as gloves and empty containers as you would the unused product.[2] These items should be placed in the designated solid chemical waste container.

Important Note on Drain Disposal: While some non-hazardous, water-soluble chemicals may be permitted for drain disposal with large amounts of water, this practice is not recommended for this compound in the absence of specific ecotoxicity and biodegradability data.[3] To prevent any potential environmental impact, avoid disposal via the sanitary sewer.[3]

Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for chemical waste disposal, as requirements can vary.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Leucine_Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill sweep_up Sweep Up Solid Material Avoid Dust Generation spill->sweep_up Yes collect_waste Collect in a Labeled, Sealed Container spill->collect_waste No sweep_up->collect_waste store_waste Store in Designated Chemical Waste Area collect_waste->store_waste disposal_route Dispose Through Institutional EHS / Licensed Contractor store_waste->disposal_route end End: Proper Disposal disposal_route->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of L-Leucine, a common amino acid used in various research applications. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is generally considered a non-hazardous substance, prudent laboratory practices necessitate the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Equipment Purpose Standard
Eye Protection Safety glasses with side shields or GogglesProtects against dust particles and splashes.EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1]
Hand Protection Nitrile or Latex GlovesPrevents direct skin contact.EN374 (EU)
Respiratory Protection Dust mask or respirator (if dust is generated)Avoids inhalation of fine particles.[2]N95 (US) or P1 (EN 143)[3]
Body Protection Laboratory CoatProtects clothing and skin from spills.

Occupational Exposure Limits

As of the latest safety data, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.

Regulatory Body Exposure Limit (8-hour TWA)
ACGIH TLVNot Established
OSHA PELNot Established[1]
NIOSH RELNot Established
TWA : Time-Weighted Average

Procedural Guidance for Handling and Disposal

Following a structured workflow is critical for safety and efficiency. The procedural steps for handling this compound, from initial preparation to final disposal, are outlined below.

Handling Protocol
  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling powdered this compound to minimize dust generation.[1][4]

    • Assemble all necessary equipment and PPE before handling the substance.

    • Have an eyewash station and safety shower readily accessible.[1]

  • Weighing and Transfer :

    • Handle this compound carefully to avoid creating dust.

    • Use a spatula or other appropriate tool for transferring the powder.

    • If spills occur, sweep up the solid material immediately and place it in a designated, sealed container for disposal.[1][5] Avoid dry sweeping that can create dust; if necessary, moisten the spill first.[5]

  • In Solution :

    • When dissolving this compound, add it slowly to the solvent to prevent splashing.

    • Handle solutions in accordance with standard laboratory practices for non-hazardous aqueous solutions.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.[1][5]

    • Clean all equipment and the work area after use.

    • Remove and properly dispose of contaminated gloves.

Disposal Plan

This compound is not classified as a hazardous substance for transport or disposal.[2][5][6] However, it is crucial to adhere to local and institutional regulations.

  • Solid Waste : Dispose of solid this compound and contaminated materials (e.g., weigh boats, paper towels) in a sealed, clearly labeled container as non-hazardous solid waste.[2]

  • Aqueous Solutions : While some guidelines may permit drain disposal of non-hazardous, water-soluble chemicals with copious amounts of water, it is best practice to consult your institution's environmental health and safety (EHS) guidelines.[7] When in doubt, collect aqueous waste in a labeled container for chemical waste disposal.

  • Packaging : Dispose of the original, empty container as regular laboratory waste after ensuring it is thoroughly empty.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

L_Leucine_Workflow prep Preparation ppe Don PPE prep->ppe handling Handling this compound (Weighing/Transfer) ppe->handling spill Spill? handling->spill cleanup Spill Cleanup spill->cleanup Yes post_handling Post-Handling (Hand Washing, Area Cleaning) spill->post_handling No cleanup->handling disposal Disposal post_handling->disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine
Reactant of Route 2
L-Leucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.